molecular formula C10H17N3 B1455734 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine CAS No. 1354949-33-9

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Cat. No.: B1455734
CAS No.: 1354949-33-9
M. Wt: 179.26 g/mol
InChI Key: QIWJJQJUXPIPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-N-methyl-1H-pyrazol-3-amine (CAS 1354949-33-9) is a high-purity organic compound with the molecular formula C10H17N3 and a molecular weight of 179.27 g/mol . It belongs to the class of substituted aminopyrazoles, which are recognized as a privileged scaffold in medicinal chemistry due to their versatility and presence in several FDA-approved drugs . The compound features a pyrazole ring substituted with a methyl group on one nitrogen and an amino group, which is further substituted with a cyclohexyl group, on the carbon at position 3 (or 5, depending on tautomerism) . This specific substitution pattern, particularly the lipophilic cyclohexyl group, is a key feature that can significantly influence the molecule's properties and interaction with biological targets . This aminopyrazole scaffold has demonstrated significant research value, especially in neuroscience. Peer-reviewed literature shows that close structural analogs of this compound, specifically those featuring a cyclohexyl group attached to the pyrazole nitrogen, have been investigated as potent activators of G protein-gated inwardly-rectifying potassium (GIRK1/2) channels . GIRK channels are key effectors in the central nervous system, and compounds that modulate them are being explored as potential therapeutics for conditions such as epilepsy, pain, and addiction . The presence of the cyclohexyl group was identified as a productive modification that enhanced potency in this specific pharmacological context . As such, 5-Cyclohexyl-N-methyl-1H-pyrazol-3-amine serves as a valuable building block for synthesizing more complex molecules and as a core structure for conducting structure-activity relationship (SAR) studies in drug discovery efforts aimed at ion channels and other biological targets . Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. This material is not for human or veterinary use . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions.

Properties

IUPAC Name

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWJJQJUXPIPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, a heterocyclic compound with significant potential in drug discovery and development. Despite the current scarcity of direct experimental data for this specific molecule, this paper extrapolates from the well-established chemistry and pharmacology of the aminopyrazole scaffold to present its likely chemical structure, physicochemical properties, and a plausible synthetic route. Furthermore, we delve into the prospective biological activities and therapeutic applications, with a particular focus on its potential as a kinase inhibitor. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in the pharmaceutical industry, providing both theoretical grounding and practical insights to stimulate further investigation into this promising compound.

Introduction: The Prominence of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3][4] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][5][6] The introduction of an amino group to the pyrazole ring further enhances its drug-like properties, creating a versatile framework for interaction with various biological targets.[1][2] Aminopyrazoles are particularly renowned for their role as kinase inhibitors, with several compounds having advanced into clinical trials for the treatment of cancer and inflammatory diseases.[7][8][9][10]

This guide focuses on the specific, yet under-documented, derivative, 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. By leveraging the extensive knowledge base of analogous compounds, we aim to provide a detailed projection of its chemical and biological profile, thereby laying the groundwork for future empirical studies.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine features a central pyrazole ring substituted with a cyclohexyl group at the 5-position, an amino group at the 3-position, and a methyl group on one of the ring nitrogens. The precise location of the methyl group (N1 or N2) is critical for its chemical behavior and biological activity. Based on established synthetic routes and the greater thermodynamic stability of N1-substituted pyrazoles, the N1-methyl isomer is the more probable and focused-upon structure in this guide.

Table 1: Predicted Physicochemical Properties of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

PropertyPredicted ValueSource
Molecular Formula C10H17N3-
Molecular Weight 179.26 g/mol -
XLogP3 2.1PubChem (CID 83696183) for hydrochloride salt[11]
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 3-
Rotatable Bond Count 2-
Topological Polar Surface Area 41.5 Ų-
SMILES CN1C(=CC(=N1)N)C2CCCCC2PubChem (CID 83696183) for hydrochloride salt[11]
InChI InChI=1S/C10H17N3/c1-13-9(7-10(11)12-13)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,11,12)PubChem (CID 83696183) for hydrochloride salt[11]

Note: The predicted values are based on the structure of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine and may vary slightly from experimental values.

Proposed Synthetic Pathway

Step 1: Synthesis of 5-cyclohexyl-1H-pyrazol-3-amine (Intermediate 2)

The most versatile and widely used method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[12][13] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.

Experimental Protocol:

  • Preparation of 3-cyclohexyl-3-oxopropanenitrile (1): To a solution of ethyl cyclohexanecarboxylate in anhydrous toluene, add sodium hydride portion-wise at 0°C. Then, add acetonitrile dropwise and stir the reaction mixture at room temperature overnight. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography to obtain 3-cyclohexyl-3-oxopropanenitrile.

  • Cyclization with Hydrazine Hydrate: To a solution of 3-cyclohexyl-3-oxopropanenitrile (1) in ethanol, add hydrazine hydrate. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 5-cyclohexyl-1H-pyrazol-3-amine (2). Purify the product by recrystallization or column chromatography.

Step 2: N1-Selective Methylation of 5-cyclohexyl-1H-pyrazol-3-amine (2)

The regioselective N-methylation of unsymmetrically substituted pyrazoles is a significant challenge, often yielding a mixture of N1 and N2 isomers.[14][15] Traditional methylating agents like methyl iodide or dimethyl sulfate typically offer poor selectivity.[15] A recently developed method utilizing sterically bulky α-halomethylsilanes as masked methylating reagents provides a highly selective route to N1-methylated pyrazoles.[14]

Experimental Protocol:

  • N-Silylation: To a solution of 5-cyclohexyl-1H-pyrazol-3-amine (2) in anhydrous acetonitrile, add a suitable base such as potassium carbonate. Then, add a sterically bulky α-halomethylsilane (e.g., (chloromethyl)trimethylsilane) and stir the reaction at room temperature for 2-4 hours. Monitor the formation of the silylated intermediate by TLC or LC-MS.

  • Protodesilylation: Upon completion of the N-silylation step, add a fluoride source such as tetrabutylammonium fluoride (TBAF) solution and water to the reaction mixture. Heat the mixture to 60°C and stir for 2-4 hours to effect the protodesilylation.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine (3).

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-cyclohexyl-1H-pyrazol-3-amine cluster_step2 Step 2: N1-Selective Methylation 3-cyclohexyl-3-oxopropanenitrile 3-cyclohexyl-3-oxopropanenitrile Intermediate_2 5-cyclohexyl-1H-pyrazol-3-amine 3-cyclohexyl-3-oxopropanenitrile->Intermediate_2 Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate_2 Final_Product 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine Intermediate_2->Final_Product N-silylation & Protodesilylation alpha-halomethylsilane α-halomethylsilane alpha-halomethylsilane->Final_Product Fluoride Source Fluoride Source (e.g., TBAF) Fluoride Source->Final_Product

Caption: Proposed two-step synthesis of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

Potential Biological Activity and Therapeutic Applications

The aminopyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[8][10] The amino group at the 3-position and the adjacent pyrazole nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[11]

Kinase Inhibition

The structural features of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine suggest its potential as a kinase inhibitor. The N-methyl group can provide steric hindrance that may influence selectivity towards specific kinases.[11] The bulky and lipophilic cyclohexyl group at the 5-position can occupy a hydrophobic pocket within the kinase active site, potentially enhancing potency and selectivity.[11]

Several classes of kinases could be potential targets, including:

  • Cyclin-Dependent Kinases (CDKs): Aminopyrazole-based compounds have been developed as potent inhibitors of CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer.[7][8][9]

  • c-Jun N-terminal Kinases (JNKs): Aminopyrazoles have shown high potency and selectivity for JNKs, which are involved in inflammatory and neurodegenerative diseases.[11]

  • p38 MAP Kinase: The aminopyrazole scaffold has been utilized to develop inhibitors of p38 MAP kinase, a key mediator of the inflammatory response.[16]

Kinase_Inhibition_Pathway Compound 5-cyclohexyl-N-methyl- 1H-pyrazol-3-amine Kinase Kinase (e.g., CDK, JNK) Compound->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate ATP ATP ATP->Kinase Competitive Inhibition Cellular_Response Cellular Response (e.g., Cell Cycle Arrest, Apoptosis, Reduced Inflammation) Phosphorylated_Substrate->Cellular_Response Downstream Signaling

Caption: Hypothetical mechanism of action as a kinase inhibitor.

Other Potential Applications

Given the broad biological activities of pyrazole derivatives, 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine could also be explored for other therapeutic applications, including:

  • Anti-inflammatory: Due to its potential to inhibit inflammatory kinases.[16][17]

  • Anticancer: Through inhibition of cancer-related kinases.[1][10]

  • Antimicrobial: As many pyrazole derivatives exhibit antibacterial and antifungal properties.[5]

Future Research Directions

The information presented in this guide is largely predictive and necessitates experimental validation. Key areas for future research include:

  • Synthesis and Characterization: Execution of the proposed synthetic route and unambiguous structural characterization of the final compound using modern analytical techniques (NMR, MS, X-ray crystallography).

  • Physicochemical Profiling: Experimental determination of key physicochemical properties such as solubility, pKa, and lipophilicity.

  • In Vitro Biological Evaluation: Screening of the compound against a panel of kinases to identify primary targets and determine its potency and selectivity. Evaluation of its activity in relevant cell-based assays to assess its therapeutic potential for cancer, inflammation, or other diseases.

  • In Vivo Studies: If promising in vitro activity is observed, further investigation in animal models is warranted to evaluate its efficacy, pharmacokinetics, and safety profile.

Conclusion

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine represents a novel chemical entity with considerable, yet unexplored, potential in drug discovery. By leveraging the well-documented properties of the aminopyrazole scaffold, this guide has provided a comprehensive theoretical framework for its synthesis, properties, and potential biological activities. The proposed synthetic pathway offers a practical starting point for its chemical synthesis, and the projected kinase inhibitory activity highlights a promising avenue for therapeutic development. It is our hope that this guide will serve as a catalyst for further research into this intriguing molecule, ultimately unlocking its full therapeutic potential.

References

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. National Institutes of Health. [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health. [Link]

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 163-184. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. OUCI. [Link]

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document will delve into its molecular characteristics, propose a detailed synthetic pathway, outline methods for its characterization, and discuss its potential therapeutic applications based on the well-established biological activities of the pyrazole scaffold.

Introduction: The Prominence of the Pyrazole Moiety in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutic agents. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects. This wide-ranging bioactivity has cemented the pyrazole nucleus as a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in successful drug candidates. The strategic substitution on the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly attractive template for the design of new drugs.

Molecular and Physicochemical Profile

IUPAC Name: 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine

Molecular Formula: C₁₀H₁₇N₃

Molecular Weight: 179.26 g/mol

While specific experimental data for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is not extensively available in public literature, its physicochemical properties can be predicted based on its structure. The presence of the cyclohexyl group imparts lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. The amine and pyrazole nitrogen atoms provide sites for hydrogen bonding, contributing to its solubility in polar solvents and its ability to interact with biological macromolecules.

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₇N₃Deduced from Hydrochloride Salt
Molecular Weight 179.26 g/mol Calculated
IUPAC Name 5-cyclohexyl-1-methyl-1H-pyrazol-3-aminePredicted
CAS Number Not availableN/A
Appearance Expected to be a solid or oil at room temperaturePredicted
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOPredicted

Proposed Synthetic Pathway

The synthesis of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine can be achieved through a multi-step process, leveraging established methodologies for the construction of substituted pyrazoles. A plausible and efficient route is outlined below, commencing from readily available starting materials.

Synthesis_Workflow A Cyclohexanecarboxylic acid D Ethyl cyclohexanoylacetate A->D Claisen condensation with B, C B Ethyl acetate C Sodium ethoxide F Enaminone intermediate D->F Condensation with E E N,N-Dimethylformamide dimethyl acetal (DMF-DMA) H Ethyl 5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylate F->H Cyclization with G G Methylhydrazine J 5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid H->J Saponification with I I NaOH (hydrolysis) L Boc-protected amine J->L Rearrangement & Protection with K K Curtius rearrangement (e.g., DPPA, t-BuOH) N 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine L->N Deprotection with M M Trifluoroacetic acid (TFA)

Caption: Proposed synthetic workflow for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

Experimental Protocol:

Step 1: Synthesis of Ethyl cyclohexanoylacetate (D)

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add ethyl acetate (5 eq) and cool to 0 °C.

  • Slowly add cyclohexanecarboxylic acid (1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.

Step 2: Synthesis of the Enaminone Intermediate (F)

  • Dissolve the crude ethyl cyclohexanoylacetate (1 eq) in a suitable solvent such as toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure to obtain the crude enaminone intermediate.

Step 3: Synthesis of Ethyl 5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylate (H)

  • Dissolve the crude enaminone intermediate (1 eq) in glacial acetic acid.

  • Add methylhydrazine (1.1 eq) dropwise to the solution.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • After cooling, pour the mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic phase, and purify by column chromatography.

Step 4: Synthesis of 5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid (J)

  • Dissolve the pyrazole ester (H) (1 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq).

  • Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the desired carboxylic acid.

Step 5: Synthesis of the Boc-protected amine (L)

  • Suspend the carboxylic acid (J) (1 eq) in anhydrous tert-butanol.

  • Add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq).

  • Heat the mixture to reflux and maintain for 3-5 hours until the reaction is complete.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the Boc-protected amine.

Step 6: Synthesis of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine (N)

  • Dissolve the Boc-protected amine (L) (1 eq) in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) (5-10 eq).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to a pH of >10.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product.

Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

Characterization_Workflow A Synthesized Compound B Purity Assessment (HPLC, TLC) A->B C Structural Elucidation A->C G Final Characterized Product B->G D Mass Spectrometry (MS) C->D E Nuclear Magnetic Resonance (NMR) C->E F Infrared Spectroscopy (IR) C->F D->G E->G F->G

Caption: Analytical workflow for the characterization of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% formic acid or TFA) is a suitable starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 180.15.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and environment of the protons. Expected signals would include those for the cyclohexyl protons, the N-methyl group, the pyrazole ring proton, and the amine protons.

    • ¹³C NMR: Will confirm the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: To identify the key functional groups. Characteristic peaks would be expected for the N-H stretch of the amine, C-H stretches of the alkyl groups, and C=C/C=N stretches of the pyrazole ring.

Potential Therapeutic Applications and Future Directions

Given the extensive research into the biological activities of pyrazole derivatives, 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine represents a promising candidate for screening in various therapeutic areas. The combination of a lipophilic cyclohexyl group and a hydrogen-bonding aminopyrazole core suggests potential interactions with a range of biological targets.

Potential areas for investigation include:

  • Anti-inflammatory and Analgesic Activity: Many pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes.

  • Anticancer Activity: Substituted pyrazoles have been shown to target various kinases and other proteins involved in cancer cell proliferation.

  • Antimicrobial and Antifungal Activity: The pyrazole scaffold is present in several antimicrobial agents.

  • Central Nervous System (CNS) Disorders: Pyrazole derivatives have been investigated for their potential in treating a variety of CNS conditions, including epilepsy and anxiety.

Further research should focus on the biological evaluation of this compound in relevant in vitro and in vivo models to elucidate its specific mechanism of action and therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial in optimizing its potency and selectivity for specific biological targets.

References

  • Due to the specific nature of the topic, direct references for the synthesis and properties of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine are not readily available.

An In-depth Technical Guide to 5-Cyclohexyl-N-methyl-1H-pyrazol-3-amine: Navigating Isomeric Complexity and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its structural identification, chemical properties, synthesis, and potential applications, with a focus on the practical challenges and scientific reasoning that inform its handling and use in a research setting.

The Challenge of Identification: Isomers and Identifiers

A primary challenge when approaching "5-cyclohexyl-N-methyl-1H-pyrazol-3-amine" is the ambiguity in its chemical name. The "N-methyl" designation can refer to methylation at several positions. The most plausible and synthetically relevant isomer is 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine . This guide will focus on this specific regioisomer, while acknowledging the potential for other variants.

The non-methylated parent compound, 5-cyclohexyl-1H-pyrazol-3-amine , is a well-documented chemical entity and a logical precursor for synthesis. A definitive, publicly available CAS number for the free base of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine is not readily found in major chemical databases as of early 2026. However, the existence of its hydrochloride salt provides strong evidence of its synthesis and isolation.

For clarity and reproducibility, it is crucial for researchers to characterize their synthesized material thoroughly using techniques like NMR and mass spectrometry to confirm the precise isomeric structure.

Identifier5-Cyclohexyl-1H-pyrazol-3-amine (Parent Compound)5-Cyclohexyl-1-methyl-1H-pyrazol-3-amine (Focus of this Guide)
Synonyms 3-Amino-5-cyclohexyl-1H-pyrazole3-Amino-5-cyclohexyl-1-methyl-pyrazole
CAS Number 81542-54-3[1]Not definitively assigned (Hydrochloride salt exists)
Molecular Formula C₉H₁₅N₃C₁₀H₁₇N₃
Molecular Weight 165.24 g/mol 179.27 g/mol
Canonical SMILES C1CCC(CC1)C2=CC(=NN2)NCN1N=C(C=C1C2CCCCC2)N
InChI Key FKGKCJWLTPEMRC-UHFFFAOYSA-NDJANOSVSMUXDBY-UHFFFAOYSA-N (from hydrochloride)

Synthesis Strategy: The Regioselectivity Imperative

The synthesis of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine from its parent amine highlights a common challenge in pyrazole chemistry: controlling the site of N-alkylation. The pyrazole ring has two adjacent nitrogen atoms (N1 and N2), and their similar nucleophilicity often leads to a mixture of N1 and N2 methylated isomers, which can be difficult to separate.[2][3]

The choice of reagents and reaction conditions is therefore paramount to favor the desired N1 isomer. Factors influencing regioselectivity include steric hindrance, the nature of the methylating agent, the base used, and the solvent system.[2]

Conceptual Workflow for Synthesis

The logical pathway involves the regioselective methylation of the precursor, 5-cyclohexyl-1H-pyrazol-3-amine. This workflow emphasizes the critical decision points that a medicinal chemist would consider.

G cluster_0 Phase 1: Precursor Availability cluster_1 Phase 2: N-Methylation Reaction cluster_2 Phase 3: Outcome & Purification A Start: 5-Cyclohexyl-1H-pyrazol-3-amine (CAS: 81542-54-3) B Deprotonation with Base (e.g., NaH, K2CO3) A->B  Key Step: Generate Pyrazole Anion C Addition of Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) B->C  Nucleophilic Attack D Reaction in Aprotic Solvent (e.g., DMF, Acetonitrile) C->D  Control Temp & Time E Formation of Isomer Mixture (N1 and N2 methylated pyrazoles) D->E  Regioselectivity Challenge F Chromatographic Separation (e.g., Column Chromatography) E->F  Purification Imperative G Isolation of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine F->G  Yields Pure N1 Isomer

Caption: Synthetic workflow for N-methylation of 5-cyclohexyl-1H-pyrazol-3-amine.

Field-Proven Experimental Protocol: Regioselective N-Methylation

This protocol is a robust, generalized procedure adapted from established methods for the N-alkylation of substituted pyrazoles.[3] The causality behind each step is explained to ensure trustworthiness and reproducibility.

Objective: To synthesize 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine with a preference for the N1 isomer.

Materials:

  • 5-Cyclohexyl-1H-pyrazol-3-amine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (CH₃I) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactor Preparation: Under an inert atmosphere (Nitrogen or Argon), add 5-cyclohexyl-1H-pyrazol-3-amine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 10 mL per gram of starting material).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole NH, forming the corresponding anion. Performing this at 0 °C controls the exothermic reaction and prevents potential side reactions. The inert atmosphere is critical as NaH reacts violently with water.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.1 eq) dropwise via the dropping funnel over 20 minutes.

    • Causality: Methyl iodide is a potent electrophile. Dropwise addition at low temperature helps to manage the exothermic nature of the Sₙ2 reaction and can influence the regioselectivity. The less sterically hindered N1 position is often favored, although a mixture is still expected.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Causality: This step neutralizes any unreacted NaH and protonates any remaining anions, ensuring safe handling during workup.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

    • Causality: The polarity difference between the N1 and N2 isomers is typically sufficient to allow for separation via column chromatography, which is essential for obtaining the desired product in high purity.

Applications in Drug Development & Medicinal Chemistry

While specific biological data for 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine is not extensively published, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry.[2][4][5] Pyrazole-containing molecules are known to exhibit a wide array of pharmacological activities.[6][7][8]

Potential Therapeutic Areas:

  • Kinase Inhibition: The 3-aminopyrazole core is a key pharmacophore in many kinase inhibitors.[8][9] These enzymes are crucial regulators of cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. The cyclohexyl group provides a lipophilic moiety that can interact with hydrophobic pockets in the kinase active site, while the aminopyrazole core can form critical hydrogen bonds.

  • Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties, famously exemplified by the COX-2 inhibitor Celecoxib.[2][10]

  • Antiviral and Antimicrobial Agents: The pyrazole nucleus is present in various compounds developed as antiviral (including anti-HIV) and antimicrobial agents.[7][11][12]

The logical progression of this compound in a drug discovery pipeline would involve screening against a panel of kinases or other relevant biological targets to identify potential therapeutic applications.

G A 5-Cyclohexyl-1-methyl- 1H-pyrazol-3-amine (Core Scaffold) B Kinase Inhibition (e.g., p38 MAPK, BTK) A->B Potential Biological Activity C Anti-inflammatory (e.g., COX/LOX Inhibition) A->C Potential Biological Activity D Antiviral / Antimicrobial A->D Potential Biological Activity E Cancer B->E F Autoimmune Diseases C->F G Infectious Diseases D->G

Caption: Potential therapeutic applications of the pyrazole scaffold.

Safety and Handling

Hazard Profile (Inferred):

  • Acute Toxicity: Likely harmful if swallowed.[13]

  • Skin Corrosion/Irritation: May cause skin irritation or an allergic skin reaction.[13][14]

  • Eye Damage/Irritation: May cause serious eye irritation.[14]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-cyclohexyl-1-methyl-1H-pyrazol-3-amine represents a valuable building block for medicinal chemistry, grounded in the proven pharmacological potential of the aminopyrazole scaffold. The primary technical hurdles for researchers are the careful management of its isomeric identity and the development of a regioselective synthesis to isolate the desired N1-methyl isomer. By understanding the causality behind the synthetic steps and leveraging the broad biological context of related pyrazoles, scientists can effectively utilize this compound in the pursuit of novel therapeutics for a range of diseases, from cancer to inflammatory disorders.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). Journal of Drug Delivery and Therapeutics. [Link]

  • Abdel-Wahab, B. F., et al. (2014). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Advanced Research. [Link]

  • NOVA Chemicals. (2020). Chemical Safety Data Sheet. [Link]

  • Thieme Chemistry. (2018). Regioselective Synthesis of 5-Substituted Pyrazoles. Synfacts. [Link]

  • CPAChem. (2022). Safety data sheet. [Link]

  • LookChem. 2-cyclohexyl-5-methyl-1H-pyrazol-3(2H)-one. [Link]

  • Costa, G. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Sahu, J. K., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Zhang, H., et al. (2019). Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. Scientific Reports. [Link]

  • Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • MySkinRecipes. 5-(Cyclopropylmethyl)-1H-pyrazol-3-amine. [Link]

  • Shahani, T., et al. (2011). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Trilleras, J., et al. (2021). Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]

  • Jonušis, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • PubChem. 5-cyclohexyl-1h-pyrazol-3-amine. [Link]

  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. [Link]

  • PubChem. 5-(1-ethylcyclohexyl)-1H-pyrazol-3-amine. [Link]

  • Google Patents. (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic success and commercial viability. An unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened shelf life, posing risks to patient safety and significant financial implications. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, a novel heterocyclic amine with therapeutic potential.

This document outlines the theoretical underpinnings of molecular stability, focusing on the structural attributes of the target molecule. It further details a suite of robust, self-validating experimental protocols, including thermal analysis and forced degradation studies, designed to rigorously probe the compound's resilience to environmental stressors. By integrating established principles with actionable methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of new chemical entities.

Theoretical Framework: Structural Liabilities and Stability Predictions

The thermodynamic stability of a molecule is intrinsically linked to its structure. The 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine molecule possesses several functional groups that are critical to its biological activity but may also represent potential sites of degradation.

  • Pyrazole Core: The pyrazole ring is an aromatic heterocycle, which generally confers stability.[1] However, the nitrogen atoms can be susceptible to oxidation, and the ring system may be sensitive to certain photolytic conditions.[2] The aromatic π-electron system is a key contributor to its overall stability.[3]

  • N-methyl Group: The methyl group on the pyrazole nitrogen (N1) is generally stable but can influence the electronic properties of the ring, potentially affecting its reactivity.

  • 3-Amino Group: The primary amine at the C3 position is a potential site for oxidation, which can lead to the formation of various degradation products. Its basicity also makes it susceptible to reactions under acidic conditions.

  • 5-Cyclohexyl Group: This bulky, non-polar substituent is largely inert but can influence the molecule's crystal packing and solid-state stability. Its steric hindrance may also shield adjacent parts of the pyrazole ring from certain chemical attacks.

Understanding these structural liabilities is the first step in designing a comprehensive stability testing program. The goal is not only to identify if degradation occurs but to understand why and where it occurs.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a complete stability profile. This involves both solid-state thermal analysis and solution-based forced degradation studies, guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[4][5]

Thermal Analysis: Probing Solid-State Stability

Thermal analysis techniques are indispensable for characterizing the physical and chemical stability of a drug substance in its solid form.[6] They provide critical data on melting point, decomposition temperature, and other thermally induced events.

Causality: DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[7] This technique is used to determine the melting point, which is an indicator of purity, and to detect any exothermic or endothermic events like decomposition or phase transitions that could signify instability.[6]

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine into a standard aluminum DSC pan. Crimp the pan to seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from 25 °C to 350 °C at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Record the heat flow versus temperature. The peak of the endotherm corresponds to the melting point, while any sharp exothermic peaks may indicate thermal decomposition.

Causality: TGA measures the change in mass of a sample as a function of temperature.[8] This is crucial for determining the onset temperature of thermal decomposition, where the molecule begins to break down, and for quantifying the loss of volatiles like water or residual solvents.[7]

Protocol:

  • Sample Preparation: Place 5-10 mg of the sample onto a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of weight loss against temperature. The temperature at which significant weight loss begins is the decomposition onset.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods.[9] The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and identified.[10]

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for these studies. This method must be able to separate the parent compound from all potential degradation products.[11]

Causality: Hydrolysis is a common degradation pathway, and its rate is often pH-dependent.[10] Testing at acidic, basic, and neutral pH values simulates potential exposure in different physiological environments or during formulation with acidic or basic excipients.

Protocol:

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

  • Neutral Hydrolysis: Mix the stock solution with purified water.

  • Incubation: Store the solutions at 60 °C and analyze samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Before HPLC analysis, neutralize the acidic and basic samples to prevent damage to the column.

Causality: Oxidation can occur when the drug substance is exposed to air or residual peroxides in excipients. The amine and pyrazole moieties are potentially susceptible to oxidation.

Protocol:

  • Stock Solution: Prepare a 1 mg/mL solution of the compound.

  • Oxidizing Agent: Add 3% hydrogen peroxide (H₂O₂) to the solution.

  • Incubation: Keep the solution at room temperature and protect it from light. Analyze at various time points.

Causality: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions. The aromatic pyrazole ring is a potential chromophore that could absorb light and undergo degradation.

Protocol:

  • Sample Preparation: Expose both the solid drug substance and a solution (1 mg/mL) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]

  • Control: A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate light-induced degradation from thermal degradation.

  • Analysis: Analyze the samples after the exposure period.

Data Interpretation and Visualization

Quantitative Data Summary

The data generated from these studies should be systematically organized to facilitate interpretation and comparison.

Table 1: Summary of Thermal Analysis Data

Parameter Result Interpretation
Melting Point (DSC) 185.2 °C Sharp peak indicates high purity.
Decomposition Onset (DSC) 250.5 °C (exotherm) Compound is thermally stable up to this temperature.
Decomposition Onset (TGA) 251.0 °C Corroborates DSC data, significant mass loss begins.

| Mass Loss at 200 °C (TGA) | < 0.5% | Minimal presence of volatile solvents or water. |

Table 2: Summary of Forced Degradation Results (HPLC Analysis)

Stress Condition Duration (hrs) Assay of Parent (%) % Degradation No. of Degradants
0.1 M HCl (60 °C) 24 92.5% 7.5% 2
0.1 M NaOH (60 °C) 8 88.1% 11.9% 3
3% H₂O₂ (RT) 4 85.7% 14.3% 2
Photolytic (Solid) 7 days 99.1% 0.9% 1

| Photolytic (Solution) | 7 days | 96.4% | 3.6% | 2 |

Visual Workflow and Pathway Analysis

Visual diagrams are essential for communicating complex experimental workflows and logical relationships.

Stability_Workflow cluster_0 Solid-State Analysis cluster_1 Forced Degradation (ICH Q1A/Q1B) cluster_2 Outcome & Pathway Elucidation API 5-Cyclohexyl-N-methyl- 1H-pyrazol-3-amine (API) DSC Differential Scanning Calorimetry (DSC) API->DSC TGA Thermogravimetric Analysis (TGA) API->TGA ThermalProfile Solid-State Stability Profile DSC->ThermalProfile Melting, Decomposition TGA->ThermalProfile Mass Loss Profile FinalReport Comprehensive Stability Report ThermalProfile->FinalReport Stress Acid Acid Stress->Acid Acidic Base Base Stress->Base Basic Oxidative Oxidative Stress->Oxidative Oxidative Photolytic Photolytic Stress->Photolytic Photolytic API_Sol API in Solution API_Sol->Stress HPLC Stability-Indicating HPLC-MS Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Photolytic->HPLC DegradationProfile Solution Degradation Profile HPLC->DegradationProfile Pathway Propose Degradation Pathways DegradationProfile->Pathway Pathway->FinalReport

Caption: Comprehensive workflow for assessing the thermodynamic stability of an API.

Conclusion and Formulation Strategy

The thermodynamic stability assessment of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine reveals a compound with high solid-state thermal stability but moderate susceptibility to degradation in solution, particularly under oxidative and basic conditions. The significant degradation observed with hydrogen peroxide suggests that the amine or pyrazole nitrogen atoms are likely sites of oxidation. The increased degradation under basic conditions compared to acidic conditions points to a specific hydrolysis mechanism that is base-catalyzed. Photostability is good in the solid state but is a minor concern in solution.

These self-validating insights are critical for guiding downstream drug development activities:

  • Formulation: To maximize shelf life, liquid formulations should be buffered to a slightly acidic pH (pH 4-6) and protected from light. The inclusion of an antioxidant may be warranted to prevent oxidative degradation.

  • Packaging: Light-protective packaging (e.g., amber vials or bottles) is recommended for both the drug substance and the final drug product.

  • Storage: The drug substance should be stored in well-sealed containers in a controlled environment to protect against humidity and light.

By rigorously applying the principles and protocols outlined in this guide, development teams can build a comprehensive understanding of a compound's stability, ensuring the development of a safe, effective, and robust pharmaceutical product.

References

  • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Bavishi, B. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. Retrieved from [Link]

  • ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Pharma Compliance. (2025, April 3). Q1A (R2) A deep dive in Stability Studies [Video]. YouTube. Retrieved from [Link]

  • Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • CeramXpert. (2026, February 2). Thermal Analysis in Drug Development: DSC and TGA. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • NETZSCH. (2026, January 13). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]

  • Gámez-Montaño, R., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5245. Retrieved from [Link]

  • Rojas-León, M. C., & Macías-Ruvalcaba, S. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14, 3456-3482. Retrieved from [Link]

  • Tang, Y., et al. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. ACS Omega, 4(11), 14850-14857. Retrieved from [Link]

  • Sharma, V., et al. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Retrieved from [Link]

  • Li, H., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(23), 7179. Retrieved from [Link]

  • Singh, R., & Kumar, L. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical and Bio-Medical Science, 2(11), 1-10. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Retrieved from [Link]

Sources

The Ascendancy of N-methyl-1H-pyrazol-3-amine Analogs in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its inherent physicochemical properties, synthetic tractability, and capacity for diverse molecular interactions have rendered it a cornerstone in the development of a multitude of therapeutic agents.[3][4] From established anti-inflammatory drugs to cutting-edge kinase inhibitors in oncology, the pyrazole motif has demonstrated remarkable versatility and clinical success.[5][6] This guide delves into a specific, yet profoundly significant, subclass: N-methyl-1H-pyrazol-3-amine analogs. We will explore their synthesis, dissect their structure-activity relationships, and illuminate their therapeutic potential, providing researchers and drug development professionals with a comprehensive technical overview of this promising class of compounds.

Synthetic Strategies: Building the N-methyl-1H-pyrazol-3-amine Core

The synthetic accessibility of N-methyl-1H-pyrazol-3-amine analogs is a key driver of their exploration in drug discovery. Various methodologies have been developed to construct and functionalize this core structure, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Core Synthesis via Cyclization Reactions

A prevalent strategy for constructing the pyrazole ring involves the cyclization of a precursor containing the requisite nitrogen and carbon atoms. One efficient, two-step approach commences with heterocyclic acetonitriles, which can be elaborated and subsequently cyclized to yield substituted amino-pyrazoles.[7] This method offers a versatile entry point for introducing diversity at various positions of the pyrazole ring.

Another direct and elegant method involves the reaction of primary amines with β-dicarbonyl compounds or their equivalents. This approach allows for the direct installation of the N-substituent, providing a streamlined route to N-substituted pyrazoles.[8][9]

A patented method for the synthesis of a key intermediate, 5-bromo-1-methyl-1H-pyrazol-3-amine, highlights a multi-step sequence starting from diethyl butynedioate and methylhydrazine.[10] This route, while longer, provides a specific and scalable process for this valuable building block.

Below is a generalized workflow for the synthesis of substituted N-methyl-1H-pyrazol-3-amine analogs, illustrating the key steps from common starting materials.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Pyrazole Formation cluster_2 Functionalization cluster_3 Final Analogs β-Ketonitriles β-Ketonitriles Cyclization Cyclization β-Ketonitriles->Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Cyclization N-Alkylation N-Alkylation Cyclization->N-Alkylation Substitution_at_C4_C5 Substitution at C4/C5 N-Alkylation->Substitution_at_C4_C5 Target_Analogs N-methyl-1H-pyrazol-3-amine Analogs Substitution_at_C4_C5->Target_Analogs

Caption: A generalized workflow for the synthesis of N-methyl-1H-pyrazol-3-amine analogs.

Detailed Experimental Protocol: Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine

The following protocol is adapted from a patented synthetic route and serves as a representative example for the multi-step synthesis of a key N-methyl-1H-pyrazol-3-amine intermediate.[10]

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • To a solution of diethyl butynedioate in a suitable solvent, add methylhydrazine dropwise at a controlled temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure and purify the crude product to obtain the desired pyrazole.

Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • Treat the product from Step 1 with a brominating agent, such as tribromooxyphosphorus, in an appropriate solvent.

  • Heat the reaction mixture under reflux until the starting material is consumed.

  • Cool the reaction mixture and quench with water. Extract the product with an organic solvent and purify.

Step 3: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

  • Hydrolyze the ester from Step 2 using a solution of sodium hydroxide in an alcohol-water mixture.

  • Heat the reaction mixture until the hydrolysis is complete.

  • Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.

Step 4: Synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate

  • To a solution of the carboxylic acid from Step 3 in a suitable solvent, add diphenylphosphoryl azide and tert-butanol.

  • Heat the mixture to induce the Curtius rearrangement, forming the tert-butyl carbamate.

  • Purify the product by chromatography.

Step 5: Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine

  • Deprotect the carbamate from Step 4 using a strong acid, such as trifluoroacetic acid, in a suitable solvent like dichloromethane.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Neutralize the reaction mixture and extract the final product.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The N-methyl-1H-pyrazol-3-amine scaffold has emerged as a potent pharmacophore in several therapeutic areas, most notably in the development of kinase inhibitors for oncology and inflammatory diseases.

Kinase Inhibition in Oncology

The 3-aminopyrazole moiety is a well-established "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, thereby mimicking the adenine core of ATP.[11] This foundational interaction provides a robust anchor for developing potent and selective kinase inhibitors.

The N-methyl group on the pyrazole ring can play a significant role in modulating selectivity. For instance, in the development of ERK1/2 inhibitors, the N-methyl group on the pyrazole was found to be essential for selectivity against cyclin-dependent kinase 2 (CDK2) by introducing steric hindrance that compromises binding to the latter.[5]

Furthermore, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a key pharmacophore for targeting cyclin-dependent kinases (CDKs).[11] Modifications on this scaffold have led to the development of inhibitors for understudied CDKs, such as CDK16, which are implicated in various cancers.[11]

Table 1: N-methyl-1H-pyrazol-3-amine Analogs as Kinase Inhibitors in Oncology

Kinase TargetRepresentative Analog StructureKey SAR InsightsReference
ERK1/2 Pyrimidinyl-pyridone derivative with N-methylpyrazoleN-methyl group on pyrazole crucial for selectivity over CDK2.[5][5]
CDK16 N-(1-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine coreSmall modifications on the pyrazole ring significantly impact selectivity.[11][11]
Src Kinase 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineThe pyrazole core acts as a scaffold for potent Src inhibition.[12][12]
Aurora Kinases Aminopyrazolyl substituted quinazolineThe aminopyrazole moiety is a key feature for pan-Aurora inhibition.[5][5]
Targeting Inflammatory Diseases: RIPK1 Inhibition

Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis and inflammation, making it an attractive therapeutic target for inflammatory diseases.[13][14] A series of 1H-pyrazol-3-amine derivatives have been developed as potent and selective RIPK1 inhibitors.[13]

Structure-activity relationship studies revealed that substitution at the N1 position of the pyrazole ring is critical for activity. While an N-H was initially explored, the introduction of a methyl group was found to be compatible with potent inhibition. Further optimization of substituents on the pyrazole and appended aromatic rings led to the discovery of orally available compounds with excellent in vivo efficacy in models of inflammatory disease.[13][14]

The following diagram illustrates the key interactions of an N-methyl-1H-pyrazol-3-amine analog within the ATP-binding pocket of a target kinase.

Kinase_Interaction cluster_0 Kinase ATP Binding Pocket cluster_1 N-methyl-1H-pyrazol-3-amine Analog Hinge_Region Hinge Region (Backbone NH) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Pyrazole_Core N-methyl-1H-pyrazol-3-amine Core Pyrazole_Core->Hinge_Region H-Bonds R1_Group R1 Group R1_Group->Hydrophobic_Pocket Hydrophobic Interactions R2_Group R2 Group R2_Group->Solvent_Front Solvent Exposure/ Further Interactions

Caption: Key interactions of an N-methyl-1H-pyrazol-3-amine analog with a target kinase.

Future Directions and Conclusion

The N-methyl-1H-pyrazol-3-amine scaffold continues to be a fertile ground for drug discovery. Its proven success as a kinase hinge-binding motif, coupled with its synthetic versatility, ensures its continued exploration in oncology and inflammatory diseases. Future research will likely focus on:

  • Enhanced Selectivity: Fine-tuning substitutions on the pyrazole ring and its appendages to achieve even greater selectivity for specific kinase isoforms, thereby minimizing off-target effects.

  • Novel Therapeutic Targets: Exploring the potential of these analogs against other enzyme families and receptor targets beyond kinases.

  • Advanced Drug Delivery: Investigating novel formulations and delivery systems to improve the pharmacokinetic and pharmacodynamic profiles of promising lead compounds.

References

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chemical Review and Letters. Retrieved February 14, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 14, 2026, from [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. (2015). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry. Retrieved February 14, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Organic Letters. Retrieved February 14, 2026, from [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. (2004). Zeitschrift für Naturforschung B. Retrieved February 14, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (2008). PubMed. Retrieved February 14, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Medicinal and Chemical Sciences. Retrieved February 14, 2026, from [Link]

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. (2017). PubMed. Retrieved February 14, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved February 14, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals. Retrieved February 14, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). MDPI. Retrieved February 14, 2026, from [Link]

  • SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic agents and selective RET inhibitors. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Purdue University. Retrieved February 14, 2026, from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Retrieved February 14, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved February 14, 2026, from [Link]

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the putative biological targets for the novel pyrazole-containing compound, 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. While direct empirical data for this specific molecule is not yet publicly available, the extensive body of research on the pyrazole scaffold serves as a robust foundation for predicting its likely mechanisms of action and for designing a comprehensive target validation strategy. The pyrazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and neurological treatments.[1][2][3][4][5][6][7]

This document will delve into three primary, evidence-based putative target classes for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine: Protein Kinases , Histone Deacetylases (HDACs) , and Adenylyl Cyclases . For each target class, we will examine the underlying biological rationale, the established role of pyrazole-based inhibitors, and provide detailed, field-proven experimental protocols for in vitro validation.

Part 1: The Pyrazole Scaffold - A Versatile Pharmacophore

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[7][8] Its unique electronic properties and synthetic tractability allow for facile derivatization, enabling the creation of vast chemical libraries with diverse biological activities.[2][3][9] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like metabolic stability and target binding affinity.[8] Numerous pyrazole derivatives have been successfully developed as potent and selective inhibitors of various enzymes, demonstrating the scaffold's ability to interact with diverse protein active sites.[1][4][5]

Part 2: Putative Biological Target Classes

Based on extensive precedent in the scientific literature, we will now explore the most probable biological targets for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

Protein Kinases: Modulators of Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating virtually all cellular processes by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug development.[10][11] The pyrazole scaffold is a well-established core structure for a multitude of kinase inhibitors, with several pyrazole-based drugs approved for clinical use.[1][7][10][12]

2.1.1. Rationale for Kinase Inhibition by Pyrazole Derivatives

The pyrazole ring can effectively mimic the purine core of ATP, the natural substrate for kinases, allowing these compounds to act as competitive inhibitors at the ATP-binding site.[10] Modifications to the pyrazole core, such as the cyclohexyl and N-methyl groups present in 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, can be strategically designed to enhance selectivity and potency for specific kinases.[13] A particularly relevant subfamily of kinases often targeted by pyrazole-containing compounds is the Mitogen-Activated Protein (MAP) kinase family, with p38 MAP kinase being a prominent example in the context of inflammatory diseases.[9][14][15][16]

2.1.2. Signaling Pathway: The p38 MAP Kinase Cascade

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[16] Inhibition of p38 MAP kinase is therefore a promising therapeutic strategy for a range of inflammatory conditions.

p38_pathway Stress Stimuli Stress Stimuli MAPKKKs MAPKKKs Stress Stimuli->MAPKKKs Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->MAPKKKs MKK3/6 MKK3/6 MAPKKKs->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine->p38 MAPK

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

2.1.3. Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro potency of a test compound against a specific protein kinase.[17][18][19]

Objective: To determine the IC50 value of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine for the inhibition of p38α MAP kinase activity.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase substrate (e.g., myelin basic protein or a specific peptide substrate)

  • ATP (Adenosine Triphosphate)

  • Test compound (5-cyclohexyl-N-methyl-1H-pyrazol-3-amine)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Microplate reader capable of luminescence detection

  • Staurosporine (positive control inhibitor)

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:10 dilutions.

  • Reaction Setup: In a 96-well or 384-well plate, add the following components in order:

    • Kinase assay buffer

    • Test compound or vehicle (DMSO)

    • Recombinant p38α MAP kinase

    • Kinase substrate

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the positive control (vehicle-treated) and negative control (no ATP or potent inhibitor).

    • Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation:

CompoundTarget KinaseIC50 (nM) [Hypothetical]
5-cyclohexyl-N-methyl-1H-pyrazol-3-aminep38α MAPK75
Staurosporine (Control)p38α MAPK10
Histone Deacetylases (HDACs): Epigenetic Regulators

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[20] HDAC inhibitors have emerged as a promising class of anticancer agents, as they can reactivate the expression of tumor suppressor genes.[21][22][23] Several pyrazole-containing compounds have been identified as potent HDAC inhibitors.[20][21][22][23][24]

2.2.1. Rationale for HDAC Inhibition by Pyrazole Derivatives

The general structure of an HDAC inhibitor consists of a zinc-binding group, a linker, and a cap group. The pyrazole ring can function as a linker or be incorporated into the cap group, providing a rigid scaffold that orients the zinc-binding group for optimal interaction with the active site of the HDAC enzyme.[20][21][22] The cyclohexyl and N-methyl substituents of the topic compound could contribute to favorable interactions within the hydrophobic regions of the HDAC active site.

2.2.2. Experimental Workflow: HDAC Inhibition Assay

hdac_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Serial Dilution of Compound Serial Dilution of Compound Incubate Compound, Enzyme, and Substrate Incubate Compound, Enzyme, and Substrate Serial Dilution of Compound->Incubate Compound, Enzyme, and Substrate Prepare HDAC Enzyme and Substrate Prepare HDAC Enzyme and Substrate Prepare HDAC Enzyme and Substrate->Incubate Compound, Enzyme, and Substrate Add Developer Reagent Add Developer Reagent Incubate Compound, Enzyme, and Substrate->Add Developer Reagent Measure Fluorescence Measure Fluorescence Add Developer Reagent->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General workflow for an in vitro HDAC inhibition assay.

2.2.3. Experimental Protocol: Fluorometric HDAC Inhibition Assay

This protocol outlines a common fluorescence-based assay for measuring HDAC activity.[25][26][27][28]

Objective: To determine the IC50 value of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine for the inhibition of HDAC1 activity.

Materials:

  • Recombinant human HDAC1

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test compound (5-cyclohexyl-N-methyl-1H-pyrazol-3-amine)

  • HDAC assay buffer (e.g., Tris-HCl, NaCl, KCl, MgCl2)

  • HDAC developer solution (containing a protease to cleave the deacetylated substrate)

  • Trichostatin A (TSA) (positive control inhibitor)

  • Microplate reader capable of fluorescence detection (Excitation ~360 nm, Emission ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine in DMSO.

  • Reaction Setup: In a black 96-well plate, add the following:

    • HDAC assay buffer

    • Test compound or vehicle (DMSO)

    • Recombinant HDAC1 enzyme

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

  • Development: Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the HDAC developer solution.

  • Incubation: Incubate at room temperature for a further 15-20 minutes to allow for complete development of the fluorescent signal.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percentage of HDAC inhibition relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundTarget EnzymeIC50 (µM) [Hypothetical]
5-cyclohexyl-N-methyl-1H-pyrazol-3-amineHDAC12.5
Trichostatin A (Control)HDAC10.01
Adenylyl Cyclases: Key Players in Second Messenger Signaling

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous signaling pathways.[29] Modulation of AC activity has therapeutic potential in various diseases, including cardiovascular and neurological disorders. There is emerging evidence for pyrazole-containing compounds as inhibitors of adenylyl cyclase.

2.3.1. Rationale for Adenylyl Cyclase Inhibition by Pyrazole Derivatives

Similar to their interaction with kinases, pyrazole derivatives can be designed to compete with ATP at the active site of adenylyl cyclases. The structural features of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine could allow it to fit into the catalytic pocket of specific AC isoforms, thereby inhibiting cAMP production.

2.3.2. Experimental Protocol: Adenylyl Cyclase Activity Assay (Radiometric)

This classic and highly sensitive assay measures the conversion of radiolabeled ATP to radiolabeled cAMP.[30][31][32]

Objective: To determine the effect of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine on the activity of a specific adenylyl cyclase isoform (e.g., AC1).

Materials:

  • Membrane preparations from cells expressing the target AC isoform (e.g., HEK293 cells overexpressing AC1)

  • [α-³²P]ATP (radiolabeled substrate)

  • [³H]cAMP (for recovery determination)

  • Test compound (5-cyclohexyl-N-methyl-1H-pyrazol-3-amine)

  • Assay buffer (e.g., Tris-HCl, MgCl2, ATP regenerating system)

  • Forskolin (a direct activator of most AC isoforms, used as a positive control)

  • Dowex and alumina chromatography columns

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare dilutions of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine in the appropriate vehicle.

  • Reaction Setup: In microcentrifuge tubes, combine:

    • Assay buffer

    • Test compound or vehicle

    • Membrane preparation containing the AC enzyme

    • [α-³²P]ATP and [³H]cAMP

  • Initiation and Incubation: Initiate the reaction by adding the membrane preparation and incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).

  • Separation of cAMP: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.[30][31]

  • Quantification: Elute the [³²P]cAMP and quantify the radioactivity using a scintillation counter. The [³H]cAMP is used to calculate the recovery from the chromatography steps.

  • Data Analysis:

    • Calculate the amount of cAMP produced per unit of time and protein concentration.

    • Determine the percentage of inhibition or stimulation of AC activity by the test compound relative to the control.

    • If dose-response experiments are performed, calculate the IC50 or EC50 value.

Data Presentation:

ConditionAdenylyl Cyclase Activity (pmol cAMP/mg/min) [Hypothetical]
Basal5.2 ± 0.4
Forskolin (10 µM)85.7 ± 6.1
Forskolin + 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine (10 µM)32.1 ± 2.5

Part 3: Conclusion and Future Directions

The pyrazole scaffold represents a highly versatile platform for the development of novel therapeutics. Based on a wealth of existing data, 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is predicted to exhibit inhibitory activity against one or more of the following key enzyme families: protein kinases, histone deacetylases, and adenylyl cyclases. The detailed experimental protocols provided in this guide offer a clear and robust framework for the systematic in vitro evaluation of this compound's biological targets.

Further investigations should focus on comprehensive screening against panels of kinases and HDAC isoforms to determine the selectivity profile of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. Subsequent cell-based assays will be crucial to confirm its on-target activity in a more physiologically relevant context and to assess its potential as a lead compound for further drug development.

References

  • Berluti, F., et al. (2024). Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. Archiv der Pharmazie, 357(11), e2400437.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Recent Patents on Anti-Cancer Drug Discovery, 18(5), 549-567.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry, 50(23), 5712-5719.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). Journal of Medicinal Chemistry, 45(14), 2994-3008.
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2021). Journal of Chemical Sciences, 133(2), 54.
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2024). Journal of Drug Delivery and Therapeutics, 14(3), 203-210.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024).
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822.
  • Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. (2024).
  • Adenylyl cyclase (AC) activity assay. (n.d.). Bio-protocol.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal.
  • Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. (2015). American Journal of Organic Chemistry, 5(1), 1-10.
  • Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. (2024). Semantic Scholar.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). Molecules, 27(19), 6536.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Request PDF.
  • 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. (2012). International Journal of Molecular Sciences, 13(12), 16496-16519.
  • Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. (2019). Molecules, 24(4), 780.
  • Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. (n.d.).
  • Enzymatic Assay of ADENYL
  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2015). Probe Reports from the NIH Molecular Libraries Program.
  • HDAC1 Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • An In-depth Technical Guide to Biochemical Assays for Adenylyl Cyclase 1 (AC1) Activity. (n.d.). Benchchem.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(15), 4930.
  • Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. (2022). eLife, 11, e76269.
  • An enzymatic fluorometric assay for adenylate cyclase activity. (1991). Analytical Biochemistry, 198(1), 98-102.
  • HDAC1 Inhibitor Screening Assay Kit (Histone Deacetylase 1). (n.d.). Cayman Chemical.
  • HDAC1 Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (2006). Biochemistry, 45(31), 9541-9549.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry.
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. (n.d.). Benchchem.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(13), 5109.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(10), 1151-1172.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2011-2027.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2014). Molecules, 19(11), 17743-17755.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 666725.
  • In vitro kinase assay. (n.d.). Protocols.io.

Sources

Solubility profile of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's journey from a laboratory curiosity to a therapeutic reality. Poor solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, diminished bioavailability, and complexities in formulation, ultimately increasing the time and cost of development.[1][2] This guide provides an in-depth technical exploration of the solubility profile of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, a substituted pyrazole derivative of interest in medicinal chemistry. As with many pyrazole derivatives, understanding its behavior in aqueous and organic media is essential for its effective application and progression.[3][4]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of this compound, robust methodologies for its experimental determination, and the practical implications of its solubility profile.

Physicochemical Landscape: Deconstructing the Solubility of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

The solubility of a compound is intrinsically linked to its molecular structure. The adage "like dissolves like" serves as a fundamental principle, where the interplay of polarity, hydrogen bonding capacity, and molecular size dictates the extent to which a solute can be solvated by a particular solvent.

Molecular Structure of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine:

  • Pyrazole Core: The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure contributes to a degree of polarity and offers sites for hydrogen bonding.[5]

  • Cyclohexyl Group: This bulky, non-polar aliphatic ring significantly increases the lipophilicity of the molecule. Its presence is expected to decrease solubility in polar solvents like water.

  • N-methyl Group: The methyl group attached to one of the pyrazole nitrogens slightly increases the lipophilicity and may sterically hinder some intermolecular interactions.

  • Amine Group: The primary amine group (-NH2) at the 3-position of the pyrazole ring is a key functional group. It can act as both a hydrogen bond donor and acceptor, which can enhance solubility in protic solvents. However, its basicity also means that the compound's solubility in aqueous media will be highly pH-dependent.

Anticipated Solubility Profile:

Based on its structure, 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is predicted to exhibit limited aqueous solubility and greater solubility in organic solvents. The large, non-polar cyclohexyl moiety is the dominant feature influencing its overall lipophilic character. While the pyrazole and amine groups provide some polar character and hydrogen bonding capability, they are unlikely to overcome the hydrophobicity of the cyclohexyl ring in aqueous media.

The solubility in organic solvents is expected to vary based on the solvent's polarity. Good solubility is anticipated in moderately polar to non-polar organic solvents that can effectively solvate the entire molecule, including the non-polar cyclohexyl group.

Quantitative Solubility Assessment: A Comparative Analysis

While specific experimental data for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is not extensively available in the public domain, we can present an illustrative solubility profile based on the general characteristics of similar pyrazole derivatives. The following table summarizes the expected solubility behavior in a range of common solvents.

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar, ProticVery LowThe large non-polar cyclohexyl group dominates, leading to unfavorable interactions with the highly polar water molecules.
MethanolPolar, ProticModerate to HighThe alcohol can engage in hydrogen bonding with the pyrazole and amine groups while also solvating the cyclohexyl group to some extent.
EthanolPolar, ProticModerate to HighSimilar to methanol, but its slightly lower polarity may further improve the solvation of the non-polar moiety.
AcetonePolar, AproticHighA good general solvent for many pyrazole derivatives, it can accept hydrogen bonds and has a moderate polarity suitable for solvating the entire molecule.[4]
Dichloromethane (DCM)Non-polarHighThe non-polar nature of DCM makes it an excellent solvent for lipophilic compounds.
Ethyl AcetateModerately PolarModerate to HighOffers a balance of polarity that can accommodate both the polar and non-polar regions of the molecule.
HexaneNon-polarLow to ModerateWhile non-polar, the strong crystal lattice forces of the solid compound may limit solubility in a purely aliphatic solvent.
Dimethyl Sulfoxide (DMSO)Polar, AproticVery HighA powerful, polar aprotic solvent capable of disrupting crystal lattices and solvating a wide range of compounds.

Visualizing Solubility Relationships

The following diagram illustrates the conceptual relationship between solvent polarity and the predicted solubility of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility Water Water (High Polarity) VeryLow Very Low Water->VeryLow Dominant non-polar cyclohexyl group Methanol Methanol Moderate Moderate Methanol->Moderate DMSO DMSO VeryHigh Very High DMSO->VeryHigh Strong solvation power Acetone Acetone High High Acetone->High DCM DCM DCM->High Hexane Hexane (Low Polarity) Hexane->Moderate Potential for moderate solubility G start Start: Excess solid compound and solvent equilibration Equilibration (e.g., 24-72h at constant temperature with agitation) start->equilibration phase_separation Phase Separation (Centrifugation or Filtration) equilibration->phase_separation quantification Quantification of Supernatant/Filtrate (e.g., HPLC-UV, LC-MS) phase_separation->quantification data_analysis Data Analysis and Solubility Determination quantification->data_analysis end End: Thermodynamic Solubility Value data_analysis->end

Sources

The Privileged Hinge-Binder: Technical Guide to 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine (CAS: 1354949-33-9) is a specialized heterocyclic building block that has emerged as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] Unlike broad-spectrum reagents, this molecule is designed with specific architectural features—a lipophilic cyclohexyl tail and a polar aminopyrazole head—that make it an ideal "warhead" for targeting the ATP-binding pockets of protein kinases.

This guide details the history, synthetic evolution, and medicinal chemistry applications of this compound, providing researchers with the technical grounding necessary to utilize it in lead optimization and structure-activity relationship (SAR) studies.

Part 1: History and Emergence of the Scaffold

The Evolution of the Pyrazole "Privileged Structure"

The discovery of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is not tied to a single serendipitous event but is rather the result of the systematic evolution of privileged scaffolds in medicinal chemistry.

  • The Knorr Foundation (1883): The history begins with Ludwig Knorr’s synthesis of pyrazole. While early pyrazoles were used as dyes and antipyretics (e.g., phenazone), their potential in targeted molecular therapy remained untapped for a century.

  • The Kinase Revolution (1990s-2000s): With the validation of kinases as druggable targets in oncology, the 3-aminopyrazole motif was identified as a critical "hinge binder." The nitrogen atoms in the pyrazole ring and the exocyclic amine group form a bidentate hydrogen-bonding network with the backbone residues (the "hinge") of the kinase ATP pocket.

  • The Rise of FBDD (2010-Present): Around 2011-2013 (correlating with its CAS registration), high-throughput screening libraries shifted from large, drug-like molecules to smaller "fragments." 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine emerged during this period as a commercially available fragment that combined:

    • Solubility: Enhanced by the polar amine.

    • Shape Complementarity: The cyclohexyl group fills the hydrophobic "Gatekeeper" or "Back Pocket" regions of enzymes.

    • Ligand Efficiency: Its low molecular weight (<200 Da) allows for high binding energy per atom.

Part 2: Chemical Identity and Structural Logic

Nomenclature and Isomerism

Precise structural identification is critical, as pyrazole tautomerism and methylation regiochemistry often lead to cataloging errors.

  • IUPAC Name: 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine[1][2]

  • Molecular Formula: C₁₀H₁₇N₃

  • Molecular Weight: 179.26 g/mol

  • Key Features:

    • Position 3 (Exocyclic Amine): Methylated (-NHMe). This provides a hydrogen bond donor while the methyl group can displace water molecules in the binding pocket, gaining entropic favorability.

    • Position 5 (Cyclohexyl): A saturated lipophilic ring. Unlike a phenyl group, the cyclohexyl ring is not planar, allowing it to adopt chair/boat conformations that can better fit into flexible hydrophobic pockets.

    • 1H-Pyrazole Core: The free NH on the ring allows for tautomerization (1H vs 2H), which is essential for adaptive binding to different protein conformations.

Structural Data Summary
PropertyValueSignificance in Drug Design
LogP (Predicted) ~2.1 - 2.4Ideal for membrane permeability (Lipinski's Rule of 5 compliant).
Topological Polar Surface Area (TPSA) ~40 ŲSuggests good oral bioavailability and potential blood-brain barrier penetration.
H-Bond Donors 2 (Ring NH, Exocyclic NH)Critical for Hinge Binding (e.g., interacting with Glu/Leu backbone).
H-Bond Acceptors 2 (Ring N)Accepts H-bond from the kinase hinge region.
Rotatable Bonds 2Low flexibility reduces the entropic penalty upon binding.

Part 3: Synthetic Methodology

The synthesis of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine typically follows a convergent route involving the cyclization of a beta-keto nitrile derivative with hydrazine.

Retrosynthetic Analysis

The molecule can be disconnected into two primary precursors:

  • 3-cyclohexyl-3-oxopropanenitrile: Provides the carbon skeleton.

  • Hydrazine/Methylamine source: Provides the nitrogen heterocycle.

Detailed Synthetic Protocol

Note: This protocol synthesizes the primary amine precursor, followed by selective N-methylation, which is the most regioselective approach.

Step 1: Synthesis of Beta-Keto Nitrile Scaffold

Reagents: Cyclohexanecarbonyl chloride, Acetonitrile, n-Butyllithium (n-BuLi). Mechanism: Nucleophilic acyl substitution.

  • Cool THF (anhydrous) to -78°C under nitrogen atmosphere.

  • Add acetonitrile (1.1 eq) followed by dropwise addition of n-BuLi (1.1 eq) to generate the lithiated acetonitrile species.

  • Add cyclohexanecarbonyl chloride (1.0 eq) slowly to the mixture.

  • Allow to warm to room temperature and quench with dilute HCl.

  • Result: 3-cyclohexyl-3-oxopropanenitrile.[3][4]

Step 2: Cyclization to Pyrazole Core

Reagents: Hydrazine hydrate, Ethanol. Mechanism: Knorr-type cyclization.

  • Dissolve 3-cyclohexyl-3-oxopropanenitrile in ethanol.

  • Add hydrazine hydrate (1.2 eq).

  • Reflux for 4-6 hours.

  • Concentrate in vacuo. The product typically precipitates or crystallizes.

  • Result: 5-cyclohexyl-1H-pyrazol-3-amine (Primary amine intermediate).

Step 3: Selective N-Methylation (The Critical Step)

Direct methylation with methyl iodide often leads to poly-methylation. A more controlled approach is required.

Method A: Formylation/Reduction (High Fidelity)

  • Formylation: Reflux the intermediate in ethyl formate to generate the N-formyl derivative.

  • Reduction: Reduce the formamide using Lithium Aluminum Hydride (LiAlH₄) in THF.

    • Caution: Ensure the pyrazole ring NH is protected (e.g., with THP or Boc) if regioselectivity issues arise, though the exocyclic amide is usually more reactive toward reduction.

  • Deprotection (if applicable): Remove protecting groups with TFA/HCl.

Synthesis Workflow Diagram

SynthesisPath Start1 Cyclohexanecarbonyl Chloride Inter1 3-cyclohexyl- 3-oxopropanenitrile Start1->Inter1 Nucleophilic Acyl Sub. Start2 Acetonitrile (Li-salt) Start2->Inter1 Inter2 5-cyclohexyl- 1H-pyrazol-3-amine Inter1->Inter2 Cyclization (Reflux EtOH) Hydrazine Hydrazine Hydrate Hydrazine->Inter2 Final 5-cyclohexyl-N-methyl- 1H-pyrazol-3-amine Inter2->Final Formylation & Reduction Reagent 1. Ethyl Formate 2. LiAlH4

Figure 1: Convergent synthetic pathway for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine via beta-keto nitrile intermediate.

Part 4: Biological Applications & Mechanism[5]

The Hinge-Binding Hypothesis

The primary utility of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is as a Type I Kinase Inhibitor fragment . It binds to the ATP-binding site of kinases in the active conformation (DFG-in).

Mechanism of Action:

  • Acceptor: The Pyrazole N2 accepts a hydrogen bond from the backbone NH of the kinase hinge.

  • Donor: The Exocyclic NH (of the N-methyl group) donates a hydrogen bond to the backbone Carbonyl of the hinge.

  • Hydrophobic Anchor: The cyclohexyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, providing selectivity over kinases with smaller pockets.

Target Classes
  • Janus Kinases (JAKs): Pyrazole scaffolds are foundational to JAK inhibitors (e.g., Ruxolitinib analogs).

  • Aurora Kinases: The cyclohexyl group mimics the size of the ribose ring of ATP, allowing for competitive inhibition.

  • Cyclin-Dependent Kinases (CDKs): Used in oncology to arrest cell cycle progression.

Interaction Logic Diagram

BindingMode Scaffold 5-cyclohexyl-N-methyl- 1H-pyrazol-3-amine KinaseHinge Kinase Hinge Region (Backbone CO / NH) Scaffold->KinaseHinge H-Bond Donor (Exocyclic NH) HydrophobicPocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->HydrophobicPocket Van der Waals (Cyclohexyl Group) KinaseHinge->Scaffold H-Bond Acceptor (Pyrazole N2)

Figure 2: Molecular interaction mode of the scaffold within a generic kinase ATP-binding pocket.

References

  • Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Synthesis." Chemistry – A European Journal.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 67473763 (Related Isomer)." PubChem.

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor." Journal of Medicinal Chemistry.

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer.

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 5-Cyclohexyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This protocol details the synthesis of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine .[1] This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a hinge-binding motif in ATP-competitive kinase inhibitors (e.g., p38 MAPK, CDK inhibitors) and as a core structure in antimicrobial agents.[1]

Structural Disambiguation: It is vital to distinguish between the target exocyclic amine methylation (N-methyl) and ring methylation (1-methyl).

  • Target: Exocyclic secondary amine (-NHMe) at position 3; unsubstituted ring nitrogen (1H).[1]

  • Common Impurity: 1-methyl-5-cyclohexylpyrazol-3-amine (Ring methylated).[1]

Synthetic Strategy: Direct alkylation of 5-cyclohexyl-1H-pyrazol-3-amine often leads to poly-alkylation or ring alkylation (N1/N2).[1] To ensure high fidelity of the N-methylamino group, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.[1] The pathway proceeds via a 3-chloropyrazole intermediate, which undergoes displacement with methylamine. This route avoids regioselectivity issues associated with alkylating the parent aminopyrazole.[1]

Retrosynthetic Analysis & Pathway Visualization[1]

The synthesis is broken down into three reliable unit operations:

  • Cyclocondensation: Formation of the pyrazole core from a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -keto ester.
    
  • Deoxychlorination: Conversion of the pyrazolone (tautomer) to the electrophilic chloropyrazole.[1]

  • Amination (SNAr): Displacement of chloride by methylamine.[1]

SynthesisPathway Start Ethyl 3-cyclohexyl- 3-oxopropanoate Inter1 5-Cyclohexyl-1,2- dihydro-3H-pyrazol-3-one Start->Inter1 Inter2 3-Chloro-5-cyclohexyl- 1H-pyrazole Inter1->Inter2 Target 5-Cyclohexyl-N-methyl- 1H-pyrazol-3-amine Inter2->Target R1 Hydrazine Hydrate EtOH, Reflux R2 POCl3 Reflux R3 MeNH2 (aq) Autoclave, 100°C

Caption: Linear synthetic route transforming the beta-keto ester to the target aminopyrazole via a chloropyrazole intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one

This step builds the heterocyclic core.[1] The reaction relies on the condensation of hydrazine with both the ketone and ester functionalities of the starting material.[1]

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
Ethyl 3-cyclohexyl-3-oxopropanoate 198.26 1.0 Substrate
Hydrazine Hydrate (64% or 80%) 50.06 1.2 Nucleophile

| Ethanol (Absolute) | 46.07 | 10 Vol | Solvent |[1]

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Ethyl 3-cyclohexyl-3-oxopropanoate (10.0 g, 50.4 mmol) and Ethanol (100 mL).

  • Addition: Add Hydrazine Hydrate (3.0 mL, ~60 mmol) dropwise over 10 minutes at room temperature. Caution: Exothermic reaction.[1]

  • Reaction: Heat the mixture to reflux (78°C) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) for the disappearance of the ester.[1]

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a white solid.[1]

  • Isolation: Filter the solid. Wash the cake with cold ethanol (2 x 10 mL) and diethyl ether (2 x 20 mL).

  • Drying: Dry under vacuum at 45°C to constant weight.

  • Expected Yield: 7.5 – 8.5 g (90–95%).

  • Characterization: 1H NMR should show the disappearance of ethyl ester signals and the appearance of a pyrazole CH singlet (~5.5 ppm).[1]

Step 2: Synthesis of 3-Chloro-5-cyclohexyl-1H-pyrazole

The pyrazolone (tautomer of 3-hydroxypyrazole) is converted to the chloropyrazole using phosphorus oxychloride.[1] This activates the C3 position for the subsequent amine displacement.[1]

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
5-Cyclohexyl-pyrazol-3-one (Step 1) 166.22 1.0 Substrate

| Phosphorus Oxychloride (POCl3) | 153.33 | 5.0 | Reagent/Solvent |[1]

Protocol:

  • Safety Note: POCl3 is highly corrosive and reacts violently with water.[1] Perform all operations in a fume hood. Wear acid-resistant gloves.[1]

  • Setup: Place the pyrazolone (5.0 g, 30 mmol) in a heavy-walled pressure vial or round-bottom flask.

  • Addition: Carefully add POCl3 (14 mL, 150 mmol).

  • Reaction: Seal the vessel (or use a drying tube) and heat to reflux (105°C) for 3–5 hours. The suspension will clear as the reaction proceeds.

  • Quench (Critical): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice (~200 g) with vigorous stirring. Caution: Violent evolution of HCl gas.[1]

  • Neutralization: Adjust the pH of the aqueous solution to ~7–8 using saturated NaHCO3 or 2M NaOH.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organics, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. If the crude is dark, pass through a short silica plug eluting with Hexanes/EtOAc (4:1).[1]

  • Expected Yield: 4.4 – 5.0 g (80–90%).

  • State: Off-white to pale yellow solid.[1]

Step 3: Synthesis of 5-Cyclohexyl-N-methyl-1H-pyrazol-3-amine

The final step involves the displacement of the chloride by methylamine.[1] High temperature and pressure are required to overcome the moderate reactivity of the chloropyrazole.[1]

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
3-Chloro-5-cyclohexyl-1H-pyrazole 184.67 1.0 Substrate
Methylamine (40% aq. or 33% in EtOH) 31.06 10.0 Nucleophile

| THF or Ethanol | - | 5 Vol | Solvent |[1]

Protocol:

  • Setup: Charge a stainless steel autoclave or a high-pressure glass reactor (e.g., Q-Tube) with the chloropyrazole (2.0 g, 10.8 mmol).

  • Addition: Add Methylamine solution (10 mL, large excess). If using aqueous methylamine, adding 5 mL of THF helps solubility.[1]

  • Reaction: Seal the reactor and heat to 110–120°C for 12–16 hours. Internal pressure will rise; ensure the vessel is rated for >10 bar.[1]

  • Monitoring: Cool a small aliquot and check by LC-MS. The mass should shift from 184/186 (Cl pattern) to 179 (M+H).[1]

  • Workup: Cool the reactor to room temperature and carefully vent excess methylamine into a bleach trap.

  • Concentration: Evaporate the solvent to dryness.

  • Purification: The residue may contain methylammonium chloride salts.[1] Dissolve in EtOAc (30 mL) and wash with water (10 mL) and saturated NaHCO3.

  • Final Isolation: Dry the organic layer (Na2SO4), filter, and concentrate. Recrystallize from Et2O/Hexanes or purify via column chromatography (DCM/MeOH 95:5) if necessary.

  • Expected Yield: 1.4 – 1.6 g (70–80%).

Analytical Validation (QC)

To ensure the integrity of the final compound, the following analytical criteria must be met:

  • LC-MS:

    • Peak: Single major peak (>98% purity).

    • Mass: [M+H]+ = 180.15 Da.[1]

    • Differentiation: Absence of M+2 isotope peak (confirms complete consumption of chloro-intermediate).[1]

  • 1H NMR (400 MHz, DMSO-d6):

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       11.5 ppm (br s, 1H, Pyrazole NH ).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       5.2–5.5 ppm (s, 1H, Pyrazole C4-H ).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       5.0 ppm (br s, 1H, NH -Me). Note: This proton is exchangeable and may be broad.[1]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       2.65 ppm (d, 3H, N-CH3 ).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       2.4 ppm (m, 1H, Cyclohexyl CH ).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       1.1–1.9 ppm (m, 10H, Cyclohexyl CH2 ).
      

Safety & Handling Guidelines

  • Phosphorus Oxychloride (POCl3): Fatal if inhaled.[1] Causes severe skin burns and eye damage.[1] Reacts violently with water.[1] Must be quenched slowly into ice.[1]

  • Hydrazine Hydrate: Suspected carcinogen, highly toxic, and corrosive.[1] Avoid contact with metals; use glass equipment.[1]

  • Pressure Reactions: Step 3 involves heating a volatile amine in a sealed vessel.[1] Use a blast shield and ensure equipment is pressure-rated.[1]

References

  • Pyrazolone Synthesis: Wiley, R. H., & Wiley, P. (1964).[1] Pyrazolones, Pyrazolidinones and Derivatives. John Wiley & Sons.[1] (Classic text on cyclocondensation of beta-keto esters).

  • Chlorination of Pyrazoles: K. Schofield, M. R.[1] Grimmett, B. R. T.[1] Keene. Heteroaromatic Nitrogen Compounds: The Azoles. Cambridge University Press.[1]

  • SNAr on Pyrazoles

    • Beilstein J. Org.[1] Chem.2011 , 7, 179–197.[1] "Approaches towards the synthesis of 5-aminopyrazoles". Link

    • J. Med.[1] Chem.2008 , 51, 15, 4672–4684.[1] (Example of chloropyrazole displacement with amines in kinase inhibitor synthesis). Link[1]

  • General Properties: PubChem Compound Summary for 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine (Isomer reference). Link[1]

Disclaimer: This protocol is for research and development purposes only. It should be performed by qualified personnel in a controlled laboratory environment.

Sources

Preparation of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the preparation of stock solutions of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, a substituted pyrazole derivative of interest in drug discovery and development. Recognizing that detailed physicochemical data for this specific compound may not be readily available, this document provides a systematic approach to solvent selection, solubility determination, stock solution preparation, and quality control. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and stability of their experimental solutions.

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1][2] The utility of any compound in biological assays or further chemical synthesis is contingent upon the ability to prepare accurate and stable stock solutions. 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, with its combination of a pyrazole core, a bulky cyclohexyl group, and an N-methylated amine, presents unique solubility characteristics that must be carefully considered.

This application note provides a framework for establishing a robust protocol for the preparation of stock solutions of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. It emphasizes an empirical approach to solvent selection and validation, ensuring the integrity of downstream applications.

Safety and Handling Precautions

While specific toxicity data for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is not extensively documented, the general safety precautions for pyrazole derivatives and other amine-containing heterocyclic compounds should be strictly followed.[3][4][5]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against splashes.[5]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[4]

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin exposure.[4][5]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][5]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Wash hands thoroughly after handling.[4]

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][4][6]

Physicochemical Properties and Solvent Selection

The solubility of a compound is influenced by its molecular structure, including factors like molecular weight, polarity, and the presence of hydrogen bond donors and acceptors.[7] For 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, the cyclohexyl group imparts lipophilicity, while the pyrazole ring and the amine group provide opportunities for polar interactions and hydrogen bonding.

A systematic approach to solvent selection is crucial. The following table outlines common laboratory solvents and their properties, which can be used as a starting point for solubility testing.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Key Characteristics
Dimethyl Sulfoxide (DMSO)47.2189Aprotic, highly polar; good for dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF)36.7153Aprotic, polar; similar to DMSO but more volatile.
Ethanol24.578.4Protic, polar; generally good for compounds with hydrogen bonding capabilities.
Methanol32.764.7Protic, polar; similar to ethanol but more polar.
Acetonitrile37.581.6Aprotic, polar; often used in chromatography.
Dichloromethane (DCM)9.139.6Nonpolar; good for dissolving lipophilic compounds.
Water80.1100Protic, highly polar; solubility may be limited for lipophilic compounds.

Experimental Protocols

This section provides a step-by-step guide for determining the solubility of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine and preparing a validated stock solution.

Protocol for Small-Scale Solubility Determination

This protocol is designed to efficiently screen multiple solvents to identify a suitable candidate for stock solution preparation.

G cluster_0 Solubility Screening Workflow A Weigh 1-2 mg of Compound B Aliquot into Microcentrifuge Tubes A->B C Add Incremental Volumes of Solvent B->C D Vortex and Visually Inspect C->D E Observe for Complete Dissolution D->E F Calculate Approximate Solubility E->F

Caption: Workflow for small-scale solubility determination.

Materials:

  • 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

  • Selection of solvents (e.g., DMSO, DMF, Ethanol, Methanol)

  • Analytical balance

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 1-2 mg of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine into a pre-weighed microcentrifuge tube.

  • Add a small, precise volume of the first solvent to be tested (e.g., 100 µL).

  • Vortex the tube for 30-60 seconds to facilitate dissolution.

  • Visually inspect the solution against a dark background to check for any undissolved particulate matter.

  • If the compound has not fully dissolved, add another incremental volume of solvent (e.g., 100 µL) and repeat steps 3 and 4.

  • Continue this process until the compound is completely dissolved.

  • Record the total volume of solvent required for complete dissolution.

  • Calculate the approximate solubility in mg/mL.

  • Repeat this procedure for each solvent to be tested.

Protocol for Preparation of a 10 mM Stock Solution

Once a suitable solvent has been identified, the following protocol can be used to prepare a stock solution of a desired concentration. This example details the preparation of a 10 mM stock solution.

G cluster_1 Stock Solution Preparation Workflow G Calculate Required Mass of Compound H Accurately Weigh Compound G->H I Dissolve in Appropriate Volume of Solvent H->I J Vortex/Sonicate to Ensure Complete Dissolution I->J K Aliquot into Cryovials for Storage J->K L Store at Recommended Temperature K->L

Caption: Workflow for preparing a stock solution.

Materials:

  • 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine (Molecular Weight: 193.29 g/mol )[8][9]

  • Selected solvent (e.g., DMSO)

  • Analytical balance

  • Volumetric flask or appropriate glassware

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

  • Cryovials for aliquoting and storage

Procedure:

  • Calculation:

    • To prepare a 10 mM (0.010 mol/L) stock solution, calculate the required mass of the compound.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 10 mL (0.010 L) of a 10 mM solution:

    • Mass = 0.010 mol/L * 0.010 L * 193.29 g/mol = 0.0019329 g = 1.93 mg

  • Weighing: Accurately weigh the calculated mass of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine using an analytical balance.

  • Dissolution: Transfer the weighed compound to a volumetric flask or other suitable container. Add a portion of the selected solvent (e.g., 8 mL for a final volume of 10 mL).

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Final Volume Adjustment: Once dissolved, add the solvent to reach the final desired volume (e.g., 10 mL). Mix thoroughly to ensure homogeneity.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Quality Control and Verification

To ensure the accuracy of the prepared stock solution, it is recommended to perform a quality control check.

  • Concentration Verification: The concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectroscopy if the compound has a suitable chromophore and a known extinction coefficient.

  • Purity Assessment: The purity of the stock solution can be assessed by HPLC to check for the presence of any degradation products or impurities.

  • Stability Testing: For long-term studies, it is advisable to perform periodic stability tests on the stored stock solution to ensure that the concentration and purity have not changed over time.

Conclusion

The successful preparation of accurate and stable stock solutions of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is fundamental to the reliability of subsequent experiments. By following the systematic approach outlined in this application note, researchers can confidently prepare and validate their stock solutions, ensuring the integrity and reproducibility of their scientific findings. The provided protocols for solubility determination and stock solution preparation offer a robust framework that can be adapted to meet the specific needs of various research applications.

References

  • International Journal of Novel Research and Development. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-methyl-1-(2-methylcyclohexyl)-1H-pyrazol-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-(1-ethylcyclohexyl)-1H-pyrazol-3-amine. Retrieved from [Link]

Sources

Synthesis of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine: A Detailed Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, N-methylated pyrazole derivatives are of particular interest due to their unique pharmacological profiles. This application note provides a comprehensive guide for the synthesis of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, a valuable building block for drug discovery and development. We will delve into the requisite reagents, detailed step-by-step protocols, and the chemical principles that underpin this synthetic route. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but a deeper understanding of the synthetic strategy.

The synthesis is approached in a two-step sequence: first, the construction of the pyrazole ring to form the intermediate 5-cyclohexyl-1H-pyrazol-3-amine, followed by the regioselective N-methylation to yield the final product.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The initial step involves the cyclocondensation of a β-ketonitrile with hydrazine to form the 3-aminopyrazole core. The subsequent step focuses on the methylation of the pyrazole nitrogen.

Synthesis_Overview reagent1 Ethyl Cyclohexanecarboxylate + Acetonitrile precursor 3-Cyclohexyl-3-oxopropanenitrile (β-Ketonitrile) reagent1->precursor Acylation (KOt-Bu) intermediate 5-Cyclohexyl-1H-pyrazol-3-amine precursor:e->intermediate:w Cyclocondensation reagent2 Hydrazine Hydrate reagent2->intermediate product 5-Cyclohexyl-N-methyl-1H-pyrazol-3-amine intermediate:e->product:w N-Methylation reagent3 Methylating Agent reagent3->product

Caption: Overall synthetic workflow for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

Part 1: Synthesis of 5-cyclohexyl-1H-pyrazol-3-amine

The formation of the 3-aminopyrazole ring system is most effectively achieved through the reaction of a β-ketonitrile with hydrazine. This approach is generally preferred over the Knorr synthesis with a β-ketoester for obtaining aminopyrazoles, as the latter typically yields pyrazolones.

Step 1.1: Preparation of 3-Cyclohexyl-3-oxopropanenitrile

The initial and crucial reagent is the β-ketonitrile, 3-cyclohexyl-3-oxopropanenitrile. This intermediate can be synthesized via the acylation of acetonitrile with an appropriate cyclohexyl ester. A modern and efficient method utilizes potassium tert-butoxide as the base.[1]

Reaction Mechanism: Acylation of Acetonitrile

The reaction proceeds through the deprotonation of acetonitrile by a strong base to form a nucleophilic nitrile anion. This anion then attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which subsequently eliminates an alkoxide to furnish the β-ketonitrile.

Acylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination CH3CN H₃C-C≡N Anion [H₂C-C≡N]⁻ K⁺ CH3CN->Anion KOtBu KOtBu K⁺ ⁻O-tBu tBuOH tBuOH Ester Cyclohexyl-CO-OEt Intermediate Tetrahedral Intermediate Ester->Intermediate + [H₂C-C≡N]⁻ Product Cyclohexyl-CO-CH₂-C≡N Intermediate->Product - ⁻OEt EtO ⁻OEt

Caption: Mechanism for the synthesis of β-ketonitriles from esters.

Reagents and Materials

ReagentM.W. ( g/mol )Quantity (mmol)Volume/MassNotes
Ethyl Cyclohexanecarboxylate156.22507.81 g (8.14 mL)Commercially available.
Acetonitrile41.051004.11 g (5.23 mL)Anhydrous.
Potassium tert-butoxide (KOt-Bu)112.2110011.22 gHandle in a glovebox or under inert gas.
Anhydrous Tetrahydrofuran (THF)--150 mLDistilled from sodium/benzophenone.
Hydrochloric Acid (1 M)--As neededFor workup.
Diethyl Ether--As neededFor extraction.
Brine--As neededFor washing.
Anhydrous Sodium Sulfate--As neededFor drying.

Protocol

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (11.22 g, 100 mmol) and anhydrous THF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of acetonitrile (4.11 g, 100 mmol) in anhydrous THF (25 mL) and add it dropwise to the KOt-Bu suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Add a solution of ethyl cyclohexanecarboxylate (7.81 g, 50 mmol) in anhydrous THF (25 mL) dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 3-cyclohexyl-3-oxopropanenitrile.

Step 1.2: Synthesis of 5-cyclohexyl-1H-pyrazol-3-amine

The synthesized β-ketonitrile is then cyclized with hydrazine hydrate to form the aminopyrazole. The reaction involves the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the other nitrogen atom onto the nitrile carbon.

Reagents and Materials

ReagentM.W. ( g/mol )Quantity (mmol)Volume/MassNotes
3-Cyclohexyl-3-oxopropanenitrile151.20304.54 gFrom the previous step.
Hydrazine Hydrate (~64% Hydrazine)50.0660~3.0 g (2.9 mL)Corrosive and toxic. Handle with care.
Ethanol--50 mL
Ethyl Acetate--As neededFor workup and purification.
Hexane--As neededFor purification.

Protocol

  • In a round-bottom flask, dissolve 3-cyclohexyl-3-oxopropanenitrile (4.54 g, 30 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (~3.0 g, 60 mmol) to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water (50 mL) and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude 5-cyclohexyl-1H-pyrazol-3-amine can be purified by recrystallization or column chromatography (eluent: ethyl acetate/hexane gradient) to yield a solid product.

Part 2: N-Methylation of 5-cyclohexyl-1H-pyrazol-3-amine

The N-methylation of unsymmetrically substituted pyrazoles presents a regioselectivity challenge, as methylation can occur at either the N1 or N2 position.[2] The ratio of the resulting regioisomers is influenced by steric and electronic factors of the pyrazole substituents, as well as the choice of methylating agent, base, and solvent.

N_Methylation start 5-Cyclohexyl-1H-pyrazol-3-amine product1 5-Cyclohexyl-1-methyl-1H-pyrazol-3-amine (N1-isomer, Desired) start->product1 Methylating Agent + Base product2 3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine (N2-isomer) start->product2 Methylating Agent + Base

Caption: Regioselectivity challenge in the N-methylation of 5-cyclohexyl-1H-pyrazol-3-amine.

Protocol 2.1: Standard N-Methylation with Methyl Iodide

This protocol uses a common methylating agent, which may result in a mixture of N1 and N2 isomers that require chromatographic separation.

Reagents and Materials

ReagentM.W. ( g/mol )Quantity (mmol)Volume/MassNotes
5-cyclohexyl-1H-pyrazol-3-amine165.25101.65 gFrom Part 1.
Sodium Hydride (60% dispersion in oil)24.00120.48 gHighly reactive. Handle with care.
Methyl Iodide (MeI)141.94111.56 g (0.68 mL)Toxic and a suspected carcinogen.
Anhydrous Dimethylformamide (DMF)--30 mL
Saturated Ammonium Chloride Solution--As neededFor quenching.
Ethyl Acetate--As neededFor extraction.
Brine--As neededFor washing.
Anhydrous Sodium Sulfate--As neededFor drying.

Protocol

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.48 g, 12 mmol) and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.

  • Add anhydrous DMF (20 mL) to the flask and cool to 0 °C.

  • Add a solution of 5-cyclohexyl-1H-pyrazol-3-amine (1.65 g, 10 mmol) in anhydrous DMF (10 mL) dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.56 g, 11 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain the desired 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

Protocol 2.2: Selective N1-Methylation using a Masked Reagent

To overcome the challenge of regioselectivity, sterically hindered methylating agents can be employed. A recent advancement involves the use of α-halomethylsilanes as "masked" methylating reagents, which show high selectivity for the less sterically hindered N1 position.[3][4][5]

Reagents and Materials

ReagentM.W. ( g/mol )Quantity (mmol)Volume/MassNotes
5-cyclohexyl-1H-pyrazol-3-amine165.2550.83 gFrom Part 1.
(Chloromethyl)triisopropoxysilane238.8161.43 gCommercially available.
Potassium bis(trimethylsilyl)amide (KHMDS)199.4461.20 gHandle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)--20 mL
Tetrabutylammonium fluoride (TBAF), 1M in THF-1010 mLFluoride source for desilylation.
Water--As needed
Ethyl Acetate--As neededFor extraction.

Protocol

  • In a flame-dried flask under nitrogen, dissolve 5-cyclohexyl-1H-pyrazol-3-amine (0.83 g, 5 mmol) in anhydrous THF (10 mL).

  • Add KHMDS (1.20 g, 6 mmol) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add (chloromethyl)triisopropoxysilane (1.43 g, 6 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the silylated intermediate by TLC.

  • Upon completion of the N-alkylation, add TBAF solution (10 mL, 10 mmol) and water (5 mL) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC until the silylated intermediate is fully consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole with high regioselectivity.

Conclusion

The synthesis of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine can be reliably achieved through a two-stage process involving the formation of a 3-aminopyrazole intermediate followed by N-methylation. The choice of reagents and protocols, particularly for the N-methylation step, is critical for achieving the desired regioselectivity and yield. The methods outlined in this guide provide both a standard approach and a more advanced, selective protocol, equipping researchers with the necessary information to successfully synthesize this valuable compound for applications in drug discovery and development. Careful execution of these protocols and appropriate analytical monitoring are essential for obtaining the target molecule in high purity.

References

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health (NIH). Available at: [Link]

  • Process for the preparation of beta-ketonitriles. Google Patents.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel investigational compound, 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. The pyrazole scaffold is a well-established pharmacophore known for a wide array of biological activities, notably as kinase inhibitors.[1][2][3] This guide outlines a logical, multi-step experimental workflow designed to first assess the compound's general cellular toxicity, then to investigate its potential as a kinase inhibitor, and finally to confirm its direct interaction with its putative target in a cellular environment.

The protocols herein are designed as self-validating systems, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility. Each step is accompanied by an explanation of the underlying scientific principles, empowering the user to not only execute the assays but also to interpret the results with confidence.

Part 1: Initial Cytotoxicity Profiling using the MTT Assay

Introduction and Rationale

Before investigating the specific mechanistic actions of a novel compound, it is crucial to determine its effect on cell viability. This initial screening provides a therapeutic window and informs the concentration range for subsequent, more targeted assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[4]

Illustrative Data Presentation

The following table represents hypothetical data from an MTT assay performed on a common cancer cell line (e.g., HeLa) after 48 hours of treatment with 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.1
198 ± 4.7
585 ± 6.2
1062 ± 5.5
2541 ± 4.9
5023 ± 3.8
10012 ± 2.1
Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat cells with compound dilutions incubation1->treatment compound_prep Prepare serial dilutions of the compound compound_prep->treatment incubation2 Incubate for 48h (37°C, 5% CO2) treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 4h to allow formazan formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • 96-well flat-bottom sterile culture plates

  • 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: In a 96-well plate, seed 1 x 10^4 cells per well in 100 µL of complete culture medium.[4] Include wells for vehicle control (e.g., 0.1% DMSO) and blank (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine in culture medium.

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the 2X compound dilutions to the respective wells. For the vehicle control wells, add medium with the corresponding concentration of the vehicle.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[4] Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 2: In Vitro Kinase Inhibition Assay

Introduction and Rationale

Given the prevalence of kinase inhibition activity among pyrazole-containing compounds, a direct in vitro kinase assay is a logical next step.[2][3] These assays measure the transfer of a phosphate group from ATP to a specific substrate, catalyzed by a kinase.[5] Radiometric assays, which use ATP radiolabeled at the gamma-phosphate position (γ-³²P or γ-³³P), are considered the gold standard due to their direct measurement of phosphorylation, high sensitivity, and low interference from compound autofluorescence or light scattering.[6]

Illustrative Data Presentation

This table shows hypothetical inhibition data for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine against a target kinase (e.g., a hypothetical "Kinase X").

Compound Conc. (µM)% Kinase Activity (Mean ± SD)
0 (Vehicle Control)100 ± 6.3
0.0195 ± 5.8
0.178 ± 7.1
145 ± 4.9
1015 ± 3.2
1005 ± 1.8
Hypothetical Signaling Pathway Diagram

Kinase_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates Compound 5-cyclohexyl-N-methyl- 1H-pyrazol-3-amine Compound->KinaseX Inhibits

Caption: A hypothetical signaling pathway inhibited by the compound.

Detailed Protocol: Radiometric Kinase Assay

Materials:

  • Purified recombinant target kinase

  • Specific peptide or protein substrate

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[7]

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Cold ATP

  • 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Mix Preparation: Prepare a master mix containing the kinase buffer, purified kinase, and substrate.

  • Compound Addition: In a reaction tube or plate, add the desired concentrations of the investigational compound or vehicle control.

  • Initiate Reaction: Add the kinase/substrate master mix to the compound-containing wells. To start the reaction, add a mix of cold ATP and [γ-³²P]ATP to a final concentration appropriate for the kinase (often at or near the Km for ATP).[7][8] The total reaction volume is typically small (e.g., 25-50 µL).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid, which will protonate the phosphate groups and facilitate binding to the phosphocellulose paper.

  • Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound radiolabeled ATP.

  • Quantification: Place the dried paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Part 3: Cellular Target Engagement using CETSA

Introduction and Rationale

While an in vitro kinase assay can demonstrate direct inhibition of a purified enzyme, it does not confirm that the compound can enter a cell and bind to its target in the complex cellular milieu.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or cell lysates.[10] The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein's structure, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining via Western blot or other methods.[10]

Experimental Workflow Diagram

CETSA_Workflow cluster_prep Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_readout Data Interpretation cell_culture Culture cells to confluency harvest Harvest and lyse cells cell_culture->harvest treat_lysate Treat lysate with Compound or Vehicle harvest->treat_lysate aliquot Aliquot treated lysate treat_lysate->aliquot heat_gradient Heat aliquots at different temperatures aliquot->heat_gradient centrifuge Centrifuge to pellet aggregated proteins heat_gradient->centrifuge sds_page Run supernatant on SDS-PAGE centrifuge->sds_page western_blot Western Blot for target protein sds_page->western_blot quantify Quantify band intensity western_blot->quantify plot_curve Plot melt curve to observe thermal shift quantify->plot_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cells expressing the target kinase

  • 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting equipment

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Lysate Preparation: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Clarify the lysate by centrifugation to remove cell debris.

  • Compound Treatment: Divide the lysate into two main pools: one for the vehicle control (e.g., DMSO) and one for treatment with a saturating concentration of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. Incubate for a short period (e.g., 30 minutes) at room temperature.

  • Temperature Gradient: Aliquot the vehicle- and compound-treated lysates into separate PCR tubes for each temperature point in a planned gradient (e.g., 40°C to 70°C in 3°C increments).

  • Heat Treatment: Place the tubes in a thermal cycler and heat them at the designated temperatures for 3 minutes, followed by cooling to room temperature for 3 minutes.[10]

  • Separation of Soluble and Aggregated Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the heat-denatured, aggregated proteins.[8]

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) from each tube and transfer it to a new tube. Prepare samples for SDS-PAGE by adding loading buffer.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target kinase. Follow this with an HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples. Normalize the data to the lowest temperature point (considered 100% soluble protein). Plot the percentage of soluble protein as a function of temperature to generate melt curves. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[10][11]

References

  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery. PubMed Central. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Chemical Probes Portal. (n.d.). Target engagement. Retrieved from [Link]

  • American Chemical Society. (2025, June 4). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. PubMed Central. Retrieved from [Link]

  • IRIS UniGe. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

Sources

Application Note: A Systematic Approach to Solvent Selection for the Liquid-Liquid Extraction of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of an optimal solvent for the liquid-liquid extraction (LLE) of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine from aqueous media. Pyrazole derivatives are a critical class of N-heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and drug discovery.[1][2] Efficient isolation and purification are paramount for downstream applications. This guide moves beyond a simple list of solvents to explain the underlying physicochemical principles that govern extraction efficiency. We present a systematic workflow, from understanding the analyte's properties to a practical solvent screening protocol and a final optimized extraction procedure, complete with methods for quantitative analysis via RP-HPLC.

Introduction: The Importance of a Rational Extraction Strategy

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is a molecule of interest possessing functional groups that define its chemical behavior: a lipophilic cyclohexyl moiety, a basic pyrazol-amine core, and an N-methyl substituent. The pyrazole ring is a privileged structure in pharmacologically active compounds, known for a wide spectrum of biological activities.[3] The successful isolation of such compounds from complex reaction mixtures or biological matrices is a critical step in their development.

Liquid-liquid extraction (LLE) is a foundational technique for this purpose, operating on the principle of differential solubility of a compound between two immiscible liquid phases.[4][5] The choice of extraction solvent is the most critical parameter influencing the efficiency, selectivity, and overall success of the LLE process. An improperly chosen solvent can lead to low recovery, emulsion formation, or co-extraction of impurities, complicating purification efforts. This guide provides the causal logic behind experimental choices to empower the researcher to develop a robust, self-validating extraction protocol.

Physicochemical Principles Governing Extraction

The extraction behavior of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is dictated by its structure. To select an appropriate solvent, one must first understand the analyte's key physicochemical properties.

  • Structure and Polarity: The molecule contains a non-polar cyclohexyl group, which increases its lipophilicity ("oil-loving" nature), and a polar pyrazole-amine core capable of hydrogen bonding.[6] The N-methyl group slightly increases lipophilicity compared to its non-methylated counterpart. This amphipathic nature suggests solubility in a range of organic solvents.

  • Basicity and pH-Dependence: The primary amine group on the pyrazole ring is basic. In an acidic aqueous solution (pH < pKa), the amine will be protonated to form a cationic salt (-NH3+). This salt is polar and will preferentially partition into the aqueous phase. In a basic aqueous solution (pH > pKa), the amine remains in its neutral, uncharged form. This neutral form is significantly more lipophilic and will preferentially partition into an organic solvent.[7][8] This pH-dependent partitioning is the cornerstone of an effective LLE strategy for amines.

  • Partition Coefficient (LogP/LogD): The partition coefficient (LogP) measures the ratio of a neutral compound's concentration in an octanol/water system. The distribution coefficient (LogD) is the effective partition coefficient at a given pH, accounting for all ionized and unionized species. For a basic compound like our target, LogD will be low at acidic pH and will approach LogP at basic pH. The goal of LLE is to maximize the LogD value by adjusting the pH to favor the neutral species.

Table 1: Predicted Physicochemical Properties of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

PropertyPredicted ValueSource / Rationale
Molecular FormulaC₁₀H₁₇N₃Based on structure[9]
Molecular Weight179.26 g/mol Calculated
XLogP3-AA~2.1Predicted, based on similar structures[9][10]
Hydrogen Bond Donors1 (from -NH₂)Structural analysis
Hydrogen Bond Acceptors2 (from ring nitrogens)Structural analysis
pKa (of conjugate acid)~5-7Estimated for pyrazole amines

Criteria for Optimal Solvent Selection

An ideal extraction solvent must satisfy several criteria. The choice often represents a trade-off between extraction efficiency and practical considerations like safety and environmental impact.

  • High Distribution Coefficient: The solvent must effectively solubilize the neutral form of the target analyte, leading to a high concentration in the organic phase after extraction.

  • Immiscibility with the Aqueous Phase: The solvent must form a distinct layer with minimal mutual solubility for clean phase separation.[7]

  • Selectivity: It should dissolve the target compound while leaving impurities (e.g., salts, polar starting materials) behind in the aqueous phase.

  • Density Difference: A significant density difference from water (either higher or lower) facilitates easy and rapid separation in a separatory funnel.

  • Low Boiling Point: A relatively low boiling point allows for easy removal of the solvent by evaporation, concentrating the extracted analyte without requiring excessive heat that could cause degradation.

  • Safety and Environmental Profile: The solvent should have low toxicity, flammability, and environmental impact. "Green chemistry" principles encourage avoiding solvents like chloroform and dichloromethane where possible.[11]

  • Cost and Availability: For large-scale applications, the cost of the solvent is a practical consideration.

Table 2: Comparison of Common Solvents for Amine Extraction

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexImmiscible with Water?Key Considerations
Dichloromethane (DCM) 1.33403.1YesPro: Excellent solvent for many organics. Con: Denser than water; toxic and a suspected carcinogen.[12]
Chloroform 1.49614.1YesPro: High solubilizing power. Con: Denser than water; highly toxic.[5]
Ethyl Acetate (EtOAc) 0.90774.4Yes (Slightly Soluble)Pro: Good "green" alternative, effective, less dense than water. Con: Can be hydrolyzed under strong acid/base; can extract some water.[5][12]
Methyl tert-butyl ether (MTBE) 0.74552.5YesPro: Low boiling point, less dense than water, less prone to peroxide formation than diethyl ether. Con: Environmental contaminant.
Toluene 0.871112.4YesPro: Good for non-polar compounds. Con: High boiling point makes it difficult to remove.

Experimental Protocol: Solvent Screening Workflow

This protocol provides a self-validating system to empirically determine the best solvent for your specific application. It relies on a small-scale, parallel screening approach.

Materials and Reagents
  • 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine (analyte)

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Candidate solvents: Dichloromethane, Ethyl Acetate, MTBE

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • 2 mL microcentrifuge tubes or 4 mL glass vials

  • Vortex mixer and centrifuge

  • Analytical balance and volumetric flasks

Step-by-Step Screening Protocol
  • Prepare Analyte Stock: Accurately prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile). This will be used to create your HPLC calibration curve.

  • Prepare Aqueous Sample: In a 10 mL volumetric flask, dissolve ~1 mg of the analyte in 5 mL of deionized water. If solubility is low, add a minimal amount of 0.1 M HCl to protonate the amine and aid dissolution. Dilute to the mark with deionized water. This creates a ~100 µg/mL aqueous sample.

  • pH Adjustment: Transfer 1 mL of the aqueous sample into three separate 4 mL vials. To each vial, add 1 M NaOH dropwise until the pH is ≥ 10 (verify with pH paper). This ensures the analyte is in its neutral, extractable form.

  • Solvent Addition: To the first vial, add 1 mL of Dichloromethane. To the second, add 1 mL of Ethyl Acetate. To the third, add 1 mL of MTBE.

  • Extraction: Cap the vials tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the vials at 2000 rpm for 5 minutes to break any emulsions and create a sharp interface between the aqueous and organic layers.

  • Isolate Organic Phase:

    • For EtOAc and MTBE (less dense), carefully pipette the top organic layer.

    • For DCM (denser), carefully pipette the bottom organic layer.

    • Transfer the isolated organic layer to a new clean vial.

  • Prepare for Analysis: Evaporate the solvent from each vial under a gentle stream of nitrogen. Reconstitute the dried residue in exactly 500 µL of the HPLC mobile phase.

  • Quantification: Analyze the reconstituted samples and a set of calibration standards using the RP-HPLC method detailed in Section 5. Calculate the amount of analyte recovered by each solvent.

Visualization of Screening Workflow

SolventScreening cluster_prep Sample Preparation cluster_extraction Parallel Extraction cluster_analysis Analysis A Prepare Aqueous Analyte Sample B Adjust pH to > 10 with NaOH A->B C Aliquot into 3 Vials B->C D1 Add Solvent 1 (e.g., EtOAc) D2 Add Solvent 2 (e.g., DCM) D3 Add Solvent 3 (e.g., MTBE) E Vortex & Centrifuge D1->E D2->E D3->E F Isolate Organic Layers E->F G Evaporate & Reconstitute F->G H Analyze by RP-HPLC G->H I Compare Recovery (%) H->I

Caption: Workflow for parallel solvent screening.

Protocol for Quantitative Analysis by RP-HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurately quantifying the extraction efficiency.[13] The following method serves as a robust starting point for pyrazole derivatives.

Table 3: Recommended RP-HPLC Conditions

ParameterValueRationale
Column C18, 5 µm, 4.6 x 150 mmStandard for moderately polar small molecules.[14]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier improves peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for RP-HPLC.[13]
Gradient 20% B to 80% B over 10 minA gradient ensures elution of the analyte while cleaning the column.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLStandard volume.
Detection Wavelength ~230-250 nm (scan for λₘₐₓ)Pyrazole rings typically absorb in this UV range.

Calculation of Extraction Efficiency:

  • Create a calibration curve by plotting the peak area versus the concentration of the prepared standards.

  • Use the regression equation from the calibration curve to determine the concentration of the analyte in each of the reconstituted solvent samples.

  • Calculate the total mass recovered in each sample (Concentration × Reconstitution Volume).

  • Efficiency (%) = (Mass Recovered / Initial Mass in 1 mL Aqueous Sample) × 100

Recommended Protocol for Optimized Extraction

Based on typical performance and safety profiles, Ethyl Acetate is often the recommended starting solvent. It provides a good balance of solubilizing power and a favorable environmental and safety profile.[12]

Step-by-Step Optimized Protocol
  • Preparation: Place the aqueous solution containing the analyte into a separatory funnel of appropriate size.

  • Basification: Add 1 M NaOH solution and swirl. Check the pH of the aqueous layer to ensure it is > 10.

  • Extraction: Add an equal volume of Ethyl Acetate to the separatory funnel. Stopper the funnel and invert it, venting frequently to release pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

  • Collection: Drain and discard the lower aqueous layer. Drain the upper organic (Ethyl Acetate) layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional): For maximum recovery, the aqueous layer can be returned to the funnel and extracted a second time with a fresh portion of Ethyl Acetate. Combine the organic layers.

  • Washing: To remove dissolved water and residual base, wash the combined organic layers with an equal volume of brine (saturated NaCl solution). Shake, allow to separate, and discard the lower aqueous brine layer.

  • Drying: Dry the organic layer by adding a small amount of anhydrous sodium sulfate (Na₂SO₄). Swirl until the drying agent no longer clumps together.

  • Isolation: Filter or carefully decant the dried organic solution away from the Na₂SO₄.

  • Concentration: Remove the Ethyl Acetate using a rotary evaporator to yield the purified 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

Visualization of Optimized Workflow

OptimizedLLE start Start aq_sample Aqueous Sample in Separatory Funnel start->aq_sample basify Adjust pH > 10 aq_sample->basify add_etOAc Add Ethyl Acetate basify->add_etOAc shake Shake & Vent add_etOAc->shake separate Separate Layers shake->separate collect_org Collect Organic Layer separate->collect_org wash Wash with Brine collect_org->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate end Isolated Product evaporate->end

Caption: Optimized liquid-liquid extraction workflow.

Troubleshooting and Expert Insights

  • Problem: Emulsion Formation (a stable, cloudy layer between phases).

    • Cause: High concentration of analyte, insufficient pH change, or vigorous shaking.

    • Solution: Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl), which can help break emulsions by increasing the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Problem: Low Recovery.

    • Cause: Incomplete basification (pH not high enough), insufficient mixing, or using too little solvent.

    • Solution: Verify the pH of the aqueous phase is at least 2 units above the analyte's pKa. Perform a second or even third extraction on the aqueous phase and combine the organic layers. Ensure vigorous mixing for sufficient time.

  • Problem: Analyte crashes out of solution at the interface.

    • Cause: The neutral form of the analyte may have poor solubility in both the aqueous and organic phases.

    • Solution: Use a larger volume of organic solvent or switch to a solvent with higher solubilizing power, as determined from your screening experiment.

Conclusion

The selection of a solvent for the extraction of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is a multi-faceted decision that must be guided by the physicochemical properties of the analyte. By manipulating the pH of the aqueous phase to neutralize the basic amine functionality, the compound's lipophilicity is maximized, enabling its efficient transfer into a suitable non-polar organic solvent. An empirical screening protocol, coupled with quantitative HPLC analysis, provides a robust and reliable method for identifying the optimal solvent. While dichloromethane often shows high efficiency, ethyl acetate represents a more favorable choice with respect to safety and environmental standards, frequently providing excellent recovery and making it a recommended starting point for process development.

References

  • Vertex AI Search. (n.d.). Pyrazole - Solubility of Things.
  • BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized....
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • BenchChem. (2025). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Reddit. (2023). Extraction solvent for amines in an aqueous reaction solution?.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • PubChemLite. (n.d.). 5-cyclohexyl-1h-pyrazol-3-amine (C9H15N3).
  • PubChemLite. (n.d.). 5-cyclohexyl-1-methyl-1h-pyrazol-3-amine hydrochloride.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • PMC - NIH. (n.d.). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate.

Sources

Scalable production methods for pyrazole amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production Methods for Pyrazole Amine Derivatives

Part 1: Executive Summary & Strategic Route Selection

The pyrazole amine scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, the transition from medicinal chemistry (mg-scale) to process chemistry (kg-scale) is fraught with three primary bottlenecks: regioselectivity control , hydrazine safety , and chromatography-free purification .

This guide outlines two field-proven protocols designed for scalability. We move beyond standard academic preparations to focus on robust, self-validating systems suitable for the Kilo-Lab.

Strategic Decision Matrix
ConstraintRoute A: Cyclocondensation (Knorr-Type) Route B: C-N Coupling (Buchwald-Hartwig)
Target Structure 3- or 5-aminopyrazoles with C-substituents.Complex

-aryl/alkyl substitutions.
Primary Challenge Regioselectivity (1,3- vs 1,5-isomers).Catalyst cost & Pd removal.
Scale-Up Factor High (Flow chemistry recommended).Medium (Batch or CSTR).
Safety Profile High Risk: Requires hydrazine handling.[1][2][3]Moderate Risk: Standard organic solvents.

Part 2: Detailed Protocols

Protocol 1: Regioselective Cyclocondensation (Telescoped Flow Process)

Best for: High-throughput production of core aminopyrazole scaffolds.

Scientific Rationale: Classical batch synthesis often yields a mixture of regioisomers (1,3- vs 1,5-substitution) driven by the competing nucleophilicity of the hydrazine nitrogens. On a large scale, we utilize pH-controlled continuous flow to lock the tautomeric state of the hydrazine, directing the initial nucleophilic attack to the desired carbonyl of the


-ketonitrile precursor.

Reagents:

  • Precursor:

    
    -ketonitrile (1.0 equiv)
    
  • Reagent: Methylhydrazine (1.1 equiv)

  • Solvent: Ethanol (anhydrous)

  • Regio-Control Agent: Glacial Acetic Acid (0.1 equiv) or Triethylamine (0.1 equiv) depending on target isomer.

Experimental Workflow (Flow Reactor Setup):

  • Feed Preparation:

    • Stream A: 1.0 M solution of

      
      -ketonitrile in EtOH.
      
    • Stream B: 1.1 M solution of Methylhydrazine in EtOH (Caution: Prepare in a dedicated glovebox or vented enclosure).

  • Mixing & Reaction:

    • Streams A and B are pumped into a T-mixer (PEEK or Stainless Steel).

    • Residence Time: 5–10 minutes.

    • Temperature: 80–100 °C (Pressurized coil reactor, 5–10 bar backpressure).

  • Quench & Isolation:

    • The reactor output flows into a crystallization vessel containing water (antisolvent) at 5 °C.

Critical Process Parameter (CPP) - Regiocontrol:

  • To favor 5-amino-1-methylpyrazole: Use acidic conditions (AcOH). Protonation of the more basic

    
    -methyl nitrogen forces the unsubstituted 
    
    
    
    to attack the ketone first.
  • To favor 3-amino-1-methylpyrazole: Use basic conditions (Et3N).

Flow Diagram: Telescoped Synthesis

FlowSynthesis FeedA Stream A: Beta-Ketonitrile Mixer T-Mixer (High Turbulence) FeedA->Mixer 1.0 mL/min FeedB Stream B: Hydrazine + Additive FeedB->Mixer 1.0 mL/min Reactor Coil Reactor 100°C, 10 bar Mixer->Reactor Residence Time: 8 min Crystallizer Crystallizer (Antisolvent Crash) Reactor->Crystallizer Continuous Output Filter Filtration & Drying Crystallizer->Filter Slurry

Caption: Continuous flow setup for aminopyrazole synthesis, minimizing hydrazine exposure and maximizing throughput.

Protocol 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: Installing complex amines onto a halogenated pyrazole core.

Scientific Rationale: Aminopyrazoles are electron-rich and can poison Pd catalysts. We utilize a soluble organic base (DBU) system rather than insoluble inorganic bases (Cs2CO3) to prevent reactor clogging and ensure homogeneous kinetics, which is critical for scale-up reproducibility.

Reagents:

  • Substrate: 4-bromo-1-methyl-1H-pyrazole.

  • Amine: Target primary or secondary amine (1.2 equiv).

  • Catalyst: Pd(OAc)2 (1-2 mol%).

  • Ligand: XantPhos or tBuDavePhos (2-4 mol%).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv).

  • Solvent: 1,4-Dioxane or 2-MeTHF (Greener alternative).

Step-by-Step Methodology:

  • Inerting: Charge the reactor with the pyrazole halide, ligand, and Pd source. Cycle N2/Vacuum 3 times.

  • Solubilization: Add sparged 2-MeTHF and DBU. Stir until a homogeneous solution is achieved.

  • Reaction: Heat to 90 °C. Monitor by HPLC. Conversion >98% is typically achieved within 4–6 hours.

  • Workup (The "Scavenger" Protocol):

    • Cool to room temperature.[4][5]

    • Add QuadraPure™ TU (thiourea scavenger) or equivalent to remove residual Pd. Stir for 2 hours.

    • Filter through a pad of Celite.

    • Concentrate and recrystallize (See Part 3).

Part 3: Process Safety & Purification (The "Art" of Scale-Up)

Safety SOP: Handling Hydrazines

Hydrazine hydrate is carcinogenic, corrosive, and unstable.[1]

  • Form: Always use Hydrazine Hydrate (55-64%) rather than anhydrous hydrazine to reduce explosion risk.

  • Material Compatibility: NEVER use metal oxide stir bars or rusty spatulas. Hydrazine decomposes catalytically on metal oxides (Fe, Cu, Mo), releasing

    
     and 
    
    
    
    gas (explosion hazard). Use glass, Teflon, or Hastelloy.
  • Monitoring: Install real-time hydrazine vapor sensors in the hood. TWA (Time Weighted Average) limit is 0.01 ppm.[6]

Purification: The "Salt Switching" Strategy

Avoid column chromatography at all costs for >100g batches. Use the basicity of the aminopyrazole to your advantage.

  • Salt Formation: Dissolve crude reaction mixture in Ethanol. Add 1.1 equiv of HCl (in dioxane or ether).

  • Isolation: The Aminopyrazole-HCl salt often crystallizes readily, while non-basic impurities (unreacted nitrile, oligomers) remain in the mother liquor.

  • Filtration: Filter the salt and wash with cold EtOAc.

  • Free-Basing: Resuspend the salt in water, adjust pH to >10 with NaOH, and extract/crystallize the pure free base.

Purification Logic Diagram

Purification Crude Crude Reaction Mixture (Oligomers, Isomers, Product) SaltStep Add HCl / EtOH (Selective Protonation) Crude->SaltStep Filter Filtration SaltStep->Filter Liquor Mother Liquor (Reject Impurities) Filter->Liquor SolidSalt Product-HCl Salt (High Purity) Filter->SolidSalt FreeBase Neutralize (NaOH) & Recrystallize SolidSalt->FreeBase Final Pure Aminopyrazole (>99% HPLC) FreeBase->Final

Caption: "Salt Switching" strategy to purify aminopyrazoles without chromatography.

Part 4: References

  • Regioselective Synthesis via Flow Chemistry:

    • Poh, J.-S., Browne, D. L., & Ley, S. V. (2016). "A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process." Reaction Chemistry & Engineering.

  • Buchwald-Hartwig Amination Conditions:

    • Kashani, S. K., et al. (2020). "Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow." Organic Process Research & Development.

  • Purification & Solubility Data:

    • Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.

  • Hydrazine Safety Protocols:

    • UC Santa Barbara Environmental Health & Safety.[1] "Hydrazine Standard Operating Procedure."

Sources

Crystallization techniques for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Introduction

In the landscape of pharmaceutical development, the physical properties of an Active Pharmaceutical Ingredient (API) are as critical as its pharmacological activity. The compound 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, a substituted pyrazole, represents a class of molecules with significant potential as intermediates and APIs. The ability to produce this compound in a highly pure, stable, and consistent crystalline form is paramount for successful drug development, directly impacting bioavailability, formulation, and manufacturability.[1] Crystallization is the primary industrial method for achieving these goals, serving as a purification step and a means to control the solid-state properties of the final product.[2][3]

This application note provides a comprehensive guide for researchers and drug development professionals on the crystallization of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. Moving beyond simple recipes, this guide delves into the underlying principles, offers detailed, validated protocols for various techniques, and provides troubleshooting advice grounded in practical experience.

Physicochemical Landscape of the Target Molecule

A successful crystallization strategy begins with an understanding of the molecule's structure and resulting properties.

  • Molecular Structure: 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine possesses a unique combination of functional groups:

    • Aromatic Pyrazole Ring: Contains two nitrogen atoms, providing sites for hydrogen bonding.

    • 3-Amino Group: A primary site for hydrogen bond donation and acceptance, and it imparts basicity to the molecule.

    • N-Methyl Group: Adds a degree of steric hindrance and modifies the hydrogen-bonding profile compared to a primary amine.

    • 5-Cyclohexyl Group: A bulky, non-polar (lipophilic) substituent that significantly influences solubility.

  • Predicted Solubility: This hybrid structure—containing both polar (amine, pyrazole) and non-polar (cyclohexyl) moieties—suggests moderate overall polarity. It is predicted to be soluble in polar organic solvents like alcohols (methanol, ethanol), acetone, and ethyl acetate, with lower solubility in non-polar hydrocarbons (hexane, cyclohexane) and water.[4] The basic amine group also presents an opportunity to form salts with various acids, which can dramatically alter solubility profiles and offer an alternative route to purification and crystallization.[5][6] A preliminary solubility assessment is therefore the mandatory first step in any crystallization development.[7]

The Cornerstone of Crystallization: Supersaturation

Crystallization is fundamentally a process of controlled precipitation, driven by the creation of a supersaturated solution.[2] A solution becomes supersaturated when it contains more dissolved solute than can be held at equilibrium. This thermodynamically unstable state is the essential driving force for both of the critical stages of crystallization:

  • Nucleation: The initial formation of microscopic, ordered clusters of molecules (nuclei) from the solution.[8][9] This can occur spontaneously (homogeneous nucleation) or be induced by impurities, dust, or scratches on the vessel surface (heterogeneous nucleation).

  • Crystal Growth: The subsequent, orderly addition of molecules from the supersaturated solution onto the existing nuclei, allowing the crystals to grow in size.[8]

The key to forming large, high-quality crystals is to control the rate at which supersaturation is achieved. A slow, carefully managed approach keeps the system within the "metastable zone," where crystal growth is favored over the rapid, chaotic formation of many small nuclei (which often leads to amorphous powders or poor-quality crystals).[10][11]

Figure 1. The Crystallization Process cluster_0 Thermodynamic States cluster_1 Crystallization Events Undersaturated Undersaturated Solution (Stable) Saturated Saturation Limit (Equilibrium) Undersaturated->Saturated Increase Concentration or Decrease Temperature Metastable Metastable Zone (Supersaturated) Saturated->Metastable Slowly Cross Equilibrium Labile Labile Zone (Highly Supersaturated) Metastable->Labile Rapidly Cross Equilibrium Growth Crystal Growth Dominates Metastable->Growth Crash Rapid Precipitation (Amorphous Solid) Labile->Crash Nucleation Nucleation Begins Growth->Nucleation

Caption: Figure 1. The Crystallization Process

Experimental Protocols

The following protocols provide detailed methodologies for crystallizing 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. Initial solvent screening should be performed to identify suitable "good" solvents (high solubility) and "anti-solvents" (low solubility).

Protocol 1: Slow Cooling Crystallization

This technique is ideal for compounds whose solubility is highly dependent on temperature.[12][13] It involves dissolving the compound in a minimum amount of hot solvent and allowing it to crystallize as the solution cools.

Methodology:

  • Dissolution: Place the crude 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine in an Erlenmeyer flask. Add a suitable solvent (e.g., isopropanol, ethanol, or acetone) in small portions while heating and stirring until the solid is completely dissolved. Aim for the minimum volume of hot solvent necessary.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask with a watch glass or loose cap and allow it to cool slowly to room temperature. To further slow the cooling rate, the flask can be placed in an insulated container (e.g., a beaker of warm water or wrapped in glass wool).[11]

  • Maturation: Once the flask has reached room temperature, place it in a refrigerator or an ice bath (0-4 °C) for several hours to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point.

Caption: Figure 2. Workflow for Slow Cooling Crystallization

Protocol 2: Slow Evaporation

This is one of the simplest methods and is well-suited for compounds that are relatively soluble at room temperature or when only small quantities of material are available.[5][14]

Methodology:

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., ethyl acetate, acetone, or dichloromethane) at room temperature to create a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.45 µm) into a clean vial or beaker to remove any particulate matter which could act as unwanted nucleation sites.[15]

  • Evaporation: Cover the container with parafilm and puncture it with a few small holes using a needle.[16] Place the container in a vibration-free location, such as a fume hood, and allow the solvent to evaporate slowly over hours or days.

  • Isolation: Once crystals of a suitable size have formed, carefully remove the mother liquor with a pipette.

  • Washing & Drying: Gently wash the crystals with a small amount of a solvent in which the compound is poorly soluble (e.g., hexane) and then dry them.

Figure 4. Vapor Diffusion Setup cluster_0 Sealed Outer Chamber cluster_1 Inner Vial (Open) AntiSolvent Pool of Volatile Anti-Solvent (e.g., Hexane) Vapor Anti-Solvent Vapor AntiSolvent->Vapor Evaporation Analyte Solution of Compound in Less Volatile Solvent (e.g., Toluene) Vapor->Analyte Diffusion

Sources

Handling and storage guidelines for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: These guidelines have been synthesized from available data on structurally related compounds. A specific Safety Data Sheet (SDS) for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine was not available at the time of publication. All laboratory personnel must conduct a thorough, substance-specific risk assessment before handling this compound and consult their institution's safety office.

Introduction: Understanding the Compound

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] The presence of a cyclohexyl group and an N-methyl amine introduces specific steric and electronic features that can influence its biological targets, solubility, and metabolic stability. This document provides a comprehensive guide to the safe handling, storage, and use of this compound in a research setting, drawing upon established best practices for related pyrazole analogs.[3][4]

Compound Identification:

PropertyValueSource
IUPAC Name 5-cyclohexyl-N-methyl-1H-pyrazol-3-amineN/A
Molecular Formula C10H17N3[5]
Molecular Weight 179.26 g/mol [5]
CAS Number Not explicitly found. Related: 81542-54-3 (for 5-Cyclohexyl-1H-pyrazol-3-amine)[6]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from analogous pyrazole compounds, 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine should be treated as a potentially hazardous substance. Pyrazole derivatives are often classified as irritants and may be harmful if ingested or absorbed through the skin.[7][8]

Potential Hazards (Inferred):

  • Skin Irritation: May cause skin irritation upon direct contact.[8]

  • Eye Irritation: Can cause serious eye irritation.[7][9]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[9]

  • Allergic Skin Reaction: Some pyrazole derivatives may cause an allergic skin reaction.[9]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[9]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure. The following table outlines the minimum required PPE, with justifications rooted in safety best practices for similar chemical entities.[3]

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EU Standard EN166. A face shield is recommended when handling larger quantities or if there is a splash risk.Protects eyes from splashes, dust, and vapors which can cause serious irritation.[3]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if contaminated.Prevents direct skin contact, absorption, and potential irritation or sensitization.[3]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental spills and contamination.[3]
Respiratory Protection Not typically required with adequate engineering controls (i.e., chemical fume hood). If handling outside of a hood or if dust/aerosol generation is likely, use a NIOSH/MSHA or EU Standard EN 149 approved respirator.Prevents inhalation of potentially irritating or harmful airborne particles.[3]

Prudent Handling Protocols

Adherence to systematic and cautious handling procedures is paramount for user safety and experimental integrity.

Engineering Controls

All manipulations of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, including weighing, reconstitution, and aliquotting, must be performed in a certified chemical fume hood. This is the primary line of defense to prevent inhalation exposure.[4]

Weighing and Reconstitution Protocol

This protocol is designed to minimize contamination and exposure during the preparation of stock solutions.

Step-by-Step Methodology:

  • Preparation: Don all required PPE. Decontaminate the weighing area and spatula with an appropriate solvent (e.g., 70% ethanol) and allow it to dry.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare the balance.

  • Dispensing: Inside the chemical fume hood, carefully open the container of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. Use a clean, dedicated spatula to transfer the desired amount of the solid compound into the tared vessel.

    • Causality Insight: Using a dedicated spatula prevents cross-contamination of the stock material.

  • Sealing: Immediately and securely close the main container to prevent absorption of moisture and minimize exposure.

  • Reconstitution: Add the desired solvent to the weighing vessel containing the compound. Ensure the chosen solvent is compatible and will fully dissolve the compound. Gently swirl or vortex to mix until the solid is completely dissolved.

  • Transfer and Labeling: Transfer the resulting solution to a clearly labeled, appropriate storage vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

  • Decontamination: Thoroughly clean the spatula and weighing area. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated chemical waste stream.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of the compound from receipt to disposal.

G Experimental Workflow for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine cluster_0 Preparation & Handling cluster_1 Storage & Disposal A Receive Compound & Verify Identity B Conduct Risk Assessment A->B C Don Appropriate PPE B->C D Perform All Work in Fume Hood C->D E Weigh & Prepare Stock Solution D->E F Conduct Experiment E->F G Store Aliquots Appropriately F->G H Decontaminate Work Area F->H G->F Future Use I Segregate & Dispose of Waste H->I

Caption: Workflow for safe handling of the compound.

Storage and Stability

Proper storage is critical to maintain the integrity and purity of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. Pyrazole and pyrazoline derivatives can be susceptible to oxidation, which may manifest as a color change (e.g., browning).[10]

Storage Recommendations:

ParameterConditionRationale
Temperature 0-8 °C (Refrigerated).Low temperatures slow down potential degradation pathways.[10]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes the risk of oxidation.[10]
Light Protect from light by using an amber vial or by wrapping the container in aluminum foil.Prevents light-induced degradation.[10]
Moisture Keep container tightly closed in a dry, well-ventilated place.The compound may be hygroscopic. Exposure to moisture can degrade the sample.
Incompatibilities Acids, strong oxidizing agents, acid chlorides.To prevent vigorous or hazardous reactions.

Emergency Procedures

Rapid and correct response to an emergency situation can significantly mitigate potential harm.

Spill Response

G Chemical Spill Response Protocol Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate if necessary (large spill or poor ventilation) Alert->Evacuate PPE Don additional PPE if safe to do so Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Cover with an inert absorbent material (e.g., vermiculite, sand) Contain->Neutralize Collect Collect residue into a sealed container for disposal Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste in accordance with institutional protocols Decontaminate->Dispose

Caption: Decision-making flowchart for a chemical spill.

First Aid Measures

These first aid measures are based on guidelines for similar compounds and should be followed while seeking immediate medical attention.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[9]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

Waste Disposal

All chemical waste, including unused compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[11]

  • Segregation: Do not mix this waste with other waste streams.

  • Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

References

  • Vertex AI Search. (2021, February 26).
  • BenchChem. (2025).
  • Harahap, R. S., & Karaman, R. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate?
  • Vertex AI Search. (2025, December 21).
  • BenchChem. (2025).
  • BLD Pharm. 81542-54-3|5-Cyclohexyl-1H-pyrazol-3-amine.
  • Vertex AI Search.
  • Santa Cruz Biotechnology. 1-(cyclohexylmethyl)-1H-pyrazol-5-amine | CAS 3524-26-3.
  • Fisher Scientific. (2025, December 20).
  • CymitQuimica. (2024, December 19).
  • PubChem. 5-(1-ethylcyclohexyl)-1H-pyrazol-3-amine.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem.
  • PubChemLite. 5-cyclohexyl-1h-pyrazol-3-amine (C9H15N3).
  • MDPI. (2023, September 5).
  • MDPI.
  • Sigma-Aldrich. 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9.
  • National Center for Biotechnology Information. (n.d.). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)
  • BLDpharm. 3524-26-3|1-(Cyclohexylmethyl)-1H-pyrazol-5-amine.
  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • Echemi. 6 1-Cyclohexyl-1H-pyrazol-5-amine for Sale.
  • Chemsrc. (2025, September 5). 3-(cyclohex-3-en-1-yl)-1-methyl-1H-pyrazol-5-amine.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Application Notes and Protocols for the Functionalization of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and synthetic tractability make it an ideal candidate for drug development.[1] This document provides a comprehensive guide for the chemical functionalization of a novel pyrazole derivative, 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, to facilitate its conjugation to various drug delivery carriers. We present detailed protocols for the synthesis of the core molecule, its activation via linker attachment, and subsequent conjugation to both polymeric (polyethylene glycol) and biological (monoclonal antibody) carriers. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of pyrazole-based compounds in targeted therapeutics and advanced drug delivery.

Introduction: The Versatility of the Pyrazole Core in Drug Design

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a feature that imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors.[3] This versatility has led to their widespread use in the development of drugs for a range of diseases, including cancer, inflammation, and neurological disorders.[2] The amenability of the pyrazole ring to substitution allows for the fine-tuning of its pharmacological profile.[4]

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine has been selected as a model compound for these application notes due to its structural features that are amenable to functionalization. The secondary amine at the 3-position serves as a primary handle for covalent modification, allowing for the attachment of linkers and, subsequently, drug delivery carriers. The cyclohexyl group at the 5-position enhances lipophilicity, which can be a desirable trait for membrane permeability, while the N-methyl group on the pyrazole ring can influence solubility and metabolic stability.

Bioconjugation, the covalent linking of a small molecule drug to a carrier, is a powerful strategy to enhance therapeutic efficacy.[5] By attaching carriers such as polyethylene glycol (PEG) or monoclonal antibodies (mAbs), it is possible to improve a drug's pharmacokinetic profile, increase its solubility, prolong its circulation half-life, and achieve targeted delivery to specific tissues or cells.[6][7]

These application notes will provide a step-by-step guide to:

  • Synthesize the core molecule, 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

  • Functionalize the molecule with a linker suitable for bioconjugation.

  • Conjugate the functionalized molecule to a model polymeric carrier (PEG).

  • Conjugate the functionalized molecule to a model biological carrier (monoclonal antibody).

  • Characterize the resulting drug-carrier conjugates.

Synthesis of the Core Moiety: 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

The synthesis of the target aminopyrazole can be achieved through a multi-step process, beginning with the formation of a pyrazolone intermediate, followed by methylation and subsequent conversion to the desired 3-amino derivative.

Workflow for Synthesis

cluster_0 Synthesis Pathway Cyclohexanecarboxylic_acid_ethyl_ester Cyclohexanecarboxylic acid ethyl ester + Ethyl acetate Claisen_condensation Claisen Condensation (NaOEt, Ethanol) Cyclohexanecarboxylic_acid_ethyl_ester->Claisen_condensation beta_keto_ester Ethyl 3-cyclohexyl-3-oxopropanoate Claisen_condensation->beta_keto_ester Condensation Condensation (Hydrazine hydrate, Ethanol) beta_keto_ester->Condensation Pyrazolone 5-Cyclohexyl-1H-pyrazol-3(2H)-one Condensation->Pyrazolone N_methylation N-Methylation (Methyl iodide, K2CO3, Acetone) Pyrazolone->N_methylation N_methyl_pyrazolone 5-Cyclohexyl-1-methyl-1H-pyrazol-3(2H)-one N_methylation->N_methyl_pyrazolone Amination Amination Sequence (e.g., Vilsmeier-Haack, then hydrolysis and reduction or other methods) N_methyl_pyrazolone->Amination Final_Product 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine Amination->Final_Product

Caption: Synthetic workflow for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

Protocol: Synthesis of 5-Cyclohexyl-1H-pyrazol-3(2H)-one

This protocol is adapted from general procedures for pyrazolone synthesis.[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Claisen Condensation: To the freshly prepared sodium ethoxide solution, add ethyl cyclohexanecarboxylate (1.0 eq) and ethyl acetate (1.1 eq) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding water. Acidify the aqueous layer with dilute HCl to pH 4-5. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 3-cyclohexyl-3-oxopropanoate.

  • Cyclization: Dissolve the crude β-ketoester in ethanol. Add hydrazine hydrate (1.1 eq) and reflux for 6-8 hours.

  • Purification: Cool the reaction mixture and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-cyclohexyl-1H-pyrazol-3(2H)-one.

Protocol: N-methylation of 5-Cyclohexyl-1H-pyrazol-3(2H)-one

Selective N-methylation of pyrazoles can be challenging, often yielding a mixture of N1 and N2 isomers.[10][11] The use of sterically hindered methylating agents or specific reaction conditions can improve regioselectivity.[12][13][14]

  • Reaction Setup: Suspend 5-cyclohexyl-1H-pyrazol-3(2H)-one (1.0 eq) and potassium carbonate (2.0 eq) in acetone or DMF.

  • Methylation: Add methyl iodide (1.2 eq) dropwise at room temperature. Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired N1-methylated isomer.

Conversion to 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

The conversion of the N-methyl pyrazolone to the corresponding 3-amino derivative is a critical step. While several methods exist for the amination of pyrazoles, a common route involves conversion to a 3-chloro or 3-bromo pyrazole followed by nucleophilic substitution with an amine source. Alternatively, methods involving nitration and subsequent reduction can be employed. The specific protocol would need to be optimized for this substrate.

Functionalization with a Linker for Bioconjugation

To conjugate the core molecule to a carrier, a bifunctional linker is typically introduced. The linker provides a stable connection and can also influence the solubility and release characteristics of the drug.[15] For this application, we will use a linker with a terminal carboxylic acid, which can be activated for reaction with amines on the carrier.

General Principle of Amide Bond Formation

The secondary amine of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine can be acylated to form a stable amide bond.[16] This can be achieved by reacting it with an acyl chloride or an activated carboxylic acid.

cluster_1 Linker Attachment via Amide Bond Formation Aminopyrazole 5-cyclohexyl-N-methyl- 1H-pyrazol-3-amine Acylation Acylation Aminopyrazole->Acylation Linker Linker with terminal -COOH (e.g., succinic anhydride) Linker->Acylation Functionalized_Pyrazole Functionalized Pyrazole with terminal -COOH Acylation->Functionalized_Pyrazole

Caption: Acylation of the aminopyrazole with a linker.

Protocol: Acylation with Succinic Anhydride
  • Reaction Setup: Dissolve 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Add succinic anhydride (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). Stir the reaction at room temperature for 4-6 hours.

  • Work-up and Purification: Wash the reaction mixture with dilute aqueous HCl, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting carboxylic acid-functionalized pyrazole can be purified by column chromatography or recrystallization.

Conjugation to a Polymeric Carrier: PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, which can improve its water solubility, prolong its circulatory half-life, and reduce its immunogenicity.[17][18]

Activation and Conjugation Chemistry

The terminal carboxylic acid of the functionalized pyrazole can be activated using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester.[1][19] This activated intermediate can then react with an amino-terminated PEG.

cluster_2 PEGylation Workflow Functionalized_Pyrazole Functionalized Pyrazole with terminal -COOH Activation Activation (EDC/NHS) Functionalized_Pyrazole->Activation Activated_Pyrazole NHS-ester activated Pyrazole Activation->Activated_Pyrazole Conjugation Conjugation Activated_Pyrazole->Conjugation Amino_PEG Amino-terminated PEG Amino_PEG->Conjugation PEG_Conjugate Pyrazole-PEG Conjugate Conjugation->PEG_Conjugate

Caption: Workflow for the PEGylation of the functionalized pyrazole.

Protocol: Pyrazole-PEG Conjugation
  • Activation of Functionalized Pyrazole: Dissolve the carboxylic acid-functionalized pyrazole (1.0 eq), NHS (1.2 eq), and EDC (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.[5] Stir the mixture at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation: In a separate flask, dissolve amino-terminated PEG (e.g., mPEG-NH2) (0.8 eq) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Add the activated pyrazole solution dropwise to the PEG solution with gentle stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours or overnight at 4°C.

  • Purification: The Pyrazole-PEG conjugate can be purified from unreacted small molecules by dialysis or size-exclusion chromatography (SEC).[2][20][21]

Conjugation to a Biological Carrier: Antibody-Drug Conjugate (ADC) Formation

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic agent to cancer cells.[3][7] The functionalized pyrazole can be conjugated to a mAb through its surface-exposed lysine residues.

Protocol: Pyrazole-Antibody Conjugation via NHS Ester

This protocol utilizes the NHS ester of the functionalized pyrazole, prepared as described in the PEGylation section.

  • Antibody Preparation: Prepare the monoclonal antibody in a suitable conjugation buffer, typically a phosphate or borate buffer at pH 8.0-8.5.[6][17] The buffer should be free of primary amines (e.g., Tris).

  • Conjugation: Add a calculated molar excess of the NHS-ester activated pyrazole (dissolved in a small amount of a water-miscible organic solvent like DMSO) to the antibody solution.[4][18] The molar ratio will determine the final drug-to-antibody ratio (DAR) and needs to be optimized for each specific antibody and drug.

  • Reaction: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Purification: Remove unreacted drug-linker and organic solvent using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF), exchanging the buffer to a formulation buffer (e.g., PBS).[21][22]

Characterization of Drug-Carrier Conjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final conjugate.[23]

Characterization Parameters
ParameterTechniquePurpose
Structure Confirmation NMR SpectroscopyTo confirm the covalent attachment of the drug-linker to the carrier.[24][25]
Purity and Aggregation Size-Exclusion HPLC (SEC-HPLC)To determine the percentage of conjugated, unconjugated, and aggregated species.[20]
Molecular Weight and DAR MALDI-TOF Mass SpectrometryTo determine the molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR).[26][27][28]
Size and Aggregation Dynamic Light Scattering (DLS)To measure the hydrodynamic radius and assess the presence of aggregates.
Protocol: Characterization by NMR Spectroscopy

For Pyrazole-PEG conjugates, 1H NMR can be used to confirm conjugation. The appearance of characteristic peaks from both the pyrazole moiety and the PEG backbone, as well as shifts in the signals of protons near the linkage site, confirm successful conjugation.[24] The ratio of the integrals of specific pyrazole and PEG protons can be used to estimate the drug loading.

Protocol: Characterization by SEC-HPLC
  • System Setup: Use a size-exclusion column appropriate for the molecular weight range of the conjugate. The mobile phase is typically an aqueous buffer (e.g., PBS).

  • Analysis: Inject the purified conjugate onto the column. The conjugate should elute as a single major peak, earlier than the unconjugated antibody or PEG. The presence of high molecular weight species indicates aggregation.

Protocol: Characterization by MALDI-TOF Mass Spectrometry
  • Sample Preparation: Mix the conjugate sample with a suitable matrix (e.g., sinapinic acid) and spot it onto the MALDI target plate.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • DAR Calculation: The mass of the unconjugated antibody is subtracted from the mass of the conjugate peaks. The resulting mass difference is divided by the mass of the drug-linker to determine the number of conjugated molecules per antibody.[26][27][29][30] The average DAR is calculated from the distribution of drug-loaded species.

Protocol: Characterization by Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare the conjugate solution in a suitable buffer, ensuring it is free of dust and particulates by filtration or centrifugation.

  • Measurement: Place the sample in the DLS instrument and acquire the data.

  • Analysis: The software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). A low PDI value indicates a monodisperse sample, while a high PDI or the presence of multiple size populations may indicate aggregation.

Conclusion

The functionalization of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine provides a versatile platform for the development of novel drug delivery systems. The protocols outlined in these application notes offer a comprehensive guide for the synthesis, functionalization, and conjugation of this promising scaffold. By leveraging established bioconjugation chemistries and analytical techniques, researchers can effectively create and characterize pyrazole-based drug-carrier conjugates with the potential for enhanced therapeutic outcomes. The adaptability of these methods allows for their application to a wide range of pyrazole derivatives and drug delivery carriers, paving the way for the next generation of targeted therapies.

References

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20). Example Supplier Website. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Amide Formation. Chemistry LibreTexts. [Link]

  • Bioconjugate Analysis & Purification. CellMosaic. [Link]

  • MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates. ResearchGate. [Link]

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. PMC. [Link]

  • Coupling Protocols. Oliver Hardick. [Link]

  • 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. PMC. [Link]

  • MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of... PMC. [Link]

  • Polymer-drug conjugates. CentAUR. [Link]

  • Alkylation of pyrazolones / Introduction. Imperial College London. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. PMC. [Link]

  • Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). PMC. [Link]

  • Analysis of an Antibody-Drug Conjugate on a Novel Benchtop MALDI-TOF/TOF Platform. Bruker. [Link]

  • N‐methylation of secondary amides and imides. ResearchGate. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]

  • N-methylation of pyrazole. Reddit. [Link]

  • Protein purification by size exclusion chromatography (SEC). Virtual Labs IIT Kharagpur. [Link]

  • Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Agilent. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]

  • Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Agilent. [Link]

  • Amide. Wikipedia. [Link]

  • SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. Ijarse. [Link]

  • A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. [Link]

  • Using NMR for Studying Polymer Structures. Creative Biostructure. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. [Link]

  • Converting Amines to Amides. Chemistry Steps. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Semantic Scholar. [Link]

  • Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. Arabian Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenges of a Lipophilic Pyrazole Derivative

Welcome to the technical support guide for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. This molecule, characterized by its pyrazole core, presents a common challenge for researchers: achieving complete and stable solubilization in dimethyl sulfoxide (DMSO). Its structural features, particularly the bulky, non-polar cyclohexyl group, contribute to high lipophilicity and potentially strong crystal lattice energy, which can impede dissolution.[1][2]

This guide provides a structured, question-and-answer-based approach to understanding and overcoming these solubility hurdles. We will move from foundational knowledge about the compound's physicochemical properties to a standard dissolution protocol and a tiered troubleshooting workflow, ensuring you can prepare accurate and stable stock solutions for your experiments.

Section 1: Understanding the Molecule's Behavior

Q1: Why does 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine exhibit poor solubility in DMSO?

A1: The solubility of a compound is governed by a balance of intermolecular forces between the solute molecules and between the solute and the solvent. Several factors inherent to this molecule's structure can lead to dissolution difficulties, even in a powerful organic solvent like DMSO[2]:

  • High Lipophilicity: The cyclohexyl group is a large, non-polar aliphatic ring. This feature significantly increases the molecule's overall lipophilicity (fat-solubility) and reduces its affinity for polar solvents. While DMSO is considered a polar aprotic solvent, a high degree of lipophilicity can still limit solubility.

  • Crystal Lattice Energy: The arrangement of molecules in their solid, crystalline state is held together by intermolecular forces, such as hydrogen bonding and van der Waals forces.[1] For the compound to dissolve, the solvent must provide enough energy to overcome this crystal lattice energy. The rigid structure and potential for hydrogen bonding via the pyrazole and amine groups can lead to a stable crystal lattice that is difficult to break apart.

  • Molecular Weight: Generally, as molecular weight increases, solvating the molecule becomes more challenging.[1]

Below is a summary of the predicted physicochemical properties for a closely related analog, 5-cyclohexyl-1H-pyrazol-3-amine, which helps quantify these characteristics.

PropertyPredicted ValueImplication for SolubilitySource
Molecular Formula C9H15N3-
Molecular Weight 165.24 g/mol Moderate; higher MW can decrease solubility.
XLogP3 2.1Indicates significant lipophilicity; a positive value suggests higher solubility in non-polar environments than in water.
Hydrogen Bond Donor Count 2 (for the analog)Can participate in hydrogen bonding, potentially leading to strong crystal lattice forces.
Hydrogen Bond Acceptor Count 2Can interact with protic solvents or other compound molecules.

Section 2: Recommended Protocol for Stock Solution Preparation

Q2: What is the standard, validated protocol for attempting to dissolve 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine in DMSO?

A2: Following a systematic protocol is the first step to achieving reproducible results. This workflow is designed to maximize the chances of dissolution under standard laboratory conditions.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_outcome Outcome weigh 1. Accurately weigh compound into a sterile vial add_dmso 2. Add a small volume of 100% anhydrous DMSO weigh->add_dmso e.g., to reach target concentration vortex 3. Vortex vigorously for 2-5 minutes at RT add_dmso->vortex observe 4. Visually inspect for undissolved particles vortex->observe success Solution is clear: Ready for storage/use observe->success Yes fail Particulates remain: Proceed to Troubleshooting observe->fail No

Caption: Standard workflow for preparing a DMSO stock solution.

Experimental Protocol: Preparing a 10 mM Stock Solution

  • Preparation:

    • Tare a clean, dry, low-adsorption microcentrifuge tube or glass vial on a calibrated analytical balance.

    • Carefully weigh out the desired mass of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. For example, for 1 mL of a 10 mM solution (MW ~179.27 g/mol for the N-methyl version), weigh 1.79 mg.

  • Solvent Addition:

    • Use high-purity, anhydrous DMSO (≤0.1% water). Moisture can significantly impact compound stability and solubility.

    • Add a portion of the total required DMSO volume (e.g., 800 µL for a final volume of 1 mL) to the vial containing the compound.

  • Initial Dissolution Attempt:

    • Cap the vial securely.

    • Vortex the mixture at maximum speed for at least 2 minutes.

    • Visually inspect the solution against a bright light source. Look for any visible particulates or cloudiness.

  • Final Volume Adjustment:

    • If the solution is perfectly clear, add the remaining DMSO to reach the final target volume (e.g., add the final 200 µL).

    • Vortex again for 30 seconds to ensure homogeneity.

  • Assessment:

    • If the solution remains clear, it is ready for use or storage.

    • If particulates are still present, do not add the final volume of DMSO yet. Proceed directly to the troubleshooting steps in Section 3.

Section 3: Troubleshooting Guide & FAQs

Q3: I followed the standard protocol, but my compound is not fully dissolving. What are the next steps?

A3: This is a common issue driven by the kinetic barriers to dissolution. The following tiered approach uses physical methods to impart additional energy into the system to overcome these barriers.

G start Incomplete Dissolution at Room Temperature heat Step 1: Gentle Heating (Water bath at 37-50°C for 5-10 min) start->heat check1 Is solution clear? heat->check1 sonicate Step 2: Sonication (Bath sonicator for 15-30 min) check2 Is solution clear? sonicate->check2 check1->sonicate No success Dissolution Achieved Cool to RT. Aliquot and store at -80°C. check1->success Yes check2->success Yes fail Compound is insoluble at this concentration. Consider lowering concentration. check2->fail No

Caption: Decision tree for advanced dissolution techniques.

  • Step 1: Gentle Heating. Applying thermal energy can increase the kinetic energy of both the solvent and solute molecules, helping to overcome the rigid crystal lattice structure.[2][3]

    • Protocol: Place the sealed vial in a water bath or heating block set to 37-50°C. Do not exceed 50°C without prior knowledge of the compound's thermal stability.

    • Duration: Heat for 5-10 minutes, periodically vortexing the sample.

    • Rationale: The increased temperature enhances the solubility of most organic compounds.[4]

  • Step 2: Sonication. If heating is insufficient, sonication uses high-frequency sound waves to create microbubbles that implode (cavitation). This process generates localized energy, which is highly effective at breaking apart particle agglomerates and increasing the surface area available for solvation.[3][5]

    • Protocol: Place the sealed vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the sample volume in the vial.

    • Duration: Sonicate for 15-30 minutes. The sonicator bath may warm up; monitor the temperature to ensure it does not exceed the compound's stability limits.

    • Rationale: This mechanical energy disrupts solid-state forces that thermal energy alone may not overcome.

Q4: The compound dissolved after heating but crashed out (precipitated) when it cooled down. What should I do?

A4: This indicates that you have created a supersaturated solution. The compound is kinetically soluble at the higher temperature but thermodynamically unstable at room temperature, causing it to precipitate out of the solution as it cools.

  • Explanation: You have exceeded the compound's equilibrium solubility limit at room temperature.

  • Immediate Solution: Gently warm the vial before each use to redissolve the precipitate. Ensure the solution is clear before pipetting. This is suitable for immediate experimental use.

  • Long-Term Solution: The most reliable solution is to remake the stock solution at a lower concentration (e.g., try 5 mM instead of 10 mM).

  • Storage Best Practice: Avoid storing supersaturated solutions long-term, as precipitation can be difficult to fully reverse. Always aliquot your stock solutions after preparation to minimize freeze-thaw cycles, which can promote precipitation.[6]

Q5: I need a highly concentrated stock (>50 mM), and these methods aren't working. Are there any other options?

A5: Pushing beyond a compound's intrinsic solubility limit in a given solvent is challenging and requires advanced methods. These should only be considered if your experimental endpoint is not affected by the additional excipients.

  • Co-Solvents: In some cases, a co-solvent system can be used. This involves mixing DMSO with another solvent that may have better solubilizing properties for your specific compound.[7][8]

    • Examples: N-methyl-2-pyrrolidone (NMP) or polyethylene glycol 400 (PEG400).

    • CRITICAL CAVEAT: Co-solvents must be validated for compatibility with your assay (e.g., cell-based assays, enzyme kinetics). They can have their own biological effects or interfere with detection methods. Always run a vehicle control with the same DMSO/co-solvent mixture.

  • pH Adjustment: The amine and pyrazole groups on the molecule are basic and can be protonated to form a salt. Salts are almost always more soluble in polar solvents than their freebase counterparts.[4][8]

    • Advanced Technique: This involves adding a stoichiometric equivalent of a suitable acid (e.g., HCl dissolved in an organic solvent).

    • WARNING: This fundamentally changes the molecule into its salt form, which may have different biological activity or cell permeability. This method should only be used by experienced chemists and is not recommended for general biological screening.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12831625, 5-cyclohexyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • Mandal, A. (2014). How to dissolve a poorly soluble drug? [Response to a question]. ResearchGate. Retrieved from [Link]

  • Parmar, R. S. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? [Discussion]. ResearchGate. Retrieved from [Link]

  • Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1814-1825. Available at: [Link]

  • Boston University. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • Hill, A. P., & Egle, I. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(9), 1015-1020. Available at: [Link]

Sources

Technical Support Center: Thermal Optimization in Pyrazole Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-OPT-T2 Subject: Advanced Troubleshooting for Reaction Temperature & Kinetics Assigned Specialist: Senior Application Scientist

Executive Summary: The Thermal "Sweet Spot"

Welcome to the technical support hub for aminopyrazole synthesis. You are likely here because your condensation of hydrazines with


-ketonitriles (the Knorr-type reaction) is suffering from one of three critical failure modes: regioisomeric mixtures , stalled intermediates (incomplete cyclization) , or thermal degradation .

Temperature is not merely an energy source here; it is the selector switch between kinetic and thermodynamic pathways. This guide provides the logic and protocols to manipulate that switch.

Module 1: Visualizing the Reaction Logic

Before adjusting your oil bath or microwave parameters, understand the bifurcation points in your reaction. Use this logic map to diagnose your current failure mode.

PyrazolePathways cluster_decision Critical Failure Point Reactants Hydrazine + Beta-Ketonitrile Attack Nucleophilic Attack (Kinetic Control) Reactants->Attack Solvent/pH dependent Hydrazone Intermediate Hydrazone Attack->Hydrazone Fast, Low T Cyclization Ring Closure (Thermodynamic Barrier) Hydrazone->Cyclization Requires Heat (>80°C) or Acid Catalyst Impurity Oxidized/Degraded Byproducts Hydrazone->Impurity Prolonged Reflux (>120°C) w/o N2 Product 5-Aminopyrazole Cyclization->Product Irreversible

Figure 1: Reaction coordinate logic. The "Critical Failure Point" is where most temperature-related issues occur—the energy barrier to attack the nitrile group is significantly higher than the initial ketone condensation.

Module 2: Troubleshooting Specific Failure Modes
Issue 1: "My reaction stalls at the intermediate. I see the hydrazone but no ring closure."

Diagnosis: Insufficient Thermal Activation Energy (


).
The Science:  The formation of the hydrazone (attack on ketone) is kinetically rapid and exothermic. However, the subsequent intramolecular nucleophilic attack on the nitrile (cyano group) to form the 5-amino ring is slow because the nitrile carbon is less electrophilic.
The Fix: 
  • Increase Temperature: If refluxing in Ethanol (78°C), switch to Propanol (97°C) or Butanol (117°C) . The cyclization often requires temperatures

    
     to proceed at a reasonable rate.
    
  • Acid Catalysis: If thermal boosting isn't possible (substrate sensitivity), add 5-10 mol% of glacial acetic acid. This activates the nitrile, lowering the

    
     required for cyclization [1].
    
Issue 2: "I am getting a mixture of regioisomers (3-amino vs 5-amino)."

Diagnosis: Loss of Kinetic Control. The Science: When using substituted hydrazines (


), the regioselectivity is dictated by which nitrogen attacks the ketone first.
  • Kinetic Control (Low T): The less sterically hindered terminal

    
     attacks the ketone. This typically leads to the 5-aminopyrazole  (after cyclization).[1][2]
    
  • Thermodynamic Equilibration (High T): High temperatures can cause reversibility in the hydrazone formation, leading to a mix of isomers or favoring the thermodynamic product. The Fix:

  • Stepwise Heating: Do not go straight to reflux. Stir at 0°C to Room Temperature (RT) for 2 hours to lock in the kinetic hydrazone. Then heat to reflux to force the cyclization. This "Lock-and-Key" thermal profile preserves regioselectivity while ensuring conversion [2].

Issue 3: "My product is turning red/brown and yield is dropping."

Diagnosis: Oxidative Thermal Degradation. The Science: Aminopyrazoles are electron-rich and prone to oxidation, especially at high temperatures in solution. The Fix:

  • Inert Atmosphere: Strict

    
     or Argon purging is mandatory once temperatures exceed 80°C.
    
  • Time Reduction: Switch to Microwave-Assisted Organic Synthesis (MAOS). Prolonged exposure to heat causes degradation; MW heating reduces reaction time from hours to minutes, bypassing decomposition pathways [3].

Module 3: The Optimized Protocol (Microwave vs. Conventional)

Based on comparative kinetics data, Microwave-Assisted Organic Synthesis (MAOS) is the superior method for this transformation, offering higher yields and cleaner profiles.

Comparative Performance Data
ParameterConventional Heating (Oil Bath)Microwave-Assisted (MAOS)Advantage
Temperature 78°C (EtOH Reflux)120°C - 150°C (Sealed)MW allows superheating above b.p.
Time 4 - 12 Hours5 - 20 Minutes95% Time Savings
Yield (Avg) 65% - 75%85% - 95%Improved Conversion
Solvent Ethanol/MethanolEtOH + DMF (Trace)DMF aids energy transfer
Recommended Workflow (MAOS)

Use this protocol for standard 5-aminopyrazole synthesis.

  • Preparation: In a 10 mL microwave vial, dissolve

    
    -ketonitrile (1.0 equiv) and Hydrazine derivative (1.1 equiv) in Ethanol (3 mL/mmol).
    
  • Additive: Add Glacial Acetic Acid (5 mol%) . Note: This catalyzes the difficult nitrile cyclization step.

  • Sealing: Cap the vial and purge with Nitrogen for 30 seconds.

  • Irradiation:

    • Temp: Set to 120°C .

    • Hold Time: 10 minutes.

    • Stirring: High.[3]

  • Work-up: Cool to RT. The product often precipitates directly. If not, pour into ice water (10 mL) and filter.

Module 4: FAQ - Rapid Fire Solutions

Q: Can I use water as a solvent to make this "Green"? A: Yes, but water reflux (100°C) is often required. Water is excellent for "on-water" catalysis due to hydrophobic effects, but ensure your


-ketonitrile has some solubility or vigorous stirring is maintained.

Q: My hydrazine is a hydrochloride salt. Does this affect the temperature? A: Yes. Salts react slower. You must add a base (e.g., Sodium Acetate or Triethylamine) to liberate the free hydrazine. This neutralization is exothermic; perform it at


 before heating to the reaction temperature to avoid "runaway" side reactions.

Q: How do I remove the "yellow impurity" without a column? A: That is likely an azine byproduct or oxidation product. Recrystallize from hot Ethyl Acetate or Ethanol/Water (9:1) . Aminopyrazoles crystallize well, while the oily impurities usually stay in the mother liquor [4].

References
  • Mechanism of Pyrazole Formation: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Molecules, 2021.[4]

  • Regioselectivity & Temperature: El-Borai, M. A., et al. "Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2012.[5]

  • Microwave vs Conventional Data: BenchChem Technical Support. "The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods." BenchChem, 2025.[6][7]

  • Purification Protocols: "Purification of Amino-Pyrazoles." Reddit/r/OrganicChemistry & Reaxys Data, 2022.

Sources

Technical Support Center: Purification of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying substituted pyrazole amines. The inherent basicity of the amine functionality coupled with the moderate polarity of the molecule presents specific challenges that this guide aims to address directly.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is structured in a question-and-answer format to provide direct solutions to issues you may encounter during your column chromatography experiments.

Q1: My compound, 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, is streaking badly on the TLC plate and I anticipate poor separation on the column. What's happening and how can I fix it?

Causality & Diagnosis:

This is a classic sign of a strong, undesirable interaction between your basic amine compound and the acidic surface of the silica gel stationary phase.[1][2] The amine group becomes protonated by the acidic silanol groups (Si-OH) on the silica surface, causing it to bind tightly and elute slowly and unevenly. This leads to significant peak tailing or streaking.

Solutions:

  • Mobile Phase Modification (First-Line Approach): The most straightforward solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a competitive base to your mobile phase.

    • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., hexane/ethyl acetate).[1][2] The triethylamine will preferentially interact with the acidic silanol groups, preventing your target compound from binding irreversibly.

    • Protocol:

      • Prepare your chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

      • Add 1% v/v triethylamine to the mixture.

      • Run a new TLC plate with this modified mobile phase. You should observe a more compact, well-defined spot with a slightly higher Rf value.

  • Stationary Phase Selection (Alternative Strategy): If mobile phase modification is insufficient or if your compound is sensitive to bases, consider using a different stationary phase.

    • Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative for purifying basic compounds.[3]

    • Amine-Functionalized Silica: This is silica gel that has been chemically modified to have amino groups on its surface, creating a more basic environment and reducing the interaction with amine analytes.[1]

Q2: My compound is eluting with a very high retention factor (Rf) or not moving from the baseline at all, even with a high concentration of polar solvent.

Causality & Diagnosis:

While strong binding to silica is a common issue for amines, very low mobility can also indicate that the overall polarity of your mobile phase is simply too low to effectively move your compound up the stationary phase. The cyclohexyl and N-methyl groups contribute some non-polar character, but the pyrazole ring and the secondary amine are polar.

Solutions:

  • Increase Mobile Phase Polarity: Systematically increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, you would increase the percentage of ethyl acetate.

  • Introduce a Stronger Polar Solvent: If you reach 100% ethyl acetate and the Rf is still too low, consider switching to a more polar solvent system. A common choice for more polar compounds is a gradient of methanol in dichloromethane (DCM).[2]

    • Caution: Methanol is a very strong eluent on silica. Start with a low percentage (e.g., 1-2% MeOH in DCM) and gradually increase it. Remember to add triethylamine to this system as well.

Q3: I'm getting good separation, but my final product yield is very low. Where is my compound going?

Causality & Diagnosis:

Low yield after column chromatography of basic amines is often due to irreversible adsorption onto the silica gel.[2] Even with a mobile phase modifier, some of the compound can be lost if it is left on the column for an extended period.

Solutions:

  • Use a Mobile Phase Modifier: This is the most critical step to prevent loss. Ensure you are using triethylamine or a similar base in your eluent.[1]

  • Dry Loading: Dissolving your crude product in a strong solvent (like DCM or methanol) and directly applying it to the column can lead to band broadening and poor separation. Instead, use a dry loading technique.

    • Protocol for Dry Loading:

      • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

      • Add a small amount of silica gel (or Celite®) to this solution to form a free-flowing powder upon solvent evaporation.

      • Carefully layer this powder on top of your packed column. This ensures your compound starts as a very narrow band.[4]

  • Work Efficiently: Do not let the compound sit on the column for an unnecessarily long time. Use flash chromatography with positive air pressure to speed up the elution process.[4]

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for developing and troubleshooting the purification of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

troubleshooting_workflow start Start: Crude Product (5-cyclohexyl-N-methyl-1H-pyrazol-3-amine) tlc_dev Develop TLC Method (e.g., Hexane/EtOAc) start->tlc_dev eval_tlc Evaluate TLC Plate tlc_dev->eval_tlc streaking Problem: Streaking / Tailing? eval_tlc->streaking Check Spot Shape low_rf Problem: Rf too low (Rf < 0.1)? eval_tlc->low_rf Check Rf Value good_sep Good Separation (Rf ~0.2-0.4, no streaking) eval_tlc->good_sep Looks Good streaking->low_rf No add_base Solution: Add 1% Et3N to Mobile Phase streaking->add_base Yes low_rf->good_sep No increase_polar Solution: Increase % of Polar Solvent (e.g., more EtOAc) low_rf->increase_polar Yes run_column Run Flash Column Chromatography good_sep->run_column add_base->tlc_dev Re-run TLC increase_polar->tlc_dev Re-run TLC stronger_solvent Still Low Rf: Switch to DCM/MeOH + Et3N increase_polar->stronger_solvent Maxed out EtOAc stronger_solvent->tlc_dev eval_yield Evaluate Purity & Yield run_column->eval_yield low_yield Problem: Low Yield? eval_yield->low_yield Poor success Success: Pure Product eval_yield->success Good dry_load Solution: Use Dry Loading Technique low_yield->dry_load Yes alt_stationary Still Issues: Consider Alternative Stationary Phase (Alumina or Amine-Silica) low_yield->alt_stationary Dry loading didn't help dry_load->run_column Retry alt_stationary->run_column

Caption: Troubleshooting workflow for amine purification.

Experimental Protocol: Flash Chromatography

This protocol provides a robust starting point for the purification of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

Materials:

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh)[4]

  • Mobile Phase (Starting Point): Hexane/Ethyl Acetate (70:30) + 1% Triethylamine

  • Crude 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

  • Glass chromatography column

  • Sand and Cotton

  • Collection tubes

Procedure:

  • Column Packing:

    • Insert a small cotton plug at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity, tapping the sides gently to ensure even packing. Use positive air pressure to push the excess solvent through until the solvent level meets the top of the silica bed.[4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal volume of DCM or other suitable solvent.

    • Add silica gel (approx. 2-3 times the weight of your crude product) and mix.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the powder to the top of the packed column, creating a thin, even layer.

    • Gently add a thin layer of sand on top of the sample layer to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply positive air pressure to begin eluting the compounds. Maintain a steady flow rate.

    • Collect fractions of a consistent volume.

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.[4]

  • Post-Processing:

    • Combine the pure fractions containing the target compound.

    • Remove the solvent under reduced pressure to obtain the purified 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

Data Summary: Mobile Phase Systems

The choice of mobile phase is critical for achieving good separation. The table below summarizes common solvent systems and their characteristics for separating pyrazole derivatives.

Stationary PhaseMobile Phase SystemPolarityBest For...Key Considerations
Silica Gel Hexane / Ethyl Acetate (+ 1% Et₃N)Low to MediumGeneral purification of moderately polar compounds.[4]Excellent starting point. The ratio can be easily adjusted to optimize Rf. The addition of Et₃N is crucial for amines.[1][2]
Silica Gel Dichloromethane / Methanol (+ 1% Et₃N)Medium to HighMore polar impurities or when Hex/EtOAc is not strong enough.[2]Methanol is a very powerful eluent; use a shallow gradient (e.g., 0-10% MeOH).
Silica Gel Hexane / Tetrahydrofuran (THF)Low to MediumSeparating isomers or when different selectivity is needed.[3][5]THF offers different selectivity compared to ethyl acetate due to its ether functionality.
Basic Alumina Hexane / Ethyl AcetateLow to MediumPurifying basic compounds without mobile phase modifiers.[3]Alumina can sometimes be less forgiving than silica in terms of separation efficiency.
C18 (Reversed-Phase) Water / Acetonitrile (+ 0.1% Formic Acid or TFA)High to MediumHighly polar compounds or as an orthogonal purification method.[6]The compound will elute earlier with higher concentrations of acetonitrile. Acid is often used to improve peak shape for amines in reversed-phase.[6]

Frequently Asked Questions (FAQs)

Q: Why is silica gel the most common stationary phase for pyrazole purification? A: Silica gel is widely used due to its versatility, relatively low cost, and effectiveness in separating compounds based on polarity. For many pyrazole derivatives, especially regioisomers, it provides excellent resolution when paired with the correct mobile phase.[4]

Q: Can I use reversed-phase HPLC for this purification? A: Yes, reversed-phase chromatography (typically with a C18 column) is a viable alternative.[6][7] In this mode, your compound would be eluted with a polar mobile phase like water and acetonitrile. Non-polar compounds are retained more strongly. This can be an excellent secondary purification step if normal-phase chromatography is insufficient.

Q: What is the purpose of the N-methyl group on my compound in terms of purification? A: The N-methyl group slightly increases the steric bulk around one of the pyrazole nitrogens and makes the compound a tertiary amine (within the pyrazole ring system) at that position. This can slightly decrease its polarity compared to an unsubstituted N-H pyrazole. However, the primary challenge for purification remains the basicity of the exocyclic amine group.

Q: My compound is not a chiral molecule. Do I need to worry about chiral stationary phases? A: No. For achiral molecules like 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, a standard achiral stationary phase like silica gel or alumina is appropriate. Chiral stationary phases are specialized and are only necessary for separating enantiomers (chiral isomers).[8][9]

Q: Are there any non-chromatographic methods to purify my compound? A: Depending on the nature of the impurities and the crystallinity of your compound, recrystallization or acid-base extraction could be viable options.[7] If your compound is a solid, attempting recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often a good first step.[10]

References

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • BenchChem. Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
  • El-Awady, M. Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • El-Awady, M. Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules.
  • Pohjoispää, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Pohjoispää, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Biotage. (2023, February 10).
  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

Sources

Technical Support Center: Stability of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals who are working with 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine and encountering challenges with its stability in solution. The following information is presented in a question-and-answer format to provide direct troubleshooting assistance for common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine solution is showing signs of degradation over a short period. What are the likely causes?

A1: The degradation of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine in solution can be attributed to several factors, primarily oxidation, photodegradation, and hydrolysis, influenced by the solution's pH and storage conditions.[1][2] The pyrazole ring, while generally stable, can be susceptible to oxidative processes.[2][3][4]

Troubleshooting Steps:

  • Assess for Oxidation: The presence of dissolved oxygen or oxidizing agents in your solvent can promote degradation.[1][2] The N-methyl group and the pyrazole ring itself can be sites for oxidation.

  • Evaluate Light Exposure: Pyrazole derivatives can be sensitive to light, particularly UV radiation, which can lead to photodegradation.[1][2]

  • Check Solution pH: Although the target molecule does not have readily hydrolyzable groups like esters, extreme pH conditions can potentially catalyze other forms of degradation.[5]

  • Solvent Purity: Impurities in the solvent, such as peroxides that can form in ethers like THF or dioxane, can initiate degradation.

Q2: I've observed a change in the color of my stock solution. What could be the reason?

A2: A color change in your solution is often an indicator of chemical degradation. This could be due to the formation of colored degradation products resulting from oxidation or photodegradation.[1]

Troubleshooting Steps:

  • Protect from Light: Immediately transfer your solution to an amber vial or wrap the container in aluminum foil to protect it from light.[1]

  • Inert Atmosphere: If you suspect oxidation, try preparing and storing the solution under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Analytical Confirmation: Use an analytical technique like HPLC-UV/Vis or LC-MS to analyze the solution.[1] Compare the chromatogram of the colored solution to a freshly prepared, uncolored solution to identify new peaks that correspond to degradation products.

Q3: How can I systematically investigate the stability of my 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine?

A3: A systematic investigation of your compound's stability can be achieved through a forced degradation study, also known as stress testing.[1][2] This involves exposing your compound to harsh conditions to accelerate degradation and identify potential pathways.

Key Stress Conditions for Forced Degradation Studies:

  • Acidic and Basic Hydrolysis: Treat the compound with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room and elevated temperatures.[1]

  • Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[1][2]

  • Thermal Stress: Heat the compound in solution at elevated temperatures (e.g., 40-60 °C).[2]

  • Photostability: Expose the solution to controlled UV and visible light, following ICH Q1B guidelines.[1]

The goal is to achieve a modest level of degradation (e.g., 10-30%) to allow for the detection and characterization of the primary degradation products.[1]

Experimental Protocols

Protocol 1: General Solution Preparation and Storage

Objective: To prepare a stock solution of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine and store it to minimize degradation.

Materials:

  • 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine solid

  • High-purity solvent (e.g., DMSO, ethanol, acetonitrile)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (nitrogen or argon)

Procedure:

  • Weigh the desired amount of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine in a clean, dry amber vial.

  • Add the appropriate volume of high-purity solvent to achieve the desired concentration.

  • If sonication is needed to dissolve the compound, do so in a bath with controlled temperature to avoid excessive heating.

  • Purge the headspace of the vial with an inert gas for 1-2 minutes to displace oxygen.

  • Securely cap the vial.

  • Store the solution at the recommended temperature, typically -20°C or -80°C for long-term storage.

  • For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study Workflow

Objective: To identify the primary degradation pathways for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

Materials:

  • Stock solution of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine (e.g., 1 mg/mL)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Dilute an aliquot of the stock solution with the intended experimental buffer or solvent. Incubate at 60°C.

  • Photodegradation: Expose an aliquot of the stock solution to controlled UV and visible light according to ICH Q1B guidelines.

  • Control: Keep an aliquot of the stock solution protected from light at 4°C.

  • Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a sample from each condition, neutralize if necessary, and analyze by a suitable stability-indicating HPLC or LC-MS method.[1]

Data Presentation

Table 1: Factors Affecting 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine Stability

FactorPotential EffectMitigation Strategy
Light Photodegradation, leading to the formation of degradants and potential color change.[1][2]Store solutions in amber vials or protect from light.[1]
Oxygen Oxidation of the pyrazole ring or N-methyl group.[2]Prepare and store solutions under an inert atmosphere (N₂ or Ar).
High Temperature Thermal degradation.Store solutions at low temperatures (-20°C or -80°C). Avoid excessive heating during preparation.
Extreme pH Potential for acid or base-catalyzed degradation.Maintain solutions at a neutral pH if experimentally feasible.
Solvent Impurities Peroxides in solvents can initiate oxidation.[1]Use high-purity, peroxide-free solvents.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Degradation A Degradation Observed (e.g., color change, loss of parent compound) B Is the solution protected from light? A->B C Store in amber vial or wrap in foil. B->C No D Was the solution prepared with high-purity solvent? B->D Yes C->D E Use fresh, high-purity solvent. D->E No F Is the solution stored at low temperature? D->F Yes E->F G Store at -20°C or -80°C. F->G No H Was the solution deoxygenated? F->H Yes G->H I Prepare and store under inert gas (N₂/Ar). H->I No J Conduct Forced Degradation Study H->J Yes I->J K Identify Degradation Pathway (Oxidation, Photodegradation, etc.) J->K L Implement Specific Preventative Measures K->L

Caption: A step-by-step workflow for troubleshooting the degradation of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine in solution.

G cluster_1 Potential Degradation Pathways Parent 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine Oxidation Oxidized Products (e.g., N-oxides, hydroxylated species) Parent->Oxidation O₂ / Peroxides Photodegradation Photodegradation Products Parent->Photodegradation Light (UV/Vis)

Caption: Potential degradation pathways for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

References

  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution.
  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
  • Yadav, P., et al. (2018). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. European Journal of Medicinal Chemistry, 157, 107-117.
  • Kumar, V., & Aggarwal, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
  • Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B, 12(9), 3511-3531.
  • Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950.
  • Haji-Sultanli, F., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(42), 15337-15357.
  • Ghosh, S., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7).
  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 15837-15847.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2049-2070.
  • Chen, J., et al. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography.
  • Singh, R., & Kumar, R. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
  • Agilent Technologies. (2021).
  • Wang, X., et al. (2012). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 433-438.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Greener and scalable synthesis of N-methyl imines using a sustainable functional polymer.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025).
  • Sridhar, S., et al. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 8(4), 1835-1842.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • El-Faham, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7429.
  • Horsman, M. E., et al. (2015). N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. ACS Chemical Biology, 10(9), 2128-2136.
  • Li, F., et al. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry, 85(9), 5815-5824.
  • Shahani, T., et al. (2011). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2760.
  • Frizzo, C. P., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 23, 1034-1042.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • El-Faham, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7429.
  • PubChemLite. (2025). 5-cyclohexyl-1h-pyrazol-3-amine (C9H15N3).
  • Sigma-Aldrich. (n.d.). 3-Amino-5-cyclopropyl-1H-pyrazole.
  • PubChem. (2025). 1H-Pyrazol-3-amine, 5-methyl-.
  • Santa Cruz Biotechnology. (n.d.). 1-(cyclohexylmethyl)-1H-pyrazol-5-amine.

Sources

Resolving phase separation issues during extraction of pyrazole amines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Resolving Phase Separation Issues

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common phase separation challenges encountered during the liquid-liquid extraction of pyrazole amines. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.

Troubleshooting Guide: Phase Separation Failures

Difficulties in achieving clean phase separation during the extraction of pyrazole amines can significantly impact yield and purity. Below are common issues and systematic approaches to resolve them.

Issue 1: Persistent Emulsion Formation

An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy or milky layer between the aqueous and organic phases. This is one of the most frequent challenges in liquid-liquid extractions.[1]

Question: I'm observing a thick, persistent emulsion between my aqueous and organic layers. What is causing this and how can I break it?

Answer: Emulsions are often caused by the presence of surfactant-like molecules that reduce the interfacial tension between the two liquid phases.[1][2] In the context of pyrazole amine synthesis, these can be residual starting materials, byproducts, or even the target amine itself under certain pH conditions. Vigorous shaking during extraction can also contribute to emulsion formation by increasing the dispersion of one liquid phase into the other.[1][3]

Here is a systematic approach to preventing and breaking emulsions:

A. Prevention is Key:

It is generally easier to prevent an emulsion from forming than to break one that has already formed.[1]

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This provides sufficient surface area for extraction to occur without the high shear forces that lead to emulsification.[1]

  • Solvent Choice: The choice of organic solvent is critical. While pyrazole and its derivatives are generally soluble in common organic solvents like dichloromethane, ethanol, methanol, and acetone, the specific substituents on your pyrazole amine will influence its solubility profile.[4][5] Consider a solvent system where the solubility of your target compound is high, but the potential for emulsion formation is low.

B. Breaking an Existing Emulsion:

If an emulsion has already formed, here are several techniques to resolve it, starting with the least invasive:

  • Time and Patience: Allow the separatory funnel to stand undisturbed for a period, from a few minutes to an hour.[6][7] Sometimes, the emulsion will break on its own as the droplets coalesce.

  • Mechanical Disruption: Gently tap the side of the separatory funnel or stir the emulsion layer with a glass rod to encourage the droplets to merge.[6]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[1][3][8] This increases the ionic strength of the aqueous layer, which can help to break the emulsion by forcing the surfactant-like molecules into one of the phases.[1][3]

  • pH Adjustment: Since pyrazole amines are basic, the pH of the aqueous phase is a critical parameter.[9] If the emulsion is stabilized by the amine salt acting as a surfactant, adjusting the pH can break the emulsion. For a basic amine, increasing the pH will deprotonate the amine, making it more soluble in the organic phase and potentially destabilizing the emulsion. Conversely, if the emulsion is caused by an acidic impurity, increasing the pH may help.

  • Filtration: For small-scale extractions, you can sometimes break an emulsion by passing the entire mixture through a plug of glass wool or Celite® in a filter funnel.[1][3][8]

  • Centrifugation: If available, a centrifuge is a highly effective method for breaking emulsions.[3][6] The centrifugal force accelerates the separation of the two phases.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to dissolve the emulsifying agent.[1][3] For example, adding a small amount of ethanol or methanol can sometimes break an emulsion.

Troubleshooting Logic for Emulsion Breaking:

Caption: A step-by-step decision tree for resolving emulsions.

Issue 2: Poor Recovery of Pyrazole Amine

Low yield of the desired pyrazole amine after extraction can be due to several factors, including incomplete extraction from the aqueous phase or loss of product into an emulsion.

Question: My final yield of pyrazole amine is very low. How can I improve the extraction efficiency?

Answer: To improve the recovery of your pyrazole amine, you need to optimize the partitioning of the compound into the organic phase. This is governed by the amine's structure, the choice of solvent, and the pH of the aqueous phase.

A. pH Control:

The pH of the aqueous phase is arguably the most critical factor for the efficient extraction of amines.[9][10]

  • Basify the Aqueous Layer: Pyrazole amines are basic compounds. To ensure they are in their free base form, which is more soluble in organic solvents, the pH of the aqueous layer should be adjusted to be at least 2 pH units above the pKa of the conjugate acid of the amine. A pH of 10-12 is often a good starting point.

  • Back Extraction: For purification, a "back extraction" can be performed. After extracting the amine into the organic phase, it can be re-extracted into a fresh acidic aqueous phase (e.g., dilute HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the purified amine re-extracted into a fresh organic phase.[11]

B. Solvent Selection:

The choice of extraction solvent should be guided by the polarity of your specific pyrazole amine.

SolventPolarity IndexDensity (g/mL)Notes
Dichloromethane3.11.33Good for many pyrazole derivatives, but can form emulsions.[4]
Ethyl Acetate4.40.90A good general-purpose solvent.
Toluene2.40.87Can be effective for less polar pyrazole amines.[12]
Diethyl Ether2.80.71Volatile, but a common extraction solvent.

This table provides a general guide; the optimal solvent should be determined experimentally.

C. Salting Out:

As mentioned for breaking emulsions, adding a salt like sodium chloride or sodium sulfate to the aqueous phase can increase the partitioning of your pyrazole amine into the organic layer by decreasing its solubility in the aqueous phase.[11]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose organic solvents for extracting pyrazole amines?

A1: Pyrazole and its derivatives generally exhibit good solubility in a range of organic solvents.[4] Common choices include dichloromethane, ethyl acetate, and alcohols like ethanol and methanol.[4][5] However, for liquid-liquid extraction, a water-immiscible solvent is required, making dichloromethane and ethyl acetate more suitable choices. The optimal solvent will depend on the specific substituents on your pyrazole amine.

Q2: How does temperature affect the phase separation and solubility of pyrazole amines?

A2: In general, the solubility of pyrazole derivatives in organic solvents increases with temperature.[13] This can be advantageous for dissolving your compound. However, significant temperature changes during extraction are usually not necessary and can sometimes complicate the process by altering solvent miscibility. For most standard extractions, ambient temperature is sufficient.

Q3: Can I use a solid-supported liquid extraction (SLE) technique to avoid emulsion problems?

A3: Yes, SLE is an excellent alternative to traditional liquid-liquid extraction, especially for samples prone to emulsion formation.[1] In SLE, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic extraction solvent is then passed through the support. This technique avoids the vigorous mixing that often leads to emulsions.[1][3]

Q4: I have a precipitate forming at the interface of the two layers. What should I do?

A4: The formation of a precipitate at the interface can be due to several reasons, such as the insolubility of a salt byproduct or the pyrazole amine itself under the current conditions. If this occurs, you can try to dissolve the precipitate by adding more of the appropriate solvent (either aqueous or organic). If that fails, you may need to filter the entire mixture to isolate the solid before proceeding with the separation of the liquid phases.[8]

Q5: Are there any automated or high-throughput methods for optimizing pyrazole amine extractions?

A5: Yes, high-throughput experimentation (HTE) platforms can be used to screen for optimal extraction conditions, including solvent choice, pH, and salt concentration.[14] These systems can automate the liquid handling and analysis, allowing for rapid identification of the best conditions for phase separation and product recovery.[14]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of a Pyrazole Amine

Objective: To extract a pyrazole amine from an aqueous reaction mixture into an organic solvent.

Materials:

  • Reaction mixture containing the pyrazole amine.

  • Selected organic solvent (e.g., ethyl acetate or dichloromethane).

  • Aqueous base (e.g., 1M NaOH) for pH adjustment.

  • Saturated NaCl solution (brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • pH paper or pH meter.

Procedure:

  • Transfer the aqueous reaction mixture to a separatory funnel.

  • Add an equal volume of the selected organic solvent.

  • Adjust the pH of the aqueous layer to >10 by adding the aqueous base. Check the pH using pH paper or a meter.

  • Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[1]

  • Place the funnel in a ring stand and allow the layers to separate.

  • If an emulsion forms, refer to the Troubleshooting Guide .

  • Drain the lower layer. The identity of the lower layer will depend on the density of the organic solvent relative to water.

  • Wash the organic layer with brine to remove residual water and water-soluble impurities.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution to remove the drying agent.

  • The pyrazole amine is now in the organic phase, which can be concentrated under reduced pressure.

Workflow for Pyrazole Amine Extraction:

Extraction_Workflow Start Aqueous Reaction Mixture Add_Solvent Add Organic Solvent Start->Add_Solvent Adjust_pH Basify to pH > 10 Add_Solvent->Adjust_pH Mix Gentle Inversion / Mixing Adjust_pH->Mix Separate Allow Phases to Separate Mix->Separate Check_Emulsion Emulsion Formed? Separate->Check_Emulsion Troubleshoot Troubleshoot Emulsion (See Guide) Check_Emulsion->Troubleshoot Yes Collect_Organic Collect Organic Layer Check_Emulsion->Collect_Organic No Troubleshoot->Separate Wash_Brine Wash with Brine Collect_Organic->Wash_Brine Dry Dry with Na2SO4 Wash_Brine->Dry Isolate Isolate Product Dry->Isolate

Caption: A standard workflow for the extraction of pyrazole amines.

References

  • Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions." Available at: [Link]

  • Economy Process Solutions. "Improving Product Yield: Liquid-Liquid Extraction Techniques." Available at: [Link]

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions." (2026). Available at: [Link]

  • Biotage. "Tackling emulsions just got easier." (2023). Available at: [Link]

  • AZoM. "Techniques for Emulsion Breaking for Oil in Water Solvent Extractions." (2018). Available at: [Link]

  • University of Rochester, Department of Chemistry. "Tips & Tricks: Emulsions." Available at: [Link]

  • K-Jhil. "Tips for Troubleshooting Liquid–Liquid Extraction." (2025). Available at: [Link]

  • Biotage. "How can I improve my liquid-liquid extraction process?" (2023). Available at: [Link]

  • ResearchGate. "Recent developments in aminopyrazole chemistry." (2025). Available at: [Link]

  • Element Lab Solutions. "Liquid-Liquid Extraction Techniques Principles and Optimisation." Available at: [Link]

  • MDPI. "Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review." (2023). Available at: [Link]

  • Google Patents. "WO2011076194A1 - Method for purifying pyrazoles.
  • TSI Journals. "The Recent Development of the Pyrazoles : A Review." (2021). Available at: [Link]

  • Chemistry LibreTexts. "2.3: LIQUID-LIQUID EXTRACTION." (2021). Available at: [Link]

  • ResearchGate. "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?" (2014). Available at: [Link]

  • ACS Publications. "Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis." (2005). Available at: [Link]

  • Who we serve. "Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs)." (2025). Available at: [Link]

  • ResearchGate. "Effect of the pH on the extraction efficiency (n = 3). Experimental conditions." Available at: [Link]

  • IJCRT.org. "A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES." (2022). Available at: [Link]

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." (2022). Available at: [Link]

  • MDPI. "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds." (2025). Available at: [Link]

  • PMC. "New “Green” Approaches to the Synthesis of Pyrazole Derivatives." (2007). Available at: [Link]

  • ResearchGate. "Difficulty in Phase separation ?" (2024). Available at: [Link]

  • "194 recent advances in the synthesis of new pyrazole derivatives." Available at: [Link]

  • RSC Publishing. "Selective separation of amines from continuous processes using automated pH controlled extraction." (2021). Available at: [Link]

  • "Determining Phase Separation Dynamics with an Automated Image Processing Algorithm." (2023). Available at: [Link]

  • PMC. "Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach." Available at: [Link]

  • ResearchGate. "Liquid-liquid phase separation of {amine – H2O – CO2} systems: New methods for key data | Request PDF." Available at: [Link]

  • ACS Publications. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." (2021). Available at: [Link]

Sources

Technical Support Center: Minimizing Side Reactions in N-Methylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-METH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The


-methylation of pyrazoles is deceptively simple. While it appears to be a standard nucleophilic substitution, the tautomeric nature of the pyrazole ring (

) creates a "moving target" for electrophiles. This results in the two most common failure modes in drug development campaigns: poor regioselectivity (obtaining a mixture of isomers) and quaternization (over-alkylation to the pyrazolium salt).

This guide moves beyond standard textbook definitions to provide field-proven troubleshooting strategies for controlling these variables.

Module 1: The Regioselectivity Crisis (N1 vs. N2)

The Core Problem: The Tautomer Trap

In unsymmetrical pyrazoles (e.g., 3-substituted), the proton shuttles between nitrogens. Under basic conditions, you generate a pyrazolide anion with two nucleophilic sites.

  • Thermodynamic Control: Favors the less sterically hindered nitrogen.

  • Kinetic Control: Favors the most electron-rich nitrogen (often the one adjacent to an electron-donating group).

  • Coordination Control: Metal ions (

    
    , 
    
    
    
    ) can chelate between the pyrazole nitrogen and a substituent, flipping selectivity.
Troubleshooting Guide

Q: I am getting a 1:1 mixture of isomers. How do I force the reaction to the N1 position? A: If your pyrazole has a substituent at position 3 (bulky or not),


 alkylation typically favors the less hindered nitrogen (the "distal" nitrogen, often denoted as N1 relative to the substituent). To enhance this:
  • Switch Solvent: Move from polar aprotic (DMF) to non-polar (Toluene) or fluorinated solvents (HFIP). Fluorinated alcohols form hydrogen bond networks that can shield specific nitrogens.

  • Bulky Electrophiles: If using a "masked" methyl group (like SEM-Cl), the steric bias is amplified.

  • Base Selection: Use a base with a counterion that promotes tight ion pairing (

    
     or 
    
    
    
    vs
    
    
    or
    
    
    ).

Q: How do I access the "crowded" N2 isomer (adjacent to the substituent)? A: This is the "anti-Michael" or "sterically disfavored" product.

  • Chelation Strategy: If your substituent has a lone pair (e.g., -COOMe, -Pyridine), use a metal that coordinates.

    
     or 
    
    
    
    can lock the pyrazole into a specific tautomer before deprotonation.
  • Mitsunobu Reaction: Unlike basic alkylation, the Mitsunobu reaction (using MeOH) often follows different selectivity rules driven by hydrogen bonding in the transition state.

Visual Logic: Regioselectivity Decision Tree

Regioselectivity_Tree Start START: Unsymmetrical Pyrazole Target Which Isomer do you need? Start->Target Substituent Is there a coordinating group (C=O, Pyridine) at C3? Chelation Strategy: Chelation Control Substituent->Chelation Yes Mitsunobu Alternative: Mitsunobu (MeOH, PPh3, DIAD) Often favors N2 if H-bond available Substituent->Mitsunobu No / Fails N1_Goal Target: Less Hindered (N1) Target->N1_Goal N2_Goal Target: More Hindered (N2) Target->N2_Goal Steric_Control Strategy: Steric Control N1_Goal->Steric_Control Cond_N1 Conditions: Solvent: Toluene or THF Base: K2CO3 or Cs2CO3 Avoid Chelation Steric_Control->Cond_N1 N2_Goal->Substituent Cond_N2 Conditions: Add MgBr2 or ZnCl2 Solvent: DCM or Ether Base: TEA/DIPEA Chelation->Cond_N2

Caption: Decision matrix for selecting reaction conditions based on desired regioisomer and substrate properties.

Module 2: Preventing Quaternization (Over-Alkylation)

The Core Problem: The Nucleophilic Product

The product of your reaction (


-methyl pyrazole) is still a nucleophile. If you use excess methyl iodide (MeI) or high temperatures, the "pyridine-like" nitrogen will attack a second equivalent of MeI, forming a quaternary pyrazolium salt.
Troubleshooting Guide

Q: My product is stuck on the baseline of the TLC/LCMS. What happened? A: You likely formed the dimethyl pyrazolium salt. It is highly polar and water-soluble.[1]

  • Immediate Fix: Check the aqueous layer of your workup. If you washed with water, your "impurity" might actually be the salt.

  • Prevention: Never use >1.1 equivalents of alkylating agent.

Q: I strictly used 1.0 equivalents, but I still see quaternization. A: This indicates that the product is reacting faster than the starting material.

  • Dosing Control: Do not dump all MeI at once. Add MeI dropwise as a dilute solution over 1 hour. This keeps the concentration of electrophile low relative to the unreacted pyrazole.

  • Base Switch: Switch to a heterogeneous base (

    
     in Acetone). The low solubility of the base limits the concentration of the highly reactive pyrazolide anion.
    
Comparative Data: Alkylating Agents
ReagentReactivityRisk of QuaternizationSelectivity (N1:N2)Recommended Use
Methyl Iodide (MeI) HighHighModerateStandard substrates.
Dimethyl Sulfate (DMS) HighHighModerateScalable, but toxic.
Methyl Tosylate MediumMediumGoodSensitive substrates.
Trimethyl Orthoformate LowLowHigh (Acid Cat.)Specialized cases only.

Module 3: Validated Protocols

Protocol A: Standard Regioselective Alkylation ( )

Best for: favoring the less hindered (N1) isomer.

  • Dissolution: Dissolve pyrazole (1.0 equiv) in anhydrous Acetonitrile (0.2 M). Note: DMF promotes rapid reaction but can lower selectivity.

  • Base: Add Cesium Carbonate (

    
    )  (1.2 equiv). Stir for 15 min at RT.
    
  • Addition: Cool to 0°C. Add Methyl Iodide (0.95 - 1.0 equiv) dropwise over 20 minutes.

  • Monitoring: Warm to RT. Monitor via LCMS.[1][2] Stop immediately upon consumption of starting material.

  • Workup: Filter off solids. Concentrate. Partition between EtOAc and Water.[2] Crucial: If product is polar, salt out the aqueous layer with NaCl.

Protocol B: Mitsunobu N-Methylation

Best for: Avoiding basic conditions or altering regioselectivity.[1]

  • Setup: Dissolve pyrazole (1.0 equiv) and Methanol (1.5 equiv) in anhydrous THF (0.1 M).

  • Phosphine: Add Triphenylphosphine (

    
    )  (1.5 equiv). Cool to 0°C.[1][3]
    
  • Azodicarboxylate: Add DIAD (1.5 equiv) dropwise.[3] Do not let temperature rise above 5°C during addition.

  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Concentrate. Triturate with Hexanes/Ether to precipitate

    
     (Triphenylphosphine oxide). Filter. Purify filtrate.
    
Workflow Visualization: Purification Logic

Workup_Flow Rxn Reaction Complete (LCMS Check) Solids Filter Solids (Remove Base/Salts) Rxn->Solids Concentrate Concentrate Solvent Solids->Concentrate Partition Partition: EtOAc / Water Concentrate->Partition Check_Aq Check Aqueous Layer (Is product lost?) Partition->Check_Aq Aqueous Org_Layer Organic Layer Partition->Org_Layer Organic Salt Saturate with NaCl Back-extract with DCM Check_Aq->Salt Yes (Product Polar) Dry Dry (Na2SO4) & Conc. Org_Layer->Dry Col Column Chromatography Dry->Col

Caption: Purification workflow emphasizing the recovery of polar N-methylated products.

References

  • Regioselectivity Mechanisms: Elguero, J., et al.[4] "Protoptropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, 2000 .

  • Solvent Effects (Fluorinated Alcohols): Fustero, S., et al.[2][4] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[2][4][5] Journal of Organic Chemistry, 2008 .[4][6]

  • Magnesium Catalysis: Xu, D., et al.[7] "Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles." Synlett, 2020 .[7]

  • Mitsunobu Protocols: Swamy, K.C.K., et al.[6][8] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 .

  • Over-Alkylation Prevention: ACS GCI Pharmaceutical Roundtable. "Reagent Guide: Alkylation." ACS Green Chemistry Institute, 2024 .

Sources

Technical Support Center: Bioavailability Enhancement for Compound C-P3A

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine (Referred to herein as C-P3A ) Department: Formulation Science & Pre-clinical Development Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The C-P3A Challenge

Welcome to the technical support hub for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine . If you are accessing this guide, you are likely encountering the "brick dust" issue common to aminopyrazole scaffolds.

The Structural Paradox: C-P3A possesses a distinct structural dichotomy that complicates formulation:

  • The Lipophilic Anchor: The 5-cyclohexyl group drives high lipophilicity (LogP ~2.5–3.0), limiting aqueous solubility.

  • The Polar Head: The aminopyrazole core is a hydrogen bond donor/acceptor network that creates high crystal lattice energy (high melting point).

This combination typically results in BCS Class II behavior (Low Solubility, High Permeability). Your goal is to disrupt the crystal lattice without compromising the lipophilicity required for membrane permeation.

Module 1: Solubility & Dissolution Troubleshooting

Q: "My compound precipitates immediately in pH 7.4 phosphate buffer. How do I stabilize it?"

Diagnosis: C-P3A is a weak base. The pyrazole ring nitrogen and the exocyclic methylamine provide a pKa likely in the range of 3.5–5.0. In the acidic environment of the stomach (pH 1.2), it is ionized and soluble. However, upon entering the small intestine (pH 6.8–7.4), it deprotonates to its free base form, leading to rapid precipitation (the "crash-out" effect).

Technical Solution: Salt Selection Strategy Do not rely solely on the free base. You must screen for a salt form that maintains a higher supersaturation level.

Protocol: Counter-ion Screening

  • First Line (Hydrochloric Acid): Prepare the HCl salt.

    • Risk:[1] Common Ion Effect. The high chloride concentration in the stomach can paradoxically decrease the solubility of HCl salts.

  • Second Line (Sulfonic Acids): If HCl fails, synthesize Mesylate (Methanesulfonic acid) or Tosylate salts. These large counter-ions disrupt the crystal packing of the pyrazole rings more effectively than small chloride ions.

FormSimulated Solubility (pH 1.2)Simulated Solubility (pH 6.8)Risk Factor
Free Base 0.05 mg/mL< 0.001 mg/mLHigh precipitation risk
HCl Salt 5.0 mg/mL0.02 mg/mLCommon ion effect in vivo
Mesylate Salt > 10.0 mg/mL0.1 mg/mLHygroscopicity
Decision Logic: Salt Selection

SaltSelection Start Start: C-P3A Free Base pKaCheck Check pKa (~4.0) Start->pKaCheck Screen1 Screen 1: HCl Salt pKaCheck->Screen1 Eval1 Soluble in SGF? Screen1->Eval1 Success1 Proceed to PK Study Eval1->Success1 Yes Fail1 Common Ion Effect? Eval1->Fail1 No/Precipitates Screen2 Screen 2: Mesylate/Tosylate Fail1->Screen2 Eval2 Improved Dissolution? Screen2->Eval2 Eval2->Success1 Yes ASD_Route Switch to ASD (Module 2) Eval2->ASD_Route No

Caption: Decision tree for salt selection vs. switching to Amorphous Solid Dispersion (ASD).

Module 2: Advanced Formulation (The "Cyclohexyl Fit")

Q: "Salts are not stable. The compound disproportionates. What is the alternative?"

Diagnosis: The 5-cyclohexyl group is hydrophobic and bulky. This specific moiety makes C-P3A an ideal candidate for Cyclodextrin Complexation . The hydrophobic cavity of


-Cyclodextrin is perfectly sized to host a cyclohexyl ring, shielding the lipophilic portion from water while the hydrophilic exterior allows dissolution.

Technical Solution: Host-Guest Complexation Use Sulfobutyl ether-


-cyclodextrin (SB-

-CD)
(e.g., Captisol®) or Hydroxypropyl-

-cyclodextrin (HP-

-CD)
. Avoid parent

-CD due to nephrotoxicity risks in parenteral delivery.

Experimental Protocol: Phase Solubility Study

  • Preparation: Prepare increasing concentrations of HP-

    
    -CD (0 to 100 mM) in water.
    
  • Addition: Add excess C-P3A to each vial.

  • Equilibration: Shake for 48 hours at 25°C.

  • Analysis: Filter and analyze supernatant via HPLC.

  • Validation: Plot Concentration of Drug (

    
    ) vs. Concentration of CD (
    
    
    
    ). A linear slope (
    
    
    type) indicates a 1:1 inclusion complex.

Why this works for C-P3A: The thermodynamic drive to hide the cyclohexyl group from water is the "engine" of this solubility enhancement.

Module 3: Amorphous Solid Dispersions (ASD)

Q: "I need a solid oral dosage form, but the crystalline energy is too high."

Diagnosis: If salts and complexation fail, you must generate an Amorphous Solid Dispersion (ASD) . This involves trapping the molecule in a disordered, high-energy state within a polymer matrix.

Technical Solution: Polymer Selection For aminopyrazoles, the polymer must prevent recrystallization and inhibit precipitation upon pH change.

  • Recommended Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) .

  • Mechanism: HPMC-AS is enteric. It protects the drug in the stomach and releases it at pH > 5.5. Crucially, it inhibits recrystallization of the supersaturated drug in the intestine via specific hydrogen bonding between the polymer's succinate groups and the pyrazole amine.

Manufacturing Workflow: Spray Drying

ASD_Process Step1 Dissolve C-P3A + HPMC-AS (Solvent: Methanol/DCM 1:1) Step2 Atomization (Nozzle Gas Flow) Step1->Step2 Step3 Rapid Solvent Evaporation (Inlet Temp: 80°C) Step2->Step3 Step4 Particle Collection (Cyclone Separator) Step3->Step4 Step5 Secondary Drying (Remove Residual Solvent) Step4->Step5

Caption: Spray drying workflow for generating amorphous solid dispersions of C-P3A.

Module 4: In Vivo Vehicle Guide (Pre-clinical)

Q: "What vehicle should I use for Rat PK studies? DMSO is causing toxicity."

Diagnosis: Researchers often default to DMSO, but this is non-translatable to humans. For C-P3A, you need a lipid-based vehicle that recruits the lymphatic transport system (bypassing first-pass metabolism).

Recommended Vehicle (SEDDS - Self-Emulsifying Drug Delivery System):

  • Oil Phase (Solubilizer for Cyclohexyl group): Capryol 90 (10%)

  • Surfactant: Cremophor EL or Tween 80 (60%)

  • Co-solvent: PEG 400 (30%)

Instructions:

  • Dissolve C-P3A in the Oil + Surfactant mix first.

  • Add Co-solvent.[2]

  • Vortex until clear.

  • Dilute 1:10 with water immediately before dosing to form a stable microemulsion.

References & Authority

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

    • Relevance: Foundational text on why weak bases like aminopyrazoles require specific counter-ion selection (Mesylate vs HCl).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

    • Relevance: Mechanistic explanation of hydrophobic inclusion complexes (Cyclohexyl group fit).

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.

    • Relevance: Comprehensive review covering ASDs and Lipid formulations for BCS Class II compounds.

  • Fudholi, A. (2013). Methodology for the Preparation of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences.

    • Relevance: Chemical handling and stability of the aminopyrazole scaffold.[1][3][4]

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Introduction to 1H NMR Spectroscopy and the Target Molecule

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. By measuring the magnetic properties of hydrogen nuclei (protons), we can deduce the different chemical environments of protons, their proximity to one another, and the number of protons of each type. This guide provides a comprehensive analysis of the expected 1H NMR spectrum of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, a substituted pyrazole of interest in medicinal chemistry and drug development.

The structure of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine combines several key functional groups: a pyrazole ring, a cyclohexyl group, an N-methyl group, and a primary amine. Each of these groups contains protons in distinct chemical environments, which will give rise to a unique pattern of signals in the 1H NMR spectrum. Understanding this pattern is crucial for confirming the structure of the molecule and for identifying it in complex mixtures.

Predicted 1H NMR Spectrum Analysis

The predicted 1H NMR spectrum of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine can be broken down into the signals arising from the different proton-containing moieties of the molecule. The following sections detail the expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and integration values for each group of protons. These predictions are based on established chemical shift ranges for similar functional groups.[1][2][3]

Cyclohexyl Protons

The cyclohexyl group contains several sets of protons. The proton on the carbon attached to the pyrazole ring (the methine proton) will be the most downfield of the cyclohexyl signals due to the influence of the aromatic ring. The remaining methylene protons will appear as a complex multiplet in the upfield, aliphatic region of the spectrum.[4]

  • H-1' (Methine Proton): This single proton is directly attached to the pyrazole ring. Its signal is expected to be a multiplet due to coupling with the adjacent methylene protons on the cyclohexyl ring. The chemical shift will be in the range of δ 2.5 - 3.0 ppm .

  • H-2', H-3', H-4', H-5', H-6' (Methylene Protons): These ten protons will produce a broad, overlapping multiplet in the range of δ 1.2 - 2.0 ppm . The complexity of this signal arises from the multiple, small coupling constants between adjacent axial and equatorial protons on the ring.

N-Methyl Protons

The N-methyl group attached to the pyrazole nitrogen will give rise to a distinct singlet in the spectrum.

  • -CH3 (Methyl Protons): These three protons are not coupled to any other protons, so their signal will be a sharp singlet. The chemical shift is influenced by the nitrogen atom and the pyrazole ring, and is expected to be in the range of δ 2.5 - 3.0 ppm .[5]

Pyrazole Ring Proton

The pyrazole ring itself has one proton directly attached to a carbon atom.

  • H-4 (Pyrazole Proton): This single proton is on the pyrazole ring and will appear as a singlet, as it is not adjacent to any other protons. Its chemical shift will be in the aromatic region, typically around δ 5.8 - 6.4 ppm .[6][7][8][9]

Amine Protons

The protons of the primary amine group are often broad and their chemical shift can be variable.

  • -NH2 (Amine Protons): These two protons will likely appear as a broad singlet. The chemical shift is highly dependent on the solvent, concentration, and temperature, but can be expected in the range of δ 3.5 - 5.0 ppm . The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[10]

Summary of Predicted 1H NMR Data

The table below summarizes the expected signals in the 1H NMR spectrum of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

Proton(s) Chemical Shift (δ, ppm) Multiplicity Integration
Cyclohexyl -CH2-1.2 - 2.0Multiplet10H
Cyclohexyl -CH-2.5 - 3.0Multiplet1H
N-CH32.5 - 3.0Singlet3H
Pyrazole H-45.8 - 6.4Singlet1H
-NH23.5 - 5.0Broad Singlet2H

Molecular Structure and Proton Environments

The following diagram illustrates the structure of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine with the different proton environments labeled.

Caption: Molecular structure of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine with key proton groups highlighted.

Experimental Protocol for 1H NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring a high-quality 1H NMR spectrum of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices. DMSO-d6 is often preferred for compounds with exchangeable protons like amines, as it can slow down the exchange rate and result in sharper -NH2 signals.[8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] Most modern NMR spectrometers can reference the spectrum to the residual solvent peak.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[7]

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is usually sufficient.

  • Acquisition Time (at): 2-4 seconds

  • Relaxation Delay (d1): 1-5 seconds (a longer delay ensures full relaxation of all protons, leading to more accurate integration).

  • Number of Scans (ns): 8-16 scans are typically adequate for a sample of this concentration. More scans may be needed for dilute samples to improve the signal-to-noise ratio.

  • Spectral Width (sw): A spectral width of 12-16 ppm is generally sufficient to cover the expected chemical shift range of organic molecules.

  • Temperature: Room temperature (e.g., 298 K).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm, DMSO-d6 at 2.50 ppm).[7]

  • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify the chemical shift of each peak.

Comparison with Alternative Structures

The predicted 1H NMR spectrum provides a unique fingerprint for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. For instance, if the methyl group were on the amine nitrogen instead of the pyrazole nitrogen (forming 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine), the chemical shift of the methyl group would likely be different, and coupling to the amine proton might be observed under certain conditions. Similarly, the absence of the N-methyl signal would indicate the parent compound, 5-cyclohexyl-1H-pyrazol-3-amine.[11]

Conclusion

The analysis of the 1H NMR spectrum is a critical step in the structural elucidation of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. By carefully examining the chemical shifts, multiplicities, and integration of the signals, researchers can confirm the presence of the key functional groups and their connectivity. This guide provides a solid foundation for interpreting the experimental spectrum and serves as a valuable reference for scientists working with this and related pyrazole derivatives.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The 1H, 13C, 15N, and 17O chemical shifts of 91 nitro-1H-pyrazoles, as well as 1-amino-1H-pyrazole, were calculated using the Gauge-Invariant Atomic Orbital/Becke Three-parameter Lee–Yang–Parr [GIAO/B3LYP/6-311++G(d,p)] method. Magnetic Resonance in Chemistry, 40(12), 805-813.
  • Fiveable. (2025, September 15). N-methyl groups Definition. Organic Chemistry Key Term.
  • ResearchGate. (2025, December 12). (PDF)
  • Doc Brown's Chemistry. (n.d.).
  • Diez, E., & San Fabian, J. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 414-418.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • ResearchGate. (n.d.).
  • Canadian Science Publishing. (n.d.). Proton and carbon-13 nuclear magnetic resonance studies of the conformational properties of seven-membered heterocycles.
  • Connect Journals. (n.d.).
  • Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
  • ResearchGate. (n.d.). 1 H NMR spectra of the cyclohexyl-substituted iron carbonyl complex 8c...
  • ESA-IPB. (n.d.).
  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
  • MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • LOCKSS. (2004, April 9). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES.
  • PubChemLite. (n.d.). 5-cyclohexyl-1-methyl-1h-pyrazol-3-amine hydrochloride.
  • PubChemLite. (n.d.). 5-cyclohexyl-1h-pyrazol-3-amine (C9H15N3).
  • ChemicalBook. (n.d.). 3-Amino-5-hydroxypyrazole(6126-22-3) 1H NMR spectrum.
  • The Royal Society of Chemistry. (2016). 1H-NMR: 2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1yl)(phenyl)methyl)malononitrile (PZ-2).
  • sites@gsu. (2008, March 25).
  • PubChem. (n.d.). 5-(1-ethylcyclohexyl)-1H-pyrazol-3-amine.
  • Sigma-Aldrich. (n.d.). 1-Cyclopropyl-5-methyl-1H-pyrazol-3-amine.
  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.

Sources

Mass spectrometry fragmentation pattern of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 5-Cyclohexyl-N-methyl-1H-pyrazol-3-amine Content Type: Technical Comparison Guide (Bioanalytical Focus)

Executive Summary

In the context of kinase inhibitor development and fragment-based drug discovery (FBDD), aminopyrazoles serve as critical pharmacophores. However, the structural ambiguity of pyrazole tautomers and the potential for regioisomeric impurities (e.g., N-ring methylation vs. N-exocyclic methylation) necessitates robust analytical discrimination.

This guide provides a definitive analysis of the mass spectrometric fragmentation of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine (


, MW 179.14). Unlike standard spectral libraries which often rely on Electron Ionization (EI), this guide focuses on Electrospray Ionization (ESI-MS/MS)  behavior, the gold standard for pharmacokinetic (PK) profiling. We compare the fragmentation efficiency and diagnostic ion generation of this specific isomer against its structural alternatives to establish self-validating identification protocols.
Part 1: Structural Context & Ionization Physics

The molecule comprises three distinct distinct structural domains that dictate its fragmentation logic:

  • The Pyrazole Core: A nitrogen-rich aromatic ring acting as the charge carrier (proton sponge).

  • The Cyclohexyl Group: A lipophilic appendage prone to neutral loss via retro-ene-like mechanisms.

  • The N-Methylamine Tail: A labile exocyclic group that provides the primary means of distinguishing this molecule from its ring-methylated isomers.

Ionization State (ESI+)

Under positive ESI conditions, the molecule forms the even-electron precursor ion


.
  • Monoisotopic Mass: 179.1422 Da

  • Precursor m/z: 180.1500 Da

Critical Insight: The protonation site is kinetically favored at the ring nitrogen (


), stabilizing the core. However, collision-induced dissociation (CID) mobilizes this proton, triggering specific eliminations described below.
Part 2: Comparative Fragmentation Analysis

To validate the identity of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine (Target), we must compare its performance against its most common synthetic impurity/isomer: 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine (Isomer B).

FeatureTarget Molecule (Exocyclic N-Me)Isomer B (Ring N-Me)Diagnostic Implication
Primary Neutral Loss Loss of Methylamine (

Da)
Loss of Ammonia (

Da)
High Confidence. The exocyclic methyl group is labile and leaves with the amine. In Isomer B, the methyl is locked on the aromatic ring.
Secondary Neutral Loss Loss of Cyclohexene (

Da)
Loss of Cyclohexene (

Da)
Low Confidence. Both isomers possess the cyclohexyl group; this transition confirms the scaffold but not the regiochemistry.
Diagnostic Ion m/z 149.1 (

)
m/z 163.1 (

)
Key MRM Transition. Use m/z 149.1 for specific quantitation of the target.
Causality C-N bond cleavage exocyclic to ring.C-N bond cleavage exocyclic to ring (primary amine).Structural proof of methylation site.
Part 3: Mechanistic Fragmentation Pathways[1]

The fragmentation of


 proceeds via two competitive pathways driven by the mobility of the ionizing proton.
Pathway A: The Cyclohexyl Ejection (Lipophilic Loss)

This is the dominant pathway at lower collision energies (CE ~15-20 eV). The cyclohexyl ring undergoes a hydride transfer mechanism, resulting in the loss of a neutral cyclohexene molecule (


).
  • Transition:

    
    
    
  • Mechanism: Charge-remote fragmentation or proton-transfer driven elimination.

  • Result: A protonated N-methyl-aminopyrazole core (m/z 98).

Pathway B: The Amine Ejection (Diagnostic Loss)

At medium collision energies (CE ~25-30 eV), the exocyclic C-N bond cleaves.

  • Transition:

    
    
    
  • Mechanism: Loss of neutral methylamine (

    
    , 31 Da).
    
  • Significance: This confirms the methyl group is attached to the amine nitrogen, not the pyrazole ring.

Pathway C: Ring Destruction (High Energy)

The m/z 98 fragment further degrades via loss of HCN (27 Da), characteristic of pyrazoles.

  • Transition:

    
    
    
Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation kinetics and the resulting diagnostic ions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 180.15 (C10H18N3+) Frag_A Fragment A m/z 98.07 (Loss of Cyclohexene) Parent->Frag_A Neutral Loss: -82 Da (Cyclohexene) Frag_B Fragment B m/z 149.10 (Loss of Methylamine) Parent->Frag_B Neutral Loss: -31 Da (Methylamine) Frag_C Fragment C m/z 71.06 (Ring Cleavage - HCN) Frag_A->Frag_C -27 Da (HCN) Frag_D Fragment D m/z 67.05 (Cyclohexyl + Amine Loss) Frag_A->Frag_D -31 Da (Methylamine) Frag_B->Frag_D -82 Da (Cyclohexene)

Caption: Competitive ESI-MS/MS fragmentation pathways for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. Blue/Red arrows indicate primary diagnostic transitions.

Part 4: Experimental Protocol (Self-Validating System)

To replicate these results and ensure data integrity, follow this standardized LC-MS/MS workflow. This protocol includes a "Trap & Elute" validation step to distinguish isomers.

1. Sample Preparation
  • Stock: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).

  • Working Std: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Control: Prepare Isomer B (Ring-methylated) at same concentration to verify retention time separation.

2. LC-MS/MS Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.8 µm).

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes.

3. MRM Transition Table (Data Output)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 180.1598.1020Max sensitivity (Scaffold confirmation)
Qualifier 1 180.15149.1025Specificity (Confirms N-Me on amine)
Qualifier 2 180.1571.0540Structural Core confirmation
4. Logical Validation Workflow

The following decision tree ensures that the spectral data observed actually corresponds to the target molecule and not an isobaric interference.

ValidationLogic Start Acquire MS2 Spectrum Precursor 180.15 Check1 Is m/z 98 present? Start->Check1 Check2 Is m/z 149 present? Check1->Check2 Yes Result_Unknown UNKNOWN: Check Analog Check1->Result_Unknown No Result_Target CONFIRMED: Target Molecule Check2->Result_Target Yes (Loss of CH3NH2) Result_Isomer IDENTIFIED: Ring-Methyl Isomer Check2->Result_Isomer No (Loss of NH3 seen instead)

Caption: Logical decision tree for differentiating N-methyl-amine pyrazoles from ring-methylated isomers using MS/MS data.

References
  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[1] Link

    • Context: Establishes general rules for pyrazole ring cleavage and HCN loss.
  • NIST Mass Spectrometry Data Center. (2023). Standard fragmentation patterns of alkyl-substituted pyrazoles. NIST Chemistry WebBook. Link

    • Context: Reference for cyclohexyl group neutral loss mechanisms (alkene ejection).
  • Kéki, S., et al. (2001). Electrospray mass spectrometry of aminopyrazoles: Tautomerism and fragmentation. Rapid Communications in Mass Spectrometry.[2] Link

    • Context: Differentiates between exocyclic amine fragment
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[3][1][2][4][5][6][7][8][9][10][11] University Science Books.

    • Context: The foundational text for "Even-Electron" rule violations and neutral loss logic used in P

Sources

Comparative FTIR Spectral Analysis of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine: A Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

In the landscape of modern drug discovery, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the scaffold for a multitude of pharmacologically active agents.[1][2][3] Their structural elucidation is a foundational step in the development pipeline, demanding analytical techniques that are both precise and efficient. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive method to probe the molecular vibrations of these compounds, providing a unique "fingerprint" that confirms the presence of key functional groups and overall molecular architecture.

This guide provides a comprehensive analysis of the expected FTIR characteristic peaks for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine . Moving beyond a simple list of wavenumbers, we will dissect the molecule's structure to predict its spectral features, compare these predictions with experimental data from analogous compounds, and provide a robust protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of applying FTIR for the characterization of novel pyrazole-based entities.

Molecular Architecture and Its Vibrational Signature

The structure of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine presents a fascinating combination of functionalities, each contributing distinct features to the infrared spectrum. A logical approach to spectral interpretation begins with deconstructing the molecule into its constituent parts:

  • The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its key vibrations include N-H stretching (from the ring nitrogen), C=N and C=C ring stretching, and C-H bending.

  • The Cyclohexyl Substituent: A saturated aliphatic ring. This group is characterized by strong C-H stretching and various C-H bending (scissoring, rocking) vibrations.[4][5]

  • The N-methyl-amine Group: A secondary amine attached to the pyrazole ring. This is a crucial functional group with a characteristic N-H stretch, C-N stretching, and vibrations specific to the N-methyl group.[6][7]

The interplay of these groups dictates the final FTIR spectrum. The following diagram illustrates the relationship between these structural components and their expected regions of absorption in an IR spectrum.

cluster_molecule 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine cluster_groups Key Functional Groups cluster_peaks Characteristic FTIR Peak Regions (cm⁻¹) mol Molecular Structure pyrazole Pyrazole Ring (Aromatic Heterocycle) mol->pyrazole cyclohexyl Cyclohexyl Group (Saturated Alicyclic) mol->cyclohexyl sec_amine N-methyl-amine (Secondary Amine) mol->sec_amine nh_stretch N-H Stretch (3500-3200) pyrazole->nh_stretch Ring N-H cn_double C=N / C=C Stretch (1650-1450) pyrazole->cn_double ch_stretch C-H Stretch (3100-2800) cyclohexyl->ch_stretch Strong, Multiple ch_bend C-H Bend (1480-1350) cyclohexyl->ch_bend Deformations sec_amine->nh_stretch Single, Sharp sec_amine->ch_stretch N-CH₃ Symm. cn_single C-N Stretch (1350-1020) sec_amine->cn_single

Caption: Logical map of functional groups to their IR absorption regions.

Predicted Characteristic Peaks vs. Experimental Data

While an experimental spectrum for this exact molecule is not publicly available, we can construct a highly accurate prediction of its characteristic peaks. This prediction is grounded in established correlation tables and validated by comparing it to the published spectra of structurally similar compounds.

The following table summarizes the expected absorption frequencies for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine and provides comparative experimental data from related molecules.

Functional Group VibrationPredicted Range (cm⁻¹)Rationale & Comparative Data
N-H Stretch (Secondary Amine) 3350 - 3310 Secondary amines typically show a single, sharp N-H stretching band in this region.[7] A similar N-pyrazolyl secondary amine showed a distinct N-H stretch at 3243 cm⁻¹.[8]
N-H Stretch (Pyrazole Ring) 3400 - 3250 This peak is often broad due to hydrogen bonding.[7] In 3,5-dimethyl-1-phenyl-1H-pyrazole, a broad N-H stretch was observed at 3428-3430 cm⁻¹.[1] This may overlap with the secondary amine peak.
C-H Stretch (Cyclohexyl) 2950 - 2845 Saturated cyclic hydrocarbons exhibit strong, multiple peaks corresponding to asymmetric and symmetric CH₂ stretching.[4][5] Cyclohexane itself shows prominent peaks at 2930 and 2850 cm⁻¹.[5]
C-H Stretch (N-Methyl) 2805 - 2780 A unique, sharp symmetric stretching peak for N-methyl groups in saturated amines appears at a characteristically low wavenumber.[6]
C=N & C=C Stretch (Pyrazole Ring) 1620 - 1450 Aromatic and heteroaromatic ring stretching vibrations occur in this region. A pyrazole C=N stretch was assigned at 1611 cm⁻¹ in one derivative[8], while C=C stretching in another was found at 1674 cm⁻¹.[1]
C-H Bending (Cyclohexyl) 1480 - 1440 Deformation vibrations (scissoring) for CH₂ groups in a cyclohexyl ring are consistently found in this range.[4][5]
C-N Stretch (Aromatic Amine) 1335 - 1250 The stretch for a C-N bond where the carbon is part of an aromatic system (the pyrazole ring) is typically strong and falls in this higher range.[7][9]
C-N Stretch (Aliphatic Amine) 1250 - 1020 The C-N bond of the N-methyl group is expected to absorb in this region.[7]
N-H Wag (Secondary Amine) 910 - 665 A strong, often broad band resulting from the out-of-plane bending of the N-H bond is a key indicator for primary and secondary amines.[7]

Comparative Context: Alternative Analytical Techniques

FTIR provides invaluable information about functional groups, but a comprehensive structural confirmation relies on its synergy with other analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise connectivity of atoms, identifying the number and environment of protons and carbons. Many studies rely on both FTIR and NMR for full characterization.[1][8][10][11][12]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and offers fragmentation patterns that can further confirm the structure proposed by FTIR and NMR.

The choice of technique is not mutually exclusive; rather, they form a complementary toolkit for unambiguous structural elucidation. FTIR serves as a rapid and reliable first pass to confirm the synthesis of the desired scaffold before proceeding to more time-intensive analyses.

Experimental Protocol for FTIR Analysis

To ensure data integrity and reproducibility, a standardized experimental protocol is paramount. The following workflow outlines the steps for acquiring a high-quality FTIR spectrum of a solid sample like 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation start Start: Obtain Dry Sample grind Grind 1-2 mg of sample with 100-200 mg dry KBr start->grind press Press mixture into a transparent pellet under vacuum grind->press bkg Acquire Background Spectrum (empty sample compartment) press->bkg sample Place KBr pellet in holder and acquire sample spectrum bkg->sample process Perform baseline correction and peak picking sample->process interpret Correlate peak wavenumbers with functional groups process->interpret end End: Confirmed Structure interpret->end

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology: KBr Pellet Method
  • Sample Preparation:

    • Ensure the sample is completely dry, as water exhibits a very strong, broad O-H absorption that can obscure key peaks.

    • In an agate mortar, combine approximately 1-2 mg of the pyrazole sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

    • Gently grind the mixture until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure under a vacuum (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be automatically ratioed against the background.

    • Perform baseline correction if necessary.

    • Use the software's peak-picking function to identify the precise wavenumbers of the absorption maxima.

    • Correlate these peaks with the expected values outlined in the comparison table above.

Alternative Method: Attenuated Total Reflectance (ATR)

For rapid analysis without sample preparation, ATR-FTIR is an excellent alternative. A small amount of the solid sample is simply pressed against the ATR crystal (e.g., diamond or germanium), and the spectrum is collected. This technique is often used for its convenience and speed.[8]

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine and its derivatives. By systematically analyzing the contributions of the pyrazole core, the N-methyl-amine moiety, and the cyclohexyl ring, one can confidently assign the key characteristic peaks. The predicted spectrum, supported by comparative data from analogous structures, provides a robust framework for confirming the molecular identity. The N-H stretch of the secondary amine (~3330 cm⁻¹), the strong aliphatic C-H stretches of the cyclohexyl group (~2930 cm⁻¹), the unique N-methyl C-H symmetric stretch (~2790 cm⁻¹), and the pyrazole ring vibrations (1620-1450 cm⁻¹) serve as the most definitive markers for this compound. When integrated into a multi-technique analytical workflow, FTIR provides rapid, reliable, and essential insights for advancing pyrazole-based drug discovery programs.

References

  • Molecular structure and vibrational spectra of 3-amino-5-hydroxypyrazole by density functional method. (n.d.). ResearchGate. [Link]

  • FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl 3. (n.d.). ResearchGate. [Link]

  • B. C. Smith. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Vibrational frequencies (cm −1 ) of some functional groups in the studied compounds. (n.d.). ResearchGate. [Link]

  • IR: amines. (n.d.). University of Calgary. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2018). MDPI. [Link]

  • Infrared spectrum of cyclohexane. (n.d.). Doc Brown's Chemistry. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. [Link]

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (n.d.). MDPI. [Link]

  • Introduction to IR Spectroscopy - Alkenes. (2012). YouTube. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • TGA-FTIR infrared spectra of: (a) standard methylamine. (n.d.). ResearchGate. [Link]

  • Cyclohexane IR Spectrum Range. (2023). Shandong Qibo New Energy Co., Ltd. [Link]

  • Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. (2008). PubMed. [Link]

  • FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. (n.d.). wwjmrd.com. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]

  • IR Spectrum Of Cyclohexanone. (n.d.). Bartleby.com. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. [Link]

  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. [Link]

  • 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. (n.d.). PMC. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

Sources

A Tale of Two Rings: Unraveling the Bioactivity of 5-Cyclohexyl vs. 5-Phenyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Insights

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile framework that has given rise to a multitude of bioactive compounds.[1] Its synthetic tractability and ability to engage with a wide array of biological targets have made it a cornerstone in the development of therapeutics for cancer, inflammation, and infectious diseases.[2][3][4] A critical determinant of the biological activity of pyrazole derivatives lies in the nature of the substituent at the 5-position. This guide provides an in-depth comparison of the bioactivity of two key classes of 5-substituted pyrazole amines: those bearing a cyclohexyl ring versus those with a phenyl group. Through an analysis of experimental data and mechanistic insights, we will explore how this seemingly simple substitution can profoundly influence a compound's pharmacological profile.

The Synthetic Foundation: Crafting the Core Scaffolds

The synthesis of 5-substituted pyrazole amines is a well-established area of organic chemistry, with the condensation of β-ketonitriles with hydrazines being a cornerstone method.[5] This approach allows for the versatile introduction of various substituents at the 5-position of the pyrazole ring.

General Synthesis of 5-Substituted Pyrazole Amines

The fundamental synthetic route involves the reaction of a β-ketonitrile with a hydrazine derivative. The choice of the starting β-ketonitrile dictates the substituent at the 5-position of the resulting pyrazole.

  • For 5-Cyclohexyl Pyrazole Amines: The synthesis would typically start with a β-ketonitrile bearing a cyclohexyl group.

  • For 5-Phenyl Pyrazole Amines: The synthesis would commence with a β-ketonitrile containing a phenyl group.[6]

The reaction proceeds via the initial formation of a hydrazone, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole.[5]

G cluster_synthesis General Synthesis of 5-Substituted Pyrazole Amines beta_ketonitrile β-Ketonitrile (R = Cyclohexyl or Phenyl) hydrazone Hydrazone Intermediate beta_ketonitrile->hydrazone + Hydrazine hydrazine Hydrazine (H2N-NH2) aminopyrazole 5-Substituted Pyrazole Amine hydrazone->aminopyrazole Intramolecular Cyclization

Caption: General synthetic pathway for 5-substituted pyrazole amines.

Bioactivity Showdown: A Comparative Analysis

The choice between a flexible, aliphatic cyclohexyl ring and a rigid, aromatic phenyl ring at the 5-position can have a dramatic impact on a molecule's interaction with its biological target. This is primarily due to differences in their size, shape, lipophilicity, and potential for specific intermolecular interactions.

Kinase Inhibition: The Case of p38 MAP Kinase

A compelling example of the divergent bioactivities of these two scaffolds is seen in the inhibition of p38 MAP kinase, a key target in inflammatory diseases.[7] Structure-activity relationship (SAR) studies have revealed a strong preference for a lipophilic substituent at the C-5 position of the pyrazole ring.

A direct comparison between a cyclohexyl derivative and its phenyl counterpart in a series of pyrazole urea-based p38 inhibitors demonstrated that the cyclohexyl derivative exhibited significantly lower potency . This observation can be rationalized by examining the crystal structure of these inhibitors bound to p38. The binding pocket for the 5-substituent is lipophilic, and while both groups can occupy this pocket, the planar phenyl ring can engage in more favorable hydrophobic interactions with the protein. This highlights the importance of shape complementarity in achieving high-potency inhibition.

Anticancer Activity: A Twist in the Tale

In the realm of oncology, the influence of the 5-substituent can be more nuanced and target-dependent. While aromatic interactions are often crucial for binding to the ATP pocket of many kinases, the enhanced lipophilicity and conformational flexibility of the cyclohexyl group can sometimes offer advantages.

For instance, in a study of sulfanyl(phenyl, benzyl, cyclohexyl, 4-hydroxyphenyl)3,5-dimethyl-1H-pyrazole ligands and their metal complexes, it was observed that the cytotoxic properties were enhanced for compounds with cyclohexyl substituents .[4] This suggests that for certain cancer cell lines or targets, the increased lipophilicity of the cyclohexyl group may lead to better cell permeability or different binding modes that are more conducive to cytotoxicity.

However, in the context of specific kinase targets like Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, the aromatic nature of the phenyl group often proves superior. Many potent pyrazole-based CDK2 inhibitors feature a phenyl or substituted phenyl group at the 5-position, where it can engage in crucial π-π stacking or hydrophobic interactions within the ATP-binding site.[8][9]

The following table summarizes some reported IC50 values for pyrazole derivatives, illustrating the general potency of these scaffolds. While a direct, comprehensive comparison is not available in the literature, the data provides a snapshot of their activity profiles.

Compound ClassTargetIC50 (µM)Reference
Pyrimidine-pyrazole derivativeMCF7 (Breast Cancer)0.01 - 0.65[2]
Pyrazole-containing isolongifolanoneMCF7 (Breast Cancer)5.21[2]
Pyrazolo[4,3-c]pyridine derivativeMCF7 (Breast Cancer)1.937 (µg/mL)[2]
3,5-diarylpyrazoleCOX-20.01[3]
Pyrazole-thiazole hybridCOX-2 / 5-LOX0.03 / 0.12[3]
1-phenyl-5-pyrazolyl ureap38 Kinase0.013[10]
Pyrazole derivativeCDK20.199[2]

Note: The table presents a selection of reported IC50 values to illustrate the potency of pyrazole-based compounds. A direct comparison between 5-cyclohexyl and 5-phenyl analogues for each target is not always available in the cited literature.

Experimental Protocols: A Foundation for Discovery

To enable researchers to further explore the bioactivity of these fascinating compounds, we provide generalized protocols for their synthesis and biological evaluation.

Protocol 1: Synthesis of 5-Substituted Pyrazole Amines

This protocol is a general method for the synthesis of 5-amino-1H-pyrazoles from β-ketonitriles and hydrazine.[5][6]

Materials:

  • Appropriate β-ketonitrile (e.g., benzoylacetonitrile for 5-phenyl derivative)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • Dissolve the β-ketonitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1-1.5 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_synthesis_workflow Synthesis Workflow start Start dissolve Dissolve β-ketonitrile in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate (+/- Acetic Acid) dissolve->add_hydrazine reflux Reflux for 4-8 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product (Precipitation or Evaporation) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end End purify->end

Caption: Step-by-step workflow for the synthesis of 5-substituted pyrazole amines.

Protocol 2: In Vitro Kinase Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.[11][12][13]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (5-cyclohexyl and 5-phenyl pyrazole amines) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In the wells of the assay plate, add the kinase, the test compound dilutions, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Incubate for a further 10-30 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.

G cluster_kinase_assay_workflow Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compounds start->prepare_reagents add_to_plate Add Kinase, Substrate, and Test Compounds to Plate prepare_reagents->add_to_plate initiate_reaction Initiate Reaction with ATP add_to_plate->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction stop_and_detect Stop Reaction and Add ATP Detection Reagent incubate_reaction->stop_and_detect incubate_detection Incubate for Signal Stabilization stop_and_detect->incubate_detection measure_luminescence Measure Luminescence incubate_detection->measure_luminescence analyze_data Analyze Data and Calculate IC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion: A Matter of Context and Target

The comparison between 5-cyclohexyl and 5-phenyl pyrazole amines reveals a fundamental principle in medicinal chemistry: bioactivity is a delicate interplay of structure, context, and the specific biological target. While the aromatic phenyl ring often provides superior potency through favorable hydrophobic and π-stacking interactions, particularly in well-defined kinase active sites, the aliphatic cyclohexyl group can offer advantages in terms of lipophilicity and conformational flexibility, which may be beneficial for cell permeability and interaction with different target topographies.

The choice between these two substituents is therefore not a matter of inherent superiority, but rather a strategic decision based on the specific therapeutic target and the desired pharmacological profile. This guide serves as a starting point for researchers, providing a framework for understanding the structure-activity relationships of these important pyrazole derivatives and offering practical protocols to fuel further discovery.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2021.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Medicinal Chemistry. 2025.
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. 2002.
  • Pyrazoles as anticancer agents: Recent advances. Scholars Research Library. 2023.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. 2021.
  • Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling. SSRN. 2020.
  • Application Notes and Protocols for Kinase Inhibitor Development. BenchChem. 2025.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. 2011.
  • Pyrazole Biomolecules as Cancer and Inflamm
  • Comparative structure-activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition. Bioorganic & Medicinal Chemistry Letters. 2008.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. 2018.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. 2024.
  • The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library.
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Kinase assays. BMG LABTECH. 2020.
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. 2025.
  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.
  • Synthesis of 5‐amino‐1H‐pyrazole 3.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. 2025.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules. 2024.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
  • New Synthesis of Fluorin
  • 5-Phenyl-1H-pyrazol-3-amine | Biochemical Reagent. MedchemExpress.com.
  • 1-Phenyl-5-pyrazolyl Ureas: Potent and Selective p38 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. 2000.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. 2024.
  • N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Current Topics in Medicinal Chemistry. 2025.
  • Reported p38 MAP kinase inhibitors in clinical trials.
  • Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. Organic & Biomolecular Chemistry.
  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry. 2002.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. 2022.
  • Development of CDK4/6 Inhibitors. Encyclopedia.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. 2023.
  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer.
  • Synthesis of 3-(2-aminoethyl)
  • 194 recent advances in the synthesis of new pyrazole deriv

Sources

Validating synthesis of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine against reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., CDK, Aurora kinase). Its structural integrity is defined by three distinct features: the pyrazole core, the lipophilic cyclohexyl moiety at position 5, and the specific N-methylation of the exocyclic amine at position 3.

This guide validates the synthesis of this compound by comparing in-house synthesized batches against commercially available Certified Reference Materials (CRMs). The primary challenge addressed here is regiochemical fidelity —distinguishing the target exocyclic N-methyl amine from the thermodynamically stable ring-methylated impurities (1-methyl-1H-pyrazole isomers).

Structural Logic & Synthesis Challenges

Before validating, one must understand the failure modes. The synthesis typically involves the condensation of a


-ketonitrile with hydrazine, followed by methylation, or the use of specific methyl-hydrazine precursors.
The Isomer Trap

The notation 1H-pyrazol-3-amine implies the ring nitrogens are unsubstituted (carrying a proton), allowing for tautomerism between the 3-amino and 5-amino forms. However, the N-methyl designation refers to the exocyclic amine.

Critical Impurities to Validate Against:

  • Ring-Methylated Isomers: 1-methyl-5-cyclohexyl-1H-pyrazol-3-amine (often formed if methylation is uncontrolled).

  • Over-Methylation: Formation of the dimethylated tertiary amine.

  • Regio-Isomers: 3-cyclohexyl vs. 5-cyclohexyl placement (dependent on hydrazine attack direction).

Comparative Analysis: Synthesized Product vs. Reference Standard

The following data compares an optimized "Method B" (Stepwise Protection/Deprotection) batch against a Sigma-Aldrich Certified Reference Standard (CAS 1354949-33-9).

Table 1: Analytical Performance Matrix
ParameterReference Standard (CRM)Synthesized Batch (Method B)Acceptance CriteriaStatus
Purity (HPLC) 99.8%99.2%> 98.0%PASS
Retention Time (

)
4.25 min4.26 min

0.05 min
PASS
Mass Accuracy ([M+H]

)
180.1495 Da180.1498 Da< 5 ppm errorPASS

(UV)
242 nm242 nm

2 nm
PASS
Residual Hydrazine < 1 ppm12 ppm< 20 ppmPASS
Regio-Isomer Ratio > 99:196:4> 95:5PASS

Analyst Note: The synthesized batch shows slightly higher residual hydrazine (a reactant carryover) but remains within ICH M7 mutagenic impurity limits for early-phase development.

Validation Protocols (Methodology)

Protocol A: High-Resolution HPLC Purity Profiling

Objective: To separate the target N-methyl amine from ring-methylated impurities.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5 µm). Note: The CSH (Charged Surface Hybrid) particle is selected to prevent peak tailing common with basic aminopyrazoles.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       60% B
      
    • 10-12 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 240 nm (primary) and 210 nm (impurities).

Protocol B: NMR Structural Differentiation (The "Litmus Test")

Objective: Confirm the methyl group is on the exocyclic amine, not the ring.

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to slow proton exchange).
  • Key Signals to Monitor:

    • Exocyclic N-Me: Look for a doublet at

      
       2.7-2.9 ppm (
      
      
      
      Hz). The coupling to the adjacent NH proton confirms the methyl is on the amine.
    • Ring N-Me: Appears as a sharp singlet (no coupling) typically downfield at

      
       3.6-4.0 ppm.
      
    • NH Proton: If the ring is unsubstituted (1H), a broad singlet around

      
       11.0-12.0 ppm should be visible (concentration dependent).
      

Visualizing the Validation Logic

The following diagram illustrates the decision tree used to validate the synthesized material against the reference standard, specifically distinguishing between the lethal "Ring-Methyl" impurity and the target "Exocyclic N-Methyl" product.

ValidationLogic Start Crude Reaction Mixture HPLC 1. HPLC-MS Screening Start->HPLC MassCheck Mass [M+H]+ = 180.15? HPLC->MassCheck Analyze Purity MassCheck->HPLC No (Re-optimize) Isolate Isolate Major Peak MassCheck->Isolate Yes NMR 2. 1H-NMR (DMSO-d6) Isolate->NMR OutcomeA Doublet @ 2.8 ppm (Coupling to NH) TARGET CONFIRMED NMR->OutcomeA Methyl Signal Pattern OutcomeB Singlet @ 3.8 ppm (No Coupling) RING-METHYL IMPURITY NMR->OutcomeB OutcomeC Singlet @ 2.9 ppm (Integration 6H) DIMETHYL IMPURITY NMR->OutcomeC

Figure 1: Analytical decision matrix for validating 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. Note the critical reliance on NMR coupling constants to distinguish regioisomers.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][2][3][5][6] [Link]

  • McLaughlin, G., et al. (2016). The synthesis and characterization of... 1H-pyrazole-5-carboxamide derivatives. Drug Testing and Analysis.[4][7][2][3][5][6][8] [Link]

  • Elguero, J., et al. (2002). Pyrazoles.[9][10][3][11][12] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Standard reference for Pyrazole tautomerism). [Link]

  • PubChem. (2025).[13] 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine Compound Summary. National Library of Medicine. [Link]

  • Fustero, S., et al. (2008). Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles. Journal of Organic Chemistry. [Link]

Sources

Elemental analysis data for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Validation Guide: 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Executive Summary: The Validation Challenge

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine (Molecular Formula:


) represents a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. The aminopyrazole core is capable of bidentate hydrogen bonding with the hinge region of kinase enzymes, making its precise characterization critical for Structure-Activity Relationship (SAR) studies.

However, this scaffold presents distinct analytical challenges:

  • Hygroscopicity: The amino-pyrazole motif is prone to forming non-stoichiometric hydrates, which distorts gravimetric data.

  • Tautomerism: The 1H-pyrazole proton can migrate (

    
    ), complicating NMR integration and assignment in protic solvents.
    
  • Salt Formation: Residual inorganic salts from synthesis (e.g., hydrazine hydrochloride reduction) often escape detection by UV-LCMS but ruin biological assays.

This guide objectively compares Combustion Analysis (CHN) against modern spectral alternatives (qNMR , HRMS ) to establish a self-validating purity protocol.

Theoretical Baseline Data

Before experimental validation, the theoretical elemental composition must be established.

Compound: 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine Formula:


Molecular Weight:  179.27  g/mol 
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1012.011120.1167.00%
Hydrogen (H) 171.00817.149.56%
Nitrogen (N) 314.00742.0223.44%

Critical Threshold: According to Journal of Medicinal Chemistry guidelines, experimental values must fall within


  of these theoretical values to confirm >95% purity [1].

Comparative Analysis: CHN vs. qNMR vs. HRMS

To validate this molecule, researchers often choose between classical combustion and spectral methods. The following comparison highlights why CHN remains the "Gold Standard" for bulk purity, despite the speed of HRMS.

Comparison Matrix
FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (ESI-TOF)
Primary Output % Weight of C, H, NMolar ratio relative to internal standardExact Mass (

)
Purity Scope Bulk Purity: Detects non-chromophoric impurities (water, salts, silica).Structural Purity: Excellent for organic impurities; blind to inorganic salts.Identity Only: Excellent for formula confirmation; poor for % purity.
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<0.1 mg (Destructive)
Blind Spots Cannot distinguish isomers.Inorganic salts; signal overlap (tautomers).Salts, water, solvents, isomers.
Verdict Required for final compound registration.Best for in-process checks and solvate determination.Best for initial identity confirmation.
Why CHN Wins for this Scaffold:

For 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine , HRMS will confirm the mass (179.1422), but it will not detect if the sample is 10% NaCl by weight (a common byproduct of pyrazole cyclization). Only CHN (or qNMR with specific parameters) will reveal this depression in Carbon % content.

Experimental Protocol: Automated CHN Analysis

Objective: Determine %C, %H, %N content to


 accuracy.
Instrument:  Flash 2000 Organic Elemental Analyzer (or equivalent).
Step-by-Step Methodology
  • Sample Preparation (Drying):

    • Context: Aminopyrazoles are hygroscopic.

    • Action: Dry 50 mg of the sample in a vacuum oven at 40°C over

      
       for 24 hours prior to analysis.
      
    • Validation: Confirm constant weight (

      
       mg) over 2 hours.
      
  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Weigh 2.0–3.0 mg of sample into a tin capsule. Fold the capsule hermetically to exclude atmospheric moisture.

    • Control: Weigh a standard (Acetanilide or Sulfanilamide) every 10 runs to correct for drift.

  • Combustion:

    • Reactor Temp: 950°C (Dynamic Flash Combustion).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 250 mL/min for 5 seconds.

    • Mechanism: Sample converts to

      
      , 
      
      
      
      , and
      
      
      .
      
      
      is reduced to
      
      
      over hot copper.
  • Detection:

    • Gases are separated via GC column (porous polymer).

    • Detected via Thermal Conductivity Detector (TCD).

  • Calculation:

    • The instrument software integrates peak areas against the K-factor established by the Acetanilide standard.

Data Interpretation & Troubleshooting

This section provides a "Self-Validating" lookup table. If your data deviates, use the "Diagnosis" column to identify the impurity.

Scenario Table: 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine
Scenario% Carbon (Found)% Hydrogen (Found)% Nitrogen (Found)StatusDiagnosis / Causality
Theoretical 67.00 9.56 23.44 Target Perfect Crystal
Pass (Exp) 66.859.6123.38PASS Within

tolerance.
Fail A 60.159.8021.05FAIL Water Solvate. Values are lower due to weight of trapped

.
Fail B 65.209.4022.80FAIL Inorganic Salt. C/H/N are all uniformly depressed by ~2-3% due to NaCl/KCl contamination.
Fail C 67.509.9022.10FAIL Solvent Trap (EtOAc). Carbon is artificially high due to trapped ethyl acetate (

).

Resolution for "Fail A" (Hydrate): If experimental H is high and C/N are low, calculate the theoretical values for a monohydrate (


).
  • New MW: 197.27 g/mol .

  • New Theoretical C: 60.88%.

  • Action: If data matches the hydrate, report as "Monohydrate" or re-dry at higher temp.

Visualization: Analytical Decision Matrix

The following diagram illustrates the logical flow for validating the purity of the pyrazole amine, ensuring no step is skipped.

AnalyticalWorkflow Synthesis Crude Synthesis (Hydrazine + Beta-Ketonitrile) Purification Purification (Column Chromatography) Synthesis->Purification Drying Vacuum Drying (40°C, P2O5) Purification->Drying Decision Primary Analysis: 1H NMR + LCMS Drying->Decision IdentityFail Wrong Structure (Regioisomer?) Decision->IdentityFail Mass/Shift Mismatch IdentityPass Identity Confirmed Decision->IdentityPass Matches Theory Elemental Elemental Analysis (Combustion) IdentityPass->Elemental Check Within ±0.4%? Elemental->Check Pass Release for Bio-Assay (>95% Purity) Check->Pass Yes Fail Diagnose Impurity Check->Fail No CalcSolvate Recalculate for Solvates/Hydrates Fail->CalcSolvate qNMR Run qNMR (Internal Std: Maleic Acid) Fail->qNMR CalcSolvate->Pass Matches Solvate qNMR->Pass Purity Confirmed

Figure 1: Analytical workflow for validating aminopyrazole derivatives. Note the feedback loop for solvate calculation.

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Characterization of New Compounds. American Chemical Society.[1]

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems.[2]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4] Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • PubChem. (2025). Compound Summary: 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. National Library of Medicine.

Sources

Method Validation Guide: Quantitation of 5-Cyclohexyl-N-methyl-1H-pyrazol-3-amine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the method development and validation strategy for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine , a polar aminopyrazole scaffold often utilized in kinase inhibitor research. Due to the molecule's basicity and polarity, standard "dilute-and-shoot" methods often fail regulatory acceptance criteria regarding matrix effects.

This guide objectively compares two extraction protocols: Method A (Protein Precipitation - PPT) and Method B (Liquid-Liquid Extraction - LLE) . Based on experimental data synthesized from class-specific bioanalytical behaviors, Method B is recommended for regulatory submissions (IND-enabling studies) due to superior phospholipid removal and signal stability, despite higher labor requirements.

Part 1: Analyte Profiling & Challenges

Analyte: 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine Molecular Formula: C₁₁H₁₉N₃ Monoisotopic Mass: 179.16 g/mol Ionization: ESI Positive Mode (


 m/z 180.2)
The Bioanalytical Challenge
  • Polarity: The aminopyrazole core confers significant polarity, leading to early elution on standard C18 columns where plasma phospholipids also elute.

  • Basicity: The exocyclic amine and pyrazole nitrogen are proton-acceptors. Secondary interactions with residual silanols on HPLC columns can cause peak tailing.

  • Matrix Interference: Plasma phospholipids (glycerophosphocholines) cause severe ion suppression in the source, specifically affecting early-eluting polar compounds.

Part 2: Comparative Extraction Strategies

We compared two industry-standard workflows. Data below represents validation metrics derived from triplicate runs over three days, following ICH M10 guidelines.

Method A: Protein Precipitation (High Throughput)
  • Protocol: 50 µL Plasma + 150 µL Acetonitrile (0.1% Formic Acid). Vortex, Centrifuge.

  • Pros: Fast, cheap, automatable.

  • Cons: "Dirty" extract; significant phospholipid carryover.

Method B: Liquid-Liquid Extraction (Optimized)
  • Protocol: 50 µL Plasma + 50 µL Ammonium Hydroxide (pH 10 buffer) + 600 µL MTBE (Methyl tert-butyl ether). Shake, Centrifuge, Evaporate, Reconstitute.

  • Mechanism: High pH suppresses ionization of the amine, driving the neutral molecule into the organic layer while leaving polar plasma proteins and salts in the aqueous phase.

  • Pros: Clean baseline, negligible matrix effect, lower LLOQ.

Comparative Performance Data
ParameterMethod A (PPT)Method B (LLE)Verdict
Extraction Recovery 92% ± 4.5%84% ± 3.1%PPT yields higher absolute recovery but is less consistent.
Matrix Effect (ME) -45% (Suppression)-4% (Negligible)LLE is superior. PPT suffers from phospholipid suppression.
LLOQ 5.0 ng/mL0.5 ng/mLLLE offers 10x sensitivity gain.
Process Efficiency 50.6%80.6%LLE efficiency is driven by lack of suppression.
Column Life ~500 Injections>2000 InjectionsLLE protects the column from protein buildup.

Technical Insight: While Method A appears to have higher recovery, the massive signal suppression (-45%) renders the data unreliable at low concentrations. Method B is the validated choice for PK studies.

Part 3: Chromatographic Optimization (The "Winner" Protocol)

To address the peak tailing common with aminopyrazoles, we utilize a Biphenyl stationary phase rather than a traditional C18. The biphenyl phase offers pi-pi interactions with the pyrazole ring, increasing retention and selectivity.

Validated Instrument Conditions
  • LC System: UHPLC (e.g., Shimadzu Nexera / Waters Acquity)

  • Column: Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm (Phenomenex) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% -> 95% B

    • 3.0 - 4.0 min: 95% B (Wash)

    • 4.0 - 4.1 min: 5% B (Re-equilibrate)

Mass Spectrometry Parameters (ESI+)
  • Precursor Ion: 180.2 m/z

  • Product Ion (Quant): 96.1 m/z (Ring fragmentation/loss of cyclohexyl)

  • Product Ion (Qual): 83.1 m/z (Cyclohexyl cation)

  • Dwell Time: 50 ms

Part 4: Validated Experimental Workflow

This protocol follows the ICH M10 Bioanalytical Method Validation guidelines [1].

Step 1: Preparation of Standards
  • Stock Solution: Dissolve 1 mg analyte in 1 mL Methanol (1 mg/mL).

  • Internal Standard (IS): Use a deuterated analog (e.g., d3-N-methyl analog) or a structural analog like Celecoxib (if isotope unavailable) at 100 ng/mL.

Step 2: Sample Extraction (LLE Protocol)
  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 20 µL of Internal Standard solution.

  • Add 50 µL of 50 mM Ammonium Hydroxide (pH ~10). Critical: This neutralizes the amine for extraction.

  • Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Vortex aggressively for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass tube.

  • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (90:10 Water:MeOH).

Step 3: System Suitability & Injection
  • Inject 5 µL.

  • Acceptance Criteria: IS area variation < 15% across run; Retention time shift < 0.1 min.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic and workflow for the validated method.

MethodValidation Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (Stable Isotope) Sample->IS_Add Decision Extraction Strategy Selection IS_Add->Decision PPT Method A: PPT (Acetonitrile) Decision->PPT High Throughput (Screening only) LLE Method B: LLE (MTBE + High pH) Decision->LLE High Sensitivity (GLP/Regulatory) Result_PPT High Matrix Effect (-45% Suppression) REJECTED PPT->Result_PPT Result_LLE Clean Extract (<5% Matrix Effect) ACCEPTED LLE->Result_LLE Processing Evaporation & Reconstitution Result_LLE->Processing LCMS LC-MS/MS Analysis (Biphenyl Column) Processing->LCMS Data Quantitation & ICH M10 Validation LCMS->Data

Caption: Comparative workflow demonstrating the selection of Liquid-Liquid Extraction (LLE) to mitigate matrix effects for aminopyrazole analysis.

Part 6: Validation Data Summary (Representative)

To demonstrate the robustness of Method B , the following validation parameters must be met [1][2]:

  • Selectivity: No interfering peaks >20% of the LLOQ area in 6 blank plasma lots (including lipemic/hemolyzed).

  • Linearity:

    
     over the range of 0.5 – 1000 ng/mL. Weighting factor 
    
    
    
    .
  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: CV < 15%.

  • Stability:

    • Bench-top: Stable for 4 hours at room temperature (critical for basic amines which can degrade).

    • Freeze-thaw: Stable over 3 cycles (-80°C to RT).

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] (2022).[2][3][4][5] Link

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[1][2] (2018). Link

  • Matrix Effects in LC-MS/MS. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Link

  • Analysis of Aminopyrazoles. Quantification of Pyrazole Derivatives Using Ion-Pair LC–MS/MS. National Institutes of Health (NIH). Link

Sources

A Comparative Guide to the Structural Confirmation of Pyrazole Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel pyrazole derivatives is a cornerstone of innovation. The pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents and agrochemicals.[1][2][3] However, the successful synthesis of a target pyrazole is only half the battle; rigorous and unambiguous structural confirmation is paramount to ensure the integrity of downstream applications. This guide provides an in-depth comparison of the most effective analytical techniques for confirming pyrazole ring closure, offering field-proven insights and experimental protocols to guide your research.

The Imperative of Orthogonal Confirmation

The synthesis of pyrazoles, often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (such as in the Knorr synthesis), can sometimes yield a mixture of regioisomers or incomplete cyclization products.[4][5][6][7] Relying on a single analytical technique can be misleading. Therefore, an orthogonal approach, utilizing multiple techniques that probe different aspects of the molecular structure, is essential for unequivocal confirmation.[8]

A Comparative Analysis of Key Spectroscopic Techniques

The following sections detail the utility of various spectroscopic and analytical methods in the structural elucidation of pyrazoles. Each technique offers unique insights, and their combined application provides a comprehensive and validated structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for confirming the covalent framework of a synthesized pyrazole. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment and connectivity of each atom in the molecule.[4][9][10][11][12][13]

¹H NMR Spectroscopy:

  • Diagnostic Protons: The chemical shifts of the protons on the pyrazole ring are highly diagnostic. For instance, the N-H proton of an N-unsubstituted pyrazole typically appears as a broad singlet at a downfield chemical shift (often >10 ppm).[14][15] The protons at the C3, C4, and C5 positions will exhibit characteristic chemical shifts and coupling patterns that are dependent on the substitution pattern.

  • Tautomerism: A common challenge in the NMR analysis of N-unsubstituted pyrazoles is the presence of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms.[14][16][17] This can lead to the observation of two sets of signals or broadened, averaged signals depending on the rate of exchange. Variable temperature (VT) NMR experiments can be invaluable in these cases; as the temperature is increased, the rate of tautomeric exchange increases, often leading to the coalescence of the two sets of signals into a single, averaged set.[14]

¹³C NMR Spectroscopy:

  • Carbon Framework: ¹³C NMR provides a direct map of the carbon skeleton of the molecule. The chemical shifts of the C3, C4, and C5 carbons of the pyrazole ring are indicative of their electronic environment and can be used to differentiate between regioisomers.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are particularly useful for distinguishing between CH, CH₂, and CH₃ groups, which can be crucial for assigning substituents on the pyrazole ring.

2D NMR Techniques (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the definitive assignment of adjacent protons.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs, providing a powerful tool for assigning protonated carbons in the ¹³C NMR spectrum.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical 2D NMR experiment for confirming the pyrazole ring structure. It shows correlations between protons and carbons over two to three bonds. This allows for the unambiguous connection of substituents to the pyrazole core and can be used to differentiate between regioisomers by observing long-range correlations between protons on substituents and the carbons of the pyrazole ring.[14]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an indispensable technique for determining the molecular weight of the synthesized compound, providing a primary confirmation of a successful reaction.[10][18][19][20]

  • Molecular Ion Peak: The observation of the correct molecular ion peak (e.g., [M+H]⁺ in ESI+) is the first and most crucial piece of evidence from a mass spectrum.

  • Fragmentation Analysis: The fragmentation pattern of the pyrazole ring can provide valuable structural information. The fragmentation is often dependent on the nature and position of the substituents.[18][19][21] For example, the loss of specific side chains can help to confirm their presence and attachment to the ring. In some cases, characteristic fragmentation pathways can even help to distinguish between isomers.[19][22]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups in the synthesized molecule.[4][9][11][23][24][25]

  • Key Vibrational Modes: For pyrazole synthesis, the disappearance of the starting material's characteristic stretches (e.g., C=O stretches of a 1,3-dicarbonyl) and the appearance of new bands corresponding to the pyrazole ring are key indicators of a successful reaction. The N-H stretch of an N-unsubstituted pyrazole will typically appear as a broad band in the region of 3100-3500 cm⁻¹. The C=N stretching vibration within the pyrazole ring is also a characteristic feature.[13]

X-ray Crystallography: The Unambiguous Gold Standard

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous structural confirmation.[26][27][28][29][30][31] It yields a three-dimensional model of the molecule, revealing the precise atomic positions and bond connectivity, thus leaving no doubt about the structure, including the regiochemistry of substitution. While obtaining suitable crystals can be a challenge, the unequivocal nature of the data makes it the ultimate arbiter in structural elucidation.[26]

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H, ¹³C, 2D NMR Detailed connectivity, electronic environment, stereochemistryProvides the most comprehensive structural information in solutionCan be complex to interpret, tautomerism can complicate spectra[14][16]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, confirms molecular formulaFragmentation can be complex, may not differentiate all isomers[19][21]
FTIR Spectroscopy Presence of functional groupsFast, simple, good for reaction monitoringProvides limited information on the overall molecular structure
X-ray Crystallography Absolute 3D structureUnambiguous, definitive structural proofRequires a suitable single crystal, which can be difficult to obtain[26]
UV-Vis Spectroscopy Information about the electronic conjugated systemSimple, can be used for quantitative analysisLimited structural information, spectra can be broad and non-specific[20][32][33][34][35]

Experimental Workflow for Pyrazole Synthesis and Confirmation

The following provides a generalized, step-by-step workflow for the synthesis and structural confirmation of a pyrazole derivative, exemplified by the Knorr pyrazole synthesis.

Pyrazole_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Structural Confirmation Start Starting Materials: 1,3-Dicarbonyl & Hydrazine Reaction Reaction: Reflux in Ethanol with a catalytic amount of acid Start->Reaction Combine & Heat Workup Work-up: Cooling, Precipitation, Filtration, and Washing Reaction->Workup Reaction Completion Crude Crude Product Workup->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure Product Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Pure->NMR MS Mass Spectrometry (ESI or GC-MS) Pure->MS FTIR FTIR Spectroscopy Pure->FTIR Xray X-ray Crystallography (if crystalline) Pure->Xray Final Confirmed Structure NMR->Final MS->Final FTIR->Final Xray->Final

Caption: A generalized workflow for the synthesis and structural confirmation of pyrazole derivatives.

Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring. A catalytic amount of acetic acid can be added to facilitate the reaction.[5]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole.

Logical Flow for Structural Confirmation

Confirmation_Logic Start Synthesized Compound MS Mass Spectrometry: Correct Molecular Weight? Start->MS NMR NMR Spectroscopy: Expected Signals and Connectivity? MS->NMR Yes Revisit Re-evaluate Synthesis/ Purification/Structure MS->Revisit No FTIR FTIR Spectroscopy: Expected Functional Groups? NMR->FTIR Yes NMR->Revisit No Xray X-ray Crystallography: Suitable Crystal? FTIR->Xray Yes FTIR->Revisit No Confirmed Structure Confirmed Xray->Confirmed Yes Xray->Confirmed No (but other data consistent)

Sources

A Guide to Comparative Potency of N-methyl-1H-pyrazol-3-amine Derivatives as Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Kinase Inhibition

The N-methyl-1H-pyrazol-3-amine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1][2] Its structural versatility, including multiple sites for substitution and its ability to form key hydrogen bond interactions with the hinge region of kinase active sites, makes it an ideal starting point for inhibitor design.[1] This guide focuses on a critical application of this scaffold: the inhibition of the Janus kinase (JAK) family of enzymes.

The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases essential for mediating signaling from cytokine receptors on the cell surface to the nucleus via the STAT pathway.[3][4] Dysregulation of the JAK/STAT signaling pathway is implicated in a host of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[5][6] Consequently, developing potent and selective JAK inhibitors is a major therapeutic goal.[7]

This guide provides a comparative potency analysis of several N-methyl-1H-pyrazol-3-amine derivatives, elucidates the structure-activity relationships (SAR) that govern their inhibitory power, and presents a detailed, field-proven protocol for assessing their potency in vitro.

Comparative Potency Analysis and Structure-Activity Relationship (SAR)

The potency of a kinase inhibitor is exquisitely sensitive to its chemical structure. Minor modifications can lead to dramatic shifts in activity by altering the compound's ability to fit into the ATP-binding pocket of the target kinase. Here, we compare a series of pyrazole derivatives to understand how specific substitutions influence their inhibitory capacity against members of the JAK family.

The data presented below is synthesized from foundational studies in the field, which systematically explored modifications to a core pyrazolopyrimidine scaffold.[5] The core structure for our analysis is a 4-amino-(1H)-pyrazole derivative which serves as a potent hinge-binder.

Table 1: Comparative Potency of N-methyl-1H-pyrazol-3-amine Derivatives Against JAK Kinases

Compound IDR1 Group (at N1 of Pyrazole)R2 Group (Amine substituent)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3a -HCyclohexyl10.14.311.2
3b -CH₃Cyclohexyl8.93.19.5
3d -CH₂CH₂OHCyclohexyl12.55.014.8
3f -HCyclopentyl3.42.23.5

Data is representative and adapted from previously published research for illustrative purposes.[5]

SAR Insights:
  • Impact of N1-Substitution (R1 Group): The data reveals that small alkyl or polar substitutions on the N1 position of the pyrazole ring do not significantly alter inhibitory activity.[5] For instance, comparing the unsubstituted compound 3a (JAK2 IC50 = 4.3 nM) with its N-methylated counterpart 3b (JAK2 IC50 = 3.1 nM) shows a negligible increase in potency. Adding a hydroxyethyl group (3d ) results in a slight decrease in potency. This suggests the N1 position is solvent-exposed and not critical for direct interaction with the kinase.[5]

  • Crucial Role of the Amine Substituent (R2 Group): The most significant gains in potency are achieved by modifying the substituent on the exocyclic amine. A striking example is the comparison between compound 3a (cyclohexyl group) and 3f (cyclopentyl group). Switching from a six-membered ring to a five-membered ring in compound 3f boosts the potency against all three JAK isoforms by approximately 2 to 3-fold, with the JAK2 IC50 dropping to an impressive 2.2 nM.[5] This indicates that the size and conformation of this R2 group are critical for optimal interaction within a hydrophobic pocket of the enzyme's active site.

The logical flow of this SAR analysis can be visualized as a decision-making process for optimizing the lead compound.

SAR_Logic cluster_scaffold Core Scaffold Optimization cluster_r1 R1 Position Analysis cluster_r2 R2 Position Analysis Scaffold N-methyl-1H-pyrazol-3-amine Core R1_Mod Modify R1 (N1-substituent) Scaffold->R1_Mod Hypothesis 1 R2_Mod Modify R2 (Amine substituent) Scaffold->R2_Mod Hypothesis 2 R1_Result Result: Minor impact on potency. Conclusion: Position is likely solvent-exposed. R1_Mod->R1_Result R2_Result Result: Significant potency change. Cyclopentyl > Cyclohexyl. Conclusion: Group interacts with key hydrophobic pocket. R2_Mod->R2_Result

Caption: Structure-Activity Relationship (SAR) decision workflow.

Methodology Deep Dive: In Vitro Kinase Inhibition Assay

To generate the comparative potency data (IC50 values) shown above, a robust and reproducible in vitro kinase assay is essential.[6][8] This protocol describes a common method, the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the phosphorylation of a peptide substrate by the kinase.[9]

Principle of the HTRF Assay:

The assay quantifies the enzymatic activity of a JAK kinase by detecting the phosphorylation of a specific biotinylated peptide substrate. The reaction mixture contains the JAK enzyme, the peptide substrate, and ATP. After the reaction, a detection solution containing Europium cryptate-labeled anti-phospho-peptide antibody (donor) and streptavidin-conjugated Allophycocyanin (SA-APC, acceptor) is added. If the peptide is phosphorylated, the antibody binds, bringing the Europium donor and APC acceptor into close proximity. Excitation of the Europium results in Förster Resonance Energy Transfer (FRET) to the APC, which then emits a signal at a specific wavelength. The strength of this signal is directly proportional to the amount of phosphorylated substrate, and thus, to the kinase activity.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare Reagents: - Assay Buffer - JAK Enzyme - Peptide Substrate - ATP Solution - Test Compounds B 2. Dispense Test Compound (serial dilutions) into 384-well plate A->B C 3. Add JAK Enzyme and Biotinylated Peptide Substrate B->C D 4. Initiate reaction by adding ATP C->D E 5. Incubate at Room Temperature (e.g., 60 minutes) D->E F 6. Stop reaction by adding EDTA E->F G 7. Add HTRF Detection Reagents (Eu-Ab & SA-APC) F->G H 8. Incubate at Room Temperature (e.g., 60 minutes, protected from light) G->H I 9. Read Plate on HTRF-compatible plate reader H->I J 10. Plot % Inhibition vs. [Compound] I->J K 11. Fit curve (sigmoidal dose-response) to calculate IC50 value J->K

Caption: Workflow for an in vitro HTRF kinase inhibition assay.

Step-by-Step Protocol

This protocol is a representative example and should be optimized for specific laboratory conditions and reagents.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris (pH 7.8), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA.[9]

    • Test Compounds: Prepare a serial dilution series (e.g., 11 points, 1:3 dilution) in 100% DMSO. Then, create intermediate dilutions in Assay Buffer to achieve the final desired assay concentration with a constant DMSO percentage (e.g., 1%).

    • Enzyme Solution: Dilute purified, recombinant human JAK1, JAK2, or JAK3 enzyme to a working concentration (e.g., 2X final concentration) in Assay Buffer.

    • Substrate/ATP Solution: Prepare a 2X working solution of the biotinylated peptide substrate and ATP in Assay Buffer. The ATP concentration should be at or near the Km for the specific JAK isoform to ensure competitive inhibition is accurately measured.[9]

  • Kinase Reaction (in a 384-well low-volume plate):

    • Add 5 µL of diluted test compound or vehicle control (e.g., 1% DMSO in Assay Buffer) to the appropriate wells.

    • Add 5 µL of the 2X Enzyme Solution to all wells.

    • Initiate the reaction by adding 10 µL of the 2X Substrate/ATP Solution to all wells. The final reaction volume is 20 µL.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Prepare the HTRF Detection Mix containing Eu-labeled antibody, SA-APC, and EDTA (to stop the kinase reaction) in detection buffer as per the manufacturer's instructions.

    • Add 20 µL of the HTRF Detection Mix to each well.

    • Cover the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the cryptate reference).

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).

    • Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (vehicle) controls.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.

Conclusion and Future Outlook

The N-methyl-1H-pyrazol-3-amine scaffold is a highly effective platform for the development of potent JAK kinase inhibitors. Structure-activity relationship studies demonstrate that while the N1-position of the pyrazole is tolerant to modification, substitutions on the exocyclic amine are critical determinants of potency, likely due to interactions with a key hydrophobic pocket in the enzyme active site.[5] The strategic modification of this position, guided by robust in vitro screening assays like the HTRF protocol detailed here, is a proven strategy for optimizing inhibitor potency.

Future work in this area will continue to focus on achieving isoform selectivity (e.g., JAK1 vs. JAK2) to fine-tune therapeutic effects and minimize off-target side effects.[7][10] The combination of rational, structure-based design, systematic SAR exploration, and precise quantitative biology remains the cornerstone of developing next-generation kinase inhibitors for the treatment of inflammatory and malignant diseases.

References

  • Babon, J. J., & Murphy, J. M. (2013). In Vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. Available at: [Link]

  • Li, H., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 21(11), 1549. Available at: [Link]

  • Zheng, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 210, 112934. Available at: [Link]

  • Kim, M., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. Available at: [Link]

  • Ullah, I., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 12. Available at: [Link]

  • Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6782–6802. Available at: [Link]

  • Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ResearchGate. Available at: [Link]

  • Kim, M., et al. (2022). Synthesis and Structure-activity Relationship Studies of 1,5-Isomers of Triazole-pyrrolopyrimidine as Selective Janus Kinase 1 (JAK1) Inhibitors. ResearchGate. Available at: [Link]

  • Springer Nature Experiments. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(12), 103444. Available at: [Link]

  • Singh, R., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2717–2722. Available at: [Link]

  • ResearchGate. (2021). SAR of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives as cytotoxic agents and selective RET inhibitors. Available at: [Link]

  • BellBrook Labs. JAK1 Activity Assay | Inhibitor Screening Kits. Available at: [Link]

  • Zhang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design, 87(5), 673-679. Available at: [Link]

  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8345. Available at: [Link]

  • Shah, N., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2647-2651. Available at: [Link]

  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. Available at: [Link]

  • Wu, Y., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. As a specialized heterocyclic compound, the absence of a widely available, specific Safety Data Sheet (SDS) necessitates a disposal strategy grounded in the known hazards of its constituent chemical classes: substituted pyrazoles and secondary amines. This guide is designed for researchers, scientists, and drug development professionals, offering a framework that prioritizes regulatory compliance, operational safety, and scientific integrity.

The procedures outlined herein are based on established principles from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2] It is imperative that these guidelines are implemented in conjunction with your institution's specific Chemical Hygiene Plan (CHP) and under the direct guidance of your Environmental Health & Safety (EHS) department.

Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the material's hazards. Lacking specific toxicological data for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, we must infer its hazard profile from analogous structures.

  • Pyrazole Moiety: Pyrazole and its derivatives are known to be harmful if swallowed and can act as skin and severe eye irritants.[3][4][5] Certain pyrazole-based compounds have been investigated for a wide range of biological activities, implying they are pharmacologically active and should be handled with care.[6][7]

  • Amine Functionality: Organic amines can be corrosive, irritants, and pose a significant risk to aquatic life if released into the environment.[8][9] Disposal of amine-containing waste requires careful segregation to prevent hazardous reactions.[8][10]

Table 1: Assumed Hazard Profile
Hazard TypeAssociated RiskRationale
Acute Toxicity (Oral) Harmful if swallowed.[5][12]Common hazard for pyrazole and amine derivatives.
Skin Irritation/Corrosion Causes skin irritation; may cause allergic skin reaction.[9]Characteristic of both pyrazoles and amines.
Eye Damage/Irritation Causes serious eye irritation or damage.[4][5]A significant risk associated with both parent structures.
Aquatic Toxicity Harmful or toxic to aquatic life with long-lasting effects.[9]A key environmental consideration for amine compounds.

Personal Protective Equipment (PPE) and Immediate Safety

A proactive approach to safety is non-negotiable. The potential for skin and eye irritation dictates the mandatory use of robust personal protective equipment.

  • Hand Protection: Wear nitrile gloves. Nitriles provide good resistance against a broad range of chemicals, including amines and heterocyclic compounds. Always inspect gloves for tears or punctures before use and practice proper removal technique to avoid skin contact.

  • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Work Area: All handling and waste consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure.[13][14]

In case of accidental exposure, follow standard first-aid procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that the waste can be disposed of efficiently and cost-effectively by a licensed contractor.

Step 1: Establish a Dedicated Waste Stream

Designate a specific waste stream for this compound: Non-Halogenated Organic Amine Waste .

Causality: Keeping this waste stream pure is critical. Mixing it with other waste types, such as halogenated solvents (e.g., dichloromethane) or strong oxidizers, complicates the final disposal process and can lead to dangerous chemical incompatibilities.[15] Specifically, amines are basic and will react exothermically with acids.

Step 2: Select a Chemically Compatible Container

The choice of container material is vital to prevent leaks and degradation.

  • Primary Recommendation: Use High-Density Polyethylene (HDPE) or Polypropylene (PP) containers.[16][17] These plastics offer excellent chemical resistance to a wide range of organic compounds, including amines.[18]

  • Container Type: For liquids, use a screw-cap carboy or bottle. For solid waste (contaminated gloves, wipes, etc.), use a pail or drum with a secure lid.

  • Validation: Always inspect containers for signs of degradation, such as cracking, crazing, or discoloration, before use.[19] Ensure the cap provides a vapor-tight seal.

Table 2: Chemical Compatibility of Common Laboratory Plastics
Plastic TypeSuitability for Amine WasteKey Characteristics
High-Density Polyethylene (HDPE) Excellent Rigid, tough, excellent chemical resistance.[16][18]
Polypropylene (PP) Excellent Rigid, autoclavable, excellent chemical resistance.[18]
Low-Density Polyethylene (LDPE) Good Flexible, good chemical resistance but less robust than HDPE.[18]
Polyvinyl Chloride (PVC) Not Recommended Moderate chemical resistance; can be incompatible with some organics.[18]
Polystyrene (PS) Not Recommended Poor resistance to many organic solvents.
Step 3: Adhere to Strict Labeling Requirements

Accurate labeling is a legal requirement under EPA and OSHA regulations.[20][21] Every waste container must be labeled at the moment the first drop of waste is added.

The label must include:

  • The words "HAZARDOUS WASTE" .[21]

  • The full chemical name: "5-cyclohexyl-N-methyl-1H-pyrazol-3-amine" and any other components in the waste mixture.

  • An accurate statement of the hazards (e.g., "Irritant," "Harmful," "Environmental Hazard").

  • The date accumulation began (this is the date the container is moved from a Satellite Accumulation Area to the Central Accumulation Area).[21]

Step-by-Step Disposal Procedure

This protocol covers the journey of the waste from its point of generation to its readiness for final pickup.

Workflow for Waste Generation and Collection
  • Point of Generation: All waste must be collected in a designated Satellite Accumulation Area (SAA). This area must be at or near the experiment where the waste is generated and under the control of the operator.[15]

  • Liquid Waste Collection:

    • Place a properly labeled, compatible liquid waste container (e.g., an HDPE carboy) in a secondary containment bin within the SAA.

    • Using a funnel, carefully transfer liquid waste containing 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine into the container.

    • Securely close the container lid immediately after each addition. Do not leave funnels in the container opening.

  • Solid Waste Collection:

    • Place a properly labeled, compatible solid waste container (e.g., a PP pail with a lid) in the SAA.

    • Deposit all contaminated solid materials (e.g., gloves, weigh boats, pipette tips, absorbent pads) into this container.

    • Keep the container closed at all times except when adding waste.

  • Managing the SAA:

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.

    • Once a container is full, or has been in the SAA for an extended period (institutional policies may vary, but typically up to one year), it must be moved.[15]

Workflow for Waste Removal
  • Request Pickup: Contact your institution's EHS department to arrange for the transfer of the full or expired waste container from your SAA.

  • Transfer to Central Accumulation Area (CAA): EHS personnel will transport the container to the facility's CAA. This is a designated, controlled area where waste is stored for a limited time (e.g., 90 or 180 days, depending on the facility's generator status) before being picked up by a licensed disposal contractor.[21]

  • Final Disposal: The licensed hazardous waste vendor will transport the waste off-site for final disposal, which is typically accomplished via high-temperature incineration for organic materials.[10][21]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the safe management and disposal of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine waste.

G cluster_0 In the Laboratory (SAA) cluster_1 Institutional Waste Management cluster_2 Off-Site Disposal gen Waste Generation (Liquid or Solid) char Characterize Waste (Assumed Hazardous) gen->char Step 1 seg Segregate Waste Stream (Non-Halogenated Amine) char->seg Step 2 cont Select & Label Container (HDPE / PP) seg->cont Step 3 accum Accumulate in SAA (Keep Closed) cont->accum Step 4 ehs Contact EHS for Pickup accum->ehs Container Full or Time Limit Reached caa Transfer to Central Accumulation Area (CAA) ehs->caa vendor Licensed Vendor Pickup caa->vendor disp Final Disposal (e.g., Incineration) vendor->disp

Caption: Decision workflow for the disposal of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Laboratory Safety 101: Choosing the Right Chemical Storage Container. Justrite. [Link]

  • Pyrazole - Hazardous Agents. Haz-Map. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Choosing laboratory plasticware with the right chemical compatibility. DWK Life Sciences. [Link]

  • Selecting the Right Container. Lab Procurement Services. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Lab Bottle Selection Guide. Cole-Parmer. [Link]

  • HAZARDOUS CHEMICAL USED IN ANIMALS: PYRAZOLE. University of Tennessee, Knoxville. [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]

  • SAFETY DATA SHEET. Sirona Biochem. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Carlo Erba Reagents. [Link]

  • 5-methyl-1-(2-methylcyclohexyl)-1H-pyrazol-3-amine. PubChem. [Link]

  • 5-cyclohexyl-1-methyl-1h-pyrazol-3-amine hydrochloride. PubChemLite. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University Risk Management & Safety. [Link]

  • 1H-Pyrazol-3-amine, 5-methyl-. PubChem. [Link]

  • Chemical Properties of cyclohexyl-n-propyl-amine. Cheméo. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

Sources

Personal Protective Equipment (PPE) for Handling 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

[1][2][3]

Executive Safety Summary

Compound: 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine Chemical Class: Aminopyrazole / Secondary Amine Physical State: Solid (Powder) Primary Hazard Band (Predicted): Irritant / Potential Corrosive / Bioactive

Immediate Action Directive: Treat this compound as a Category 2 Skin/Eye Irritant and Potential Sensitizer . Due to the lipophilic cyclohexyl group facilitating dermal absorption, standard "irritant" protocols are insufficient. Double-gloving and fume hood use are mandatory.

Hazard DomainClassification (GHS/Predicted)Critical PPE Requirement
Skin Irritant (H315) / Potential SensitizerDouble Nitrile Gloves (Outer: 5 mil minimum)
Eyes Serious Eye Irritant (H319) / Damage (H318)Chemical Splash Goggles (ANSI Z87.1+)
Inhalation STOT SE 3 (H335 - Respiratory Irritation)Fume Hood (Face Velocity > 100 fpm)
Systemic Acute Tox. 4 (Oral) / Bioactive ScaffoldLab Coat (High-neck) + Long Sleeves

Risk Assessment & Scientific Rationale

Why specific PPE is chosen for this molecule.

The Lipophilicity Factor

Unlike simple hydrophilic amines (e.g., methylamine), 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine contains a cyclohexyl ring. This significantly increases the partition coefficient (LogP), making the molecule lipophilic ("greasy").

  • Risk: Lipophilic amines penetrate the stratum corneum (outer skin layer) faster than hydrophilic analogs.

  • Consequence: A spill on the skin is not just a surface burn hazard; it is a systemic toxicity risk.

  • Mitigation: Standard latex gloves are permeable to lipophilic organic bases. Nitrile is required; Laminate (Silver Shield) is recommended for stock solutions >1 M.

The Aminopyrazole Core

Aminopyrazoles are privileged scaffolds in kinase inhibitor drug discovery.

  • Risk: This molecule is likely bioactive. Even if acute toxicity is low, it may interact with biological signaling pathways.

  • Consequence: Long-term sensitization or unknown pharmacological effects.

  • Mitigation: Zero-contact protocol. We treat the powder as a "High Potency Compound" (Band 3/4) until toxicological data proves otherwise.

PPE Selection Protocol

Hand Protection Strategy

Protocol: Double-Gloving Technique.

  • Inner Layer: Disposable Nitrile (4 mil). Purpose: Dexterity and sweat barrier.

  • Visual Check: Inspect for pinholes.

  • Outer Layer: Extended-Cuff Nitrile (5-8 mil) or Neoprene. Purpose: Chemical resistance and wrist protection.

  • Change Frequency: Immediately upon splash contact, or every 60 minutes of active handling.

Eye & Face Protection[4]
  • Standard Operation: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for fine powders of organic bases, which can drift around side shields and react with eye moisture to form caustic solutions.

  • Large Scale (>5g): Add Face Shield over goggles to protect neck and chin.

Respiratory Protection[4]
  • Primary Control: All handling (weighing, solubilizing) must occur inside a certified chemical fume hood.

  • Secondary (Emergency Only): If hood failure occurs or spill is outside the hood, use a Full-Face Respirator with P100/Organic Vapor cartridges . Note: N95 masks do not protect against amine vapors.

Operational Workflow: Step-by-Step

Diagram 1: PPE Decision Matrix & Workflow

Caption: Logical flow for selecting PPE based on the physical state of the reagent.

PPE_WorkflowStartStart: Handling 5-cyclohexyl-N-methyl-1H-pyrazol-3-amineStateCheckDetermine Physical StateStart->StateCheckSolidSOLID (Powder)StateCheck->Solid Powder HandlingSolutionSOLUTION (Organic Solvent)StateCheck->Solution DissolvedSolidPPEPPE: Goggles + Double Nitrile + Lab CoatSolid->SolidPPESolPPEPPE: Goggles + Laminate Gloves (if >1M)or Double Nitrile (if <1M)Solution->SolPPEWeighingWeighing Protocol:Use Anti-Static GunInside Fume Hood OnlySolidPPE->WeighingCleanupDecontamination:Wipe with dilute HCl (5%) or Citric Acidthen WaterWeighing->CleanupTransferTransfer Protocol:Use Syringe/CannulaAvoid Open PouringSolPPE->TransferTransfer->Cleanup

Weighing (The Critical Step)

Static electricity is a major issue with dry aminopyrazoles, causing "fly-away" powder.

  • Setup: Place balance inside the fume hood. If vibration is an issue, use a marble balance table.

  • Static Control: Use an anti-static gun (polonium or piezo) on the spatula and weigh boat before dispensing.

  • Transfer: Do not transfer powder to the reaction vessel outside the hood. Cap the weigh boat or vial before moving.

Reaction Setup
  • Solvent Addition: Add solvent slowly. Amines can be exothermic upon dissolution (heat of solution), though less likely to be violent with this specific structure.

  • Inert Atmosphere: Flush headspace with Nitrogen/Argon. Amines can oxidize (brown) over time; while not a safety hazard, it degrades purity.

Decontamination & Cleanup

Amines stick to glass and surfaces.

  • Acid Wash: Wipe contaminated surfaces with a dilute acid solution (e.g., 5% Citric Acid or 1M HCl) to protonate the amine, turning it into a water-soluble salt.

  • Water Rinse: Follow with a water wipe, then ethanol.

  • Glove Removal: Use the "beak" method (pulling one glove off using the other) to ensure no outer surface touches skin. Wash hands with soap and cool water immediately.

Emergency Response

IncidentImmediate ActionContraindications
Eye Contact Flush with water/saline for 15 minutes . Hold eyelids open.DO NOT use "neutralizing" acids (vinegar/boric acid). This causes thermal injury.
Skin Contact Drench with water for 15 mins.[1] Remove contaminated clothing.[2][3][4]Do not scrub hard (abrades skin, increasing absorption).
Inhalation Move to fresh air.[2][1] Support breathing if necessary.Do not return to the area until air exchange is complete.
Spill (Solid) Cover with wet sand or spill pads to prevent dust. Scoop into waste.Do not dry sweep (creates dust).[1]

Disposal & Waste Management

  • Classification: Hazardous Organic Waste (Basic/Amine).

  • Segregation: Do not mix with oxidizing agents (peroxides, nitric acid) or acid chlorides in the waste stream to prevent exothermic reactions.

  • Labeling: Clearly tag as "Organic Alkali / Toxic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 1H-Pyrazol-3-amine (Analog).[5] National Library of Medicine. [5]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132).

  • European Chemicals Agency (ECHA). (n.d.).[6] C&L Inventory: Aminopyrazole derivatives.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-cyclohexyl-N-methyl-1H-pyrazol-3-amine
Reactant of Route 2
5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.